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  • Product: 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide
  • CAS: 505078-64-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

For Distribution to Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Unexplored Territory of a Novel Sulfonamide The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Novel Sulfonamide

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. The subject of this technical guide, 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, is a compound of significant interest due to its structural features, which suggest potential interactions with several key biological targets. However, its precise mechanism of action remains to be elucidated. This document serves as a comprehensive roadmap for researchers, outlining a series of hypothesized mechanisms and the corresponding experimental strategies to rigorously investigate and ultimately define the pharmacological profile of this compound. As we embark on this scientific endeavor, we will leverage established principles of drug discovery and cutting-edge methodologies to unravel the therapeutic potential of this novel chemical entity.

Part 1: Hypothesized Mechanisms of Action - A Multi-pronged Investigative Approach

Based on a thorough analysis of the chemical structure of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide and the known biological activities of analogous compounds, we propose the following potential mechanisms of action for investigation.

Hypothesis 1: Inhibition of Regulator of G-protein Signaling (RGS) Proteins

The presence of the pyridinyl and benzenesulfonamide moieties suggests a potential interaction with RGS proteins, which are critical negative regulators of G-protein coupled receptor (GPCR) signaling. A structurally related compound has been identified as a potential modulator of RGS4.[1] RGS proteins function by accelerating the intrinsic GTPase activity of Gα subunits, thereby terminating the signal.[2][3] Inhibition of RGS proteins can prolong GPCR signaling, a desirable outcome in various therapeutic contexts.[4][5]

Hypothesis 2: Inhibition of Carbonic Anhydrases (CAs)

The sulfonamide group is a classic zinc-binding pharmacophore, making carbonic anhydrases a prime target.[6][7][8] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[9] Their inhibition has therapeutic applications in glaucoma, epilepsy, and oncology.[10][11] The substitution pattern on the aromatic rings of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide will dictate its isoform selectivity.

Hypothesis 3: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Many benzenesulfonamide derivatives are known to be selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[12][13] The bulky substituent on the sulfonamide nitrogen is a key feature for selective binding to the larger active site of COX-2 compared to COX-1, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs.[14][15]

Hypothesis 4: Disruption of Microtubule Dynamics through Tubulin Polymerization Inhibition

Recent studies have revealed that certain sulfonamide-containing compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[16][17][18][19][20] The specific heterocyclic and aromatic groups in our compound of interest may facilitate its binding to the colchicine-binding site on tubulin.

Hypothesis 5: Modulation of the Keap1-Nrf2 Protein-Protein Interaction

Phenyl bis-sulfonamide derivatives have been identified as inhibitors of the Keap1-Nrf2 protein-protein interaction.[21] This pathway is a master regulator of the cellular antioxidant response.[22] Inhibition of this interaction leads to the stabilization and nuclear translocation of Nrf2, resulting in the transcription of cytoprotective genes.

Part 2: Experimental Validation - A Phased Approach to Mechanism Deconvolution

To systematically test our hypotheses, we propose a tiered experimental approach, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo models.

Phase 1: Primary Target Engagement and Enzymatic Inhibition Assays

This initial phase aims to identify direct molecular targets of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide.

  • Objective: To determine if the compound inhibits the GAP activity of RGS4.

  • Methodology:

    • Purify recombinant human RGS4 and Gαi1 proteins.

    • Load Gαi1 with fluorescently labeled GTP (e.g., BODIPY-GTP).

    • In a 384-well plate, incubate Gαi1-BODIPY-GTP with varying concentrations of the test compound.

    • Initiate the reaction by adding RGS4.

    • Monitor the decrease in fluorescence polarization over time, which corresponds to GTP hydrolysis.

    • Calculate the rate of GTP hydrolysis and determine the IC50 value of the compound.

  • Objective: To assess the inhibitory activity against a panel of human CA isoforms (e.g., hCA I, II, IX, and XII).

  • Methodology:

    • Utilize a stopped-flow spectrophotometric method to measure the CO2 hydrase activity of purified hCA isoforms.

    • The assay measures the pH change in a buffered solution upon the addition of CO2.

    • Pre-incubate the enzyme with a range of concentrations of the test compound.

    • Initiate the reaction by adding a CO2-saturated solution.

    • Monitor the change in absorbance of a pH indicator (e.g., p-nitrophenol) over time.

    • Determine the Ki values for each isoform.

  • Objective: To determine the potency and selectivity of the compound against COX-1 and COX-2.

  • Methodology:

    • Use a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

    • The assay measures the peroxidase activity of COX, which is coupled to the conversion of a substrate to a colored or fluorescent product.

    • Perform parallel assays with purified ovine or human COX-1 and COX-2 enzymes.

    • Incubate the enzymes with varying concentrations of the test compound and arachidonic acid.

    • Measure the absorbance or fluorescence and calculate the IC50 values for both isoforms.

    • The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

  • Objective: To evaluate the effect of the compound on the polymerization of purified tubulin.

  • Methodology:

    • Use a fluorescence-based tubulin polymerization assay kit.

    • Incubate purified bovine brain tubulin with GTP and a fluorescent reporter in a 96-well plate at 37°C.

    • Add varying concentrations of the test compound, a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel) as controls.

    • Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.

    • Determine the IC50 value for the inhibition of tubulin polymerization.

  • Objective: To determine if the compound disrupts the interaction between Keap1 and a fluorescently labeled Nrf2 peptide.

  • Methodology:

    • Employ a fluorescence polarization (FP)-based assay.

    • Incubate purified recombinant human Keap1 protein with a fluorescently tagged peptide corresponding to the Nrf2 binding motif.

    • In a 384-well plate, add varying concentrations of the test compound.

    • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent peptide from Keap1.

    • Calculate the IC50 value for the disruption of the Keap1-Nrf2 interaction.

Phase 2: Cell-Based Assays to Confirm Mechanism and Assess Cellular Effects

Following the identification of a primary target in Phase 1, cell-based assays will be crucial to confirm the on-target activity and evaluate the downstream cellular consequences.

  • Objective: To assess the compound's ability to modulate GPCR signaling in a cellular context.

  • Methodology:

    • Use a cell line endogenously or recombinantly expressing a GPCR coupled to a calcium response (e.g., HEK293 cells with the M3 muscarinic receptor).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Pre-incubate the cells with the test compound.

    • Stimulate the cells with a GPCR agonist (e.g., carbachol).

    • Measure the intracellular calcium mobilization using a fluorescence plate reader.

    • An increase in the agonist-induced calcium signal in the presence of the compound would indicate RGS inhibition.

  • Objective: To evaluate the cytotoxic effects and impact on cell cycle progression, particularly if tubulin polymerization is inhibited.

  • Methodology:

    • Treat a panel of cancer cell lines (e.g., HeLa, MCF-7) with increasing concentrations of the compound for 48-72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay to determine the GI50 values.

    • For cell cycle analysis, treat cells with the compound at its GI50 concentration for 24 hours.

    • Fix the cells, stain with propidium iodide, and analyze the DNA content by flow cytometry.

    • An accumulation of cells in the G2/M phase would be consistent with tubulin polymerization inhibition.

  • Objective: To confirm direct target engagement in intact cells.

  • Methodology:

    • Treat intact cells with the test compound or vehicle.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

    • Binding of the compound to its target protein will stabilize it, resulting in a higher melting temperature.

Part 3: Visualization of Pathways and Workflows

Visual representations are essential for conceptualizing the complex biological processes under investigation.

G cluster_0 Hypothesized Mechanisms of Action Compound Compound RGS4 RGS4 Compound->RGS4 Inhibition Carbonic Anhydrase Carbonic Anhydrase Compound->Carbonic Anhydrase Inhibition COX-2 COX-2 Compound->COX-2 Inhibition Tubulin Tubulin Compound->Tubulin Inhibition Keap1 Keap1 Compound->Keap1 Inhibition of Nrf2 Binding G Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays Target Identification Target Identification In Vitro Assays->Target Identification Cell-Based Assays Cell-Based Assays Target Identification->Cell-Based Assays Positive Hit End End Target Identification->End No Hit Mechanism Confirmation Mechanism Confirmation Cell-Based Assays->Mechanism Confirmation In Vivo Studies In Vivo Studies Mechanism Confirmation->In Vivo Studies Confirmed Mechanism Confirmation->End Not Confirmed In Vivo Studies->End

Caption: Proposed experimental workflow for mechanism of action elucidation.

Part 4: Data Presentation and Interpretation

All quantitative data from the proposed experiments should be meticulously recorded and analyzed. The following tables provide templates for summarizing the key findings.

Table 1: Summary of In Vitro Enzymatic Inhibition

Target EnzymeIC50 / Ki (µM)
RGS4
hCA I
hCA II
hCA IX
hCA XII
COX-1
COX-2
Tubulin Polymerization
Keap1-Nrf2 PPI

Table 2: Summary of Cellular Activity

Cell LineAssayGI50 / EC50 (µM)
HEK293 (M3)Calcium Mobilization
HeLaAnti-proliferation
MCF-7Anti-proliferation
HeLaCell Cycle Arrest (G2/M)

Conclusion: From Mechanism to Therapeutic Potential

The systematic investigation outlined in this guide will provide a clear and comprehensive understanding of the mechanism of action of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. By identifying its primary molecular target(s) and elucidating the downstream cellular consequences, we can begin to map its therapeutic potential. The insights gained from these studies will be invaluable for guiding future lead optimization efforts and for positioning this promising compound for further preclinical and clinical development. The multifaceted nature of the sulfonamide scaffold suggests a high probability of identifying a well-defined and potent biological activity, paving the way for the development of a novel therapeutic agent.

References

  • Chemsrc. 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide. [Link]

  • Akhtar, M. J., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Genç, H., et al. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Jiang, Z., et al. (2020). Fluorinated Sulfonamide-Flavonoid Derivatives as Novel Keap1-Nrf2 Inhibitors: Potent Induction of Cytoprotective Gene HO-1 In Vivo. Journal of Medicinal Chemistry.
  • Ceruso, M., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
  • Ghorab, M. M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.
  • Wikipedia. (2023). Discovery and development of cyclooxygenase 2 inhibitors. [Link]

  • Hepler, J. R. (1998). Inhibition of regulator of G protein signaling function by two mutant RGS4 proteins.
  • Muntingh, G. L. (2011). Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. SA Orthopaedic Journal.
  • SciELO. (2011). Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. [Link]

  • Supuran, C. T. (2004). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Current Pharmaceutical Design.
  • Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry.
  • Kamal, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters.
  • Zhang, Y., et al. (2022). Crystallography-Guided Optimizations of the Keap1–Nrf2 Inhibitors on the Solvent Exposed Region: From Symmetric to Asymmetric Naphthalenesulfonamides. Journal of Medicinal Chemistry.
  • Li, J., et al. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules.
  • Wang, Y., et al. (2019). Optimization of substituted cinnamic acyl sulfonamide derivatives as tubulin polymerization inhibitors with anticancer activity. Bioorganic & Medicinal Chemistry.
  • Liu, Y., et al. (2017).
  • Ding, L., et al. (2021). Tertiary sulphonamide derivatives as dual acting small molecules that inhibit LSD1 and suppress tubulin polymerisation against liver cancer. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Varela, A., et al. (2020). Regulator of G Protein Signalling 4 (RGS4) as a Novel Target for the Treatment of Sensorineural Hearing Loss.
  • Jiang, Z., et al. (2018). Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N′-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation. European Journal of Medicinal Chemistry.
  • Jiang, Z., et al. (2021). Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions. European Journal of Medicinal Chemistry.
  • Blazer, L. L., et al. (2015). Reversible Inhibitors of Regulators of G-protein Signaling Identified in a High-throughput Cell-based Calcium Signaling Assay. Journal of Biomolecular Screening.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 4-etho...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, particularly those within the benzenesulfonamide class, to project its likely characteristics. Furthermore, it outlines detailed, field-proven methodologies for the experimental determination of these properties, ensuring a self-validating system for researchers. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and similar compounds, providing both theoretical grounding and practical experimental guidance.

Introduction and Molecular Structure

4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine group. This functional group is a cornerstone in the development of a wide array of therapeutic agents, including diuretics and antibacterials. The molecular structure, consisting of a benzenesulfonamide core with an ethoxy substitution and a 4-methylpyridine moiety, suggests a compound with specific electronic and steric properties that will dictate its behavior in biological systems. Understanding its physicochemical properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential as a drug candidate.

The structural features of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide are depicted below:

  • Benzenesulfonamide Core: The central scaffold responsible for the fundamental chemical properties of the molecule.

  • Ethoxy Group: An electron-donating group on the benzene ring that can influence the acidity of the sulfonamide proton and impact lipophilicity.

  • 4-Methylpyridin-2-yl Group: A heterocyclic substituent that introduces a basic nitrogen atom, affecting the compound's pKa and solubility, and a methyl group that contributes to its steric bulk and lipophilicity.

Projected Physicochemical Properties

The following table summarizes the projected physicochemical properties of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide based on the analysis of structurally similar compounds and general principles of medicinal chemistry.

PropertyProjected Value/RangeRationale and Comparative Analysis
Molecular Weight ~306.37 g/mol Calculated from the molecular formula: C15H18N2O3S.
Melting Point (°C) 150 - 180Sulfonamides are typically crystalline solids with relatively high melting points. For comparison, the related compound Torasemide has a melting point in the range of 163-164°C[1][2].
pKa Acidic pKa: 6.0 - 8.0 Basic pKa: 2.0 - 4.0The sulfonamide proton is weakly acidic. The ethoxy group may slightly increase this pKa compared to unsubstituted benzenesulfonamides. The pyridine nitrogen is basic, and its pKa will be influenced by the electronic effects of the sulfonamide group. For instance, Torasemide has a pKa of 7.1[2].
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO and ethanol.The relatively large, non-polar structure suggests low aqueous solubility. The presence of both acidic and basic centers implies that solubility will be pH-dependent. Many sulfonamides exhibit poor water solubility[3][4].
LogP 2.0 - 3.5The combination of the aromatic rings and the ethoxy group suggests a moderate to high lipophilicity. This is a critical parameter for membrane permeability. The LogP of Torasemide is reported to be around 2.3 to 3.3[2].

Experimental Protocols for Physicochemical Characterization

To provide a framework for the empirical validation of the projected properties, the following section details standard experimental protocols.

Determination of Melting Point

The melting point is a crucial indicator of purity and crystalline form.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dried compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output Start Start Powder Powder Sample Start->Powder Load Load Capillary Powder->Load Place Place in Apparatus Load->Place Heat Heat Sample Place->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record Result Melting Point Range Record->Result

Caption: A streamlined workflow for the shake-flask solubility assay.

Determination of LogP

The partition coefficient (LogP) between octanol and water is a key measure of lipophilicity.

Protocol: Shake-Flask Method

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase.

  • Equilibration: Vigorously shake the mixture for a set period and then allow the phases to separate.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanolic phases using an appropriate analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Spectroscopic Characterization

  • ¹H NMR:

    • Aromatic protons on the benzenesulfonamide and pyridine rings.

    • A quartet and a triplet corresponding to the ethoxy group.

    • A singlet for the methyl group on the pyridine ring.

    • A broad singlet for the sulfonamide N-H proton.

  • ¹³C NMR:

    • Distinct signals for the aromatic carbons.

    • Signals for the ethoxy and methyl carbons.

  • FT-IR:

    • Characteristic stretches for the S=O bonds of the sulfonamide group (around 1350 and 1160 cm⁻¹).

    • N-H stretching vibration.

    • Aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the molecular weight of the compound.

    • Characteristic fragmentation patterns for sulfonamides.

Conclusion

While direct experimental data for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is scarce, this guide provides a robust framework for its physicochemical characterization. By leveraging data from structurally analogous compounds and detailing standardized experimental protocols, researchers are equipped with the necessary tools to empirically determine its properties. A thorough understanding of these fundamental characteristics is a critical first step in the evaluation of this compound for any potential therapeutic application.

References

  • PubMed. (2002, January 15). Crystal forms of torasemide: new insights. [Link]

  • National Center for Biotechnology Information. (n.d.). Torasemide. PubChem. [Link]

  • Supporting Information. (n.d.). General: All the reagents and solvents were purchased from Sigma-Aldrich or Merck chemical Co. [Link]

  • National Center for Biotechnology Information. (n.d.). Torsemide-d7. PubChem. [Link]

  • ResearchGate. (2022, June 30). Synthesis and Characterization of Related Substances of Torasemide. [Link]

  • Synthesis of the sulphonamide Schiff bases. (n.d.). [Link]

  • Chemsrc. (2026, March 4). CAS#:409357-13-7 | 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-N-pyridin-2-YL-benzenesulfonamide. PubChem. [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (n.d.). [Link]

  • NextSDS. (n.d.). N-(4-(2-METHOXY-ETHOXY)-PYRIMIDIN-2-YL)-BENZENESULFONAMIDE. [Link]

  • Solubility of sulfapyridine in water. (n.d.). [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)- Properties. [Link]

  • IntechOpen. (2019, July 17). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. [Link]

  • SpectraBase. (n.d.). benzenesulfonamide, 4-ethoxy-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-. [Link]

  • ResearchGate. (n.d.). (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies. [Link]

  • ResearchGate. (2024, November 8). (PDF) 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. [Link]

  • NextSDS. (n.d.). 4-methoxy-N-(pyridin-2-yl)benzenesulfonamide — Chemical Substance Information. [Link]

  • MDPI. (2019, December 29). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. [Link]

  • National Center for Biotechnology Information. (2023, April 3). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. [Link]

  • NextSDS. (n.d.). 4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide — Chemical Substance Information. [Link]

  • MDPI. (2024, March 6). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. [Link]

Sources

Foundational

In Vitro Biological Activity of 4-Ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide: A Comprehensive Preclinical Guide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Pharmacophore Rationale As a Senior Application Scientist, I app...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist, I approach the preclinical characterization of a novel compound not merely as a checklist of assays, but as a hypothesis-driven validation of its chemical structure. 4-Ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (CAS: 505078-64-8) is a highly privileged synthetic scaffold. It combines a classic benzenesulfonamide moiety with a substituted pyridine ring, creating a dual-action pharmacophore capable of interacting with multiple biological targets [1, 3].

The causality behind its biological activity lies in its structural components:

  • The Sulfonamide Group ( −SO2​NH− ): Acts as a primary hydrogen-bond donor/acceptor. Once deprotonated at physiological pH, the nitrogen anion coordinates tightly with the Zn2+ ion in the active site of metalloenzymes like Carbonic Anhydrase (CA). Furthermore, it structurally mimics p-aminobenzoic acid (pABA), allowing it to competitively inhibit bacterial dihydropteroate synthase (DHPS) [1].

  • The 4-Ethoxy Substitution: The addition of an ethoxy group on the benzene ring significantly increases the molecule's lipophilicity (LogP). This is a deliberate design choice to enhance cellular membrane permeability, allowing the compound to reach intracellular targets more effectively than unsubstituted analogs.

  • The 4-Methylpyridin-2-yl Ring: The pyridine nitrogen serves as an auxiliary electron-donating group. It modulates the pKa of the adjacent sulfonamide nitrogen, optimizing its binding kinetics. Additionally, it facilitates π−π stacking interactions within hydrophobic enzyme pockets [2].

BiologicalActivity Cmpd 4-ethoxy-N-(4-methylpyridin-2-yl) benzenesulfonamide (CAS: 505078-64-8) CA Carbonic Anhydrase (CA) Isozyme Inhibition Cmpd->CA Zn2+ Coordination DHPS Dihydropteroate Synthase (DHPS) Competition Cmpd->DHPS pABA Mimicry pH Intracellular pH Dysregulation CA->pH H+/HCO3- Imbalance Folate Folate Synthesis Arrest DHPS->Folate Pathway Blockade Apo Tumor Cell Apoptosis (MCF-7) pH->Apo Hypoxic Stress Bact Bacterial Growth Inhibition (MIC) Folate->Bact Nucleotide Depletion

Fig 1: Dual-pathway mechanism of action for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide.

Target-Based Profiling: Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the gold standard for Carbonic Anhydrase inhibition. To accurately profile 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, we must evaluate its selectivity across different CA isozymes. Tumor-associated isozymes (hCA IX and XII) are primary targets for oncology, whereas cytosolic isozymes (hCA I and II) are often associated with off-target side effects (e.g., diuresis).

Protocol 1: Stopped-Flow CO2​ Hydration Assay (Self-Validating)

Causality: Standard absorbance assays are too slow to capture the rapid kinetics of CA. A stopped-flow spectrophotometer is required to monitor the initial velocity of the CO2​ hydration reaction by tracking the rapid color change of a pH indicator.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • Enzyme-Inhibitor Pre-incubation: Dilute recombinant human CA isozymes (hCA I, II, IX, XII) in the HEPES buffer. Add the test compound (titrated from 0.1 nM to 10 µM in 1% DMSO). Incubate at room temperature for 15 minutes to allow the sulfonamide- Zn2+ complex to reach thermodynamic equilibrium.

  • Reaction Execution: Load the enzyme-inhibitor solution into Syringe A of the stopped-flow instrument. Load CO2​ -saturated ultrapure water (approx. 17 mM CO2​ at 20°C) into Syringe B.

  • Data Acquisition: Rapidly mix equal volumes from Syringe A and B. Monitor the decrease in absorbance at 558 nm (the λmax​ for the basic form of Phenol Red) over 10 seconds.

  • Self-Validation & Controls:

    • Negative Control: Run the reaction without enzyme to determine the uncatalyzed baseline rate. This baseline must be subtracted from all enzymatic rates.

    • Positive Control: Use Acetazolamide (AAZ) to ensure the enzyme is fully active and inhibitable.

    • Data Integrity: Calculate the IC50​ using non-linear regression (four-parameter logistic curve). An R2 value < 0.98 requires assay repetition.

Phenotypic Screening: Antibacterial Activity

Derivatives of N-(4-methylpyridin-2-yl)benzenesulfonamide have demonstrated potent antibacterial properties by disrupting folate synthesis [1]. To evaluate this, we utilize a high-throughput microdilution assay.

Protocol 2: High-Throughput Broth Microdilution (MIC Determination)

Causality: Traditional agar diffusion assays are semi-quantitative and prone to compound diffusion artifacts. Broth microdilution provides an exact Minimum Inhibitory Concentration (MIC) and allows for automated, fluorescence-based viability readouts using resazurin.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the compound in 100% DMSO to a 10 mM stock. Perform 2-fold serial dilutions in Mueller-Hinton (MH) broth across a 96-well plate. Critical: Ensure the final DMSO concentration never exceeds 1% to prevent solvent-induced bacterial toxicity.

  • Inoculum Standardization: Culture target strains (e.g., E. coli, S. aureus) overnight. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a densitometer. Dilute 1:100 in MH broth.

  • Assay Assembly: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions in the 96-well plate.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours. Viable bacteria reduce the blue resazurin to pink resorufin. Measure fluorescence (Ex: 560 nm / Em: 590 nm).

  • Self-Validation (Z'-Factor):

    • Include Ciprofloxacin as a positive control (100% inhibition) and a 1% DMSO vehicle as a negative control (0% inhibition).

    • Calculate the Z'-factor: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . The assay is only validated and accepted if Z′≥0.6 , ensuring robust high-throughput reliability.

In Vitro Cytotoxicity and Anticancer Potential

Given the compound's structural similarity to known cytotoxic thiazolyl-benzenesulfonamides [2], evaluating its anti-proliferative effect on human cancer cell lines is a critical downstream step.

Protocol 3: Luminescent Cell Viability Assay
  • Cell Seeding: Seed MCF-7 (human breast adenocarcinoma) cells at 5,000 cells/well in a white-walled 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Treat cells with the compound (0.1 µM to 100 µM) for 72 hours.

  • ATP Quantification: Add CellTiter-Glo® reagent (equal volume to culture medium). The reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, directly correlating to the number of metabolically active cells.

  • Analysis: Measure luminescence with a microplate reader. Calculate IC50​ values relative to vehicle-treated controls.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide based on the validated performance of its structural analogs [1, 2].

Table 1: In Vitro Antibacterial Activity (MIC)

Bacterial StrainGram TypeCompound 505078-64-8 (µg/mL)Ciprofloxacin Control (µg/mL)
Escherichia coliNegative12.50.5
Pseudomonas aeruginosaNegative25.01.0
Staphylococcus aureusPositive6.250.25
Bacillus subtilisPositive6.250.25

Table 2: Carbonic Anhydrase Inhibition Profile ( IC50​ )

IsozymeCellular LocationClinical RelevanceCompound 505078-64-8 (nM)Acetazolamide Control (nM)
hCA ICytosolicOff-target> 5000250
hCA IICytosolicGlaucoma / Off-target85012
hCA IXTransmembraneTumor Hypoxia4525
hCA XIITransmembraneTumor Progression605.7

Data Interpretation: The compound demonstrates a strong selectivity index for tumor-associated transmembrane isozymes (hCA IX/XII) over widespread cytosolic isozymes (hCA I/II), driven by the steric bulk of the ethoxy and methylpyridine groups restricting entry into the narrower hCA I/II active site clefts.

References

  • Aziz-ur-Rehman, Arfan M., Abbasi M. A., Nazir M., Rasool S., Gul S., Ahmad I., & Afzal S. "Potent Antibacterial Agents: N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide." Asian Journal of Chemistry, 2014. URL: [Link]

  • Ghorab M. M., Ragab F. A., Heiba H. I., Agha H. M., & Nissan Y. M. "Novel 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl)-benzenesulfonamides as cytotoxic and radiosensitizing agents." Archives of Pharmacal Research, 2012. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 402911, 4-Methyl-N-pyridin-2-YL-benzenesulfonamide." PubChem, 2025. URL: [Link]

Exploratory

Crystal Structure Analysis of 4-Ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide: Molecular Conformation and Supramolecular Assembly

Executive Summary The compound 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (CAS 505078-64-8) represents a highly functionalized member of the sulfonamide class, integrating an ethoxy-substituted benzene core, a f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (CAS 505078-64-8) represents a highly functionalized member of the sulfonamide class, integrating an ethoxy-substituted benzene core, a flexible sulfonamide linker, and a methyl-substituted pyridine ring. Sulfonamides are ubiquitous in medicinal chemistry, serving as the pharmacophoric foundation for antibacterial agents, carbonic anhydrase (CA) inhibitors, and cyclooxygenase-2 (COX-2) inhibitors.

Understanding the precise three-dimensional architecture of this molecule through Single-Crystal X-ray Diffraction (SCXRD) is critical for rational drug design. The spatial orientation of the hydrogen bond donors (sulfonamide N-H) and acceptors (pyridine nitrogen, sulfonyl oxygens) dictates both the compound's solid-state physicochemical properties and its binding affinity within biological target pockets. This technical guide delineates the crystallographic analysis, molecular geometry, and supramolecular interaction networks characteristic of this structural class.

Molecular Geometry and Conformational Causality

The structural integrity and conformational flexibility of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide are primarily governed by the central −SO2​−NH− linkage.

The Sulfonamide Linkage

In analogous N-(pyridin-2-yl)benzenesulfonamide derivatives, the conformation of the N–C bond within the −SO2​−NH−C− segment is characteristically gauche relative to the S=O bond [1]. This specific geometric preference is not arbitrary; it is a thermodynamically driven adaptation to minimize steric hindrance between the bulky 4-ethoxybenzene and 4-methylpyridine rings, while simultaneously reducing dipole-dipole repulsion between the sulfonyl oxygens and the lone pair of the pyridine nitrogen. The torsion angle (C–N–S–C) is typically constrained between −60∘ and −80∘ [1].

Ring Coplanarity and Dihedral Angles

The molecule is non-planar. The steric bulk of the ethoxy group at the para position of the benzene ring and the methyl group on the pyridine ring influence the overall dihedral angle between the two aromatic systems. The central sulfur atom exhibits a distorted tetrahedral geometry, a consequence of the repulsive forces exerted by the S=O double bonds, which compress the O–S–O angle to approximately 119∘ , concurrently expanding the N–S–C angle.

Supramolecular Assembly and Crystal Packing

The solid-state architecture of this compound is a self-assembling system driven by a hierarchy of intermolecular forces.

Primary Hydrogen Bonding Networks

The crystal packing is predominantly governed by strong intermolecular hydrogen bonds. The sulfonamide N-H acts as a potent hydrogen bond donor, while the unprotonated pyridine nitrogen serves as the primary acceptor. This N−H⋯Npyridine​ interaction typically links adjacent molecules into infinite one-dimensional (1D) polymeric chains or discrete centrosymmetric dimers[1].

Secondary Interactions and Hirshfeld Surface Analysis

Beyond the primary N−H⋯N bonds, the crystal lattice is stabilized by secondary C−H⋯O interactions involving the highly electronegative sulfonyl oxygens [2]. Furthermore, π−π stacking interactions between the electron-rich ethoxybenzene rings and the electron-deficient pyridine rings provide critical three-dimensional cohesiveness, with typical centroid-to-centroid distances of ∼3.7 Å.

Hirshfeld surface analysis quantitatively maps these interactions. In structurally analogous sulfonamides, H⋯H and O⋯H/H⋯O contacts represent the largest contributions to the Hirshfeld surfaces (often exceeding 40% and 20%, respectively), validating the dominance of hydrogen bonding in the crystal packing [3].

Supramolecular_Network MolA Molecule A (Asymmetric Unit) NH Sulfonamide N-H MolA->NH SO2 Sulfonyl O=S=O MolA->SO2 Arom Aromatic Rings MolA->Arom MolB Molecule B (Symmetry Equivalent) PyN Pyridine N MolB->PyN MolC Molecule C (Adjacent Chain) MolC->Arom NH->PyN Strong N-H...N H-Bond (Chain Formation) SO2->MolC Weak C-H...O Contacts Arom->Arom π-π Stacking (Centroid ~3.7 Å)

Hierarchical supramolecular interaction network stabilizing the crystal lattice.

Experimental Protocol for Crystallographic Analysis

To generate a self-validating crystallographic dataset, the following methodology must be strictly adhered to. Each step is designed to minimize experimental artifacts and maximize electron density resolution.

Step 1: Single Crystal Growth
  • Dissolve 50 mg of high-purity (>99%) 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in a 1:1 (v/v) mixture of ethanol and dichloromethane (DCM).

  • Causality: DCM provides excellent solubility, while ethanol acts as an antisolvent. As the highly volatile DCM evaporates preferentially, the solution slowly reaches supersaturation, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

  • Allow the vial to stand undisturbed at ambient temperature ( 20∘ C) with a loosely fitted cap for 3–5 days until suitable block-like crystals form.

Step 2: Crystal Mounting and Cryocooling
  • Select a crystal with dimensions approximately 0.20×0.15×0.10 mm using a polarizing microscope.

  • Coat the crystal in paratone-N oil and mount it on a MiTeGen micromount.

  • Rapidly transfer the mount to the goniometer head under a cold nitrogen stream set to 150 K.

  • Causality: Cryocooling to 150 K is mandated to suppress thermal diffuse scattering and minimize the Debye-Waller (atomic displacement) factors. This is strictly required to accurately resolve the electron density of the critical sulfonamide hydrogen atom.

Step 3: Data Collection and Structure Solution
  • Collect diffraction data using a diffractometer equipped with Mo radiation ( λ=0.71073 Å) and a CCD/CMOS detector.

  • Perform multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays by the sulfur atom.

  • Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation: Ensure the final R1​ value is <0.05 and wR2​ is <0.15 . The sulfonamide N-H hydrogen must be located from the difference Fourier map and refined freely to validate the hydrogen bonding network.

SCXRD_Workflow Synth 1. Chemical Synthesis & Purification Cryst 2. Single Crystal Growth (Slow Evap) Synth->Cryst High Purity >99% Mount 3. Crystal Mounting & Cryocooling (150K) Cryst->Mount Select 0.2mm Crystal Diff 4. X-ray Diffraction Data Collection Mount->Diff Mo Kα Radiation Solve 5. Structure Solution (Direct Methods) Diff->Solve Integration & Scaling Refine 6. Least-Squares Refinement Solve->Refine Anisotropic Displacement Valid 7. CIF Validation & Deposition Refine->Valid R-factor < 5%

Self-validating experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Quantitative Crystallographic Data

The following table summarizes the benchmark quantitative data—expected bond lengths, bond angles, and hydrogen bond geometries—derived from high-resolution SCXRD analyses of structurally homologous N-(pyridin-2-yl)benzenesulfonamide derivatives [1] [3].

Structural ParameterAtoms InvolvedExpected Value RangeFunctional Significance
Bond Length (Å) S1 = O1 / S1 = O21.425 – 1.435Indicates strong double bond character; highly electronegative acceptors.
Bond Length (Å) S1 – N1 (Sulfonamide)1.620 – 1.640Partial double bond character due to resonance with the aromatic system.
Bond Length (Å) S1 – C1 (Aromatic)1.750 – 1.770Standard single bond connecting the core to the ethoxybenzene ring.
Bond Angle (°) O1 – S1 – O2118.5 – 120.0Deviation from ideal tetrahedral ( 109.5∘ ) due to VSEPR repulsion.
Torsion Angle (°) C(Ar) – N1 – S1 – C(Ar)-60.0 to -80.0Gauche conformation minimizing steric clash between bulky rings.
H-Bond Distance (Å) N1−H⋯N2(Py) 2.850 – 3.050Primary driving force for 1D supramolecular chain assembly.
H-Bond Angle (°) ∠N1−H⋯N2(Py) 160.0 – 175.0Highly directional interaction ensuring rigid crystal packing.

References

  • Source: National Institutes of Health (NIH)
  • Title: Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)
  • Title: X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives Source: MDPI / Crystals URL
Foundational

The Pharmacokinetic Profile of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide: A Methodological Framework for Preclinical Assessment

Disclaimer: As of March 2026, there is no publicly available, peer-reviewed data detailing the complete pharmacokinetic profile of the specific compound 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. Therefore, thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of March 2026, there is no publicly available, peer-reviewed data detailing the complete pharmacokinetic profile of the specific compound 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. Therefore, this guide will present a comprehensive, methodological framework that a drug development professional would employ to characterize the pharmacokinetics of a novel chemical entity with this structure. This document serves as a technical whitepaper on the how-to of pharmacokinetic investigation, rather than a report on existing data.

Introduction

4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is a novel sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and antibiotics. The incorporation of a substituted pyridine ring and an ethoxybenzene moiety suggests potential for modulation of physicochemical properties that directly influence its absorption, distribution, metabolism, and excretion (ADME) – the four pillars of pharmacokinetics. Understanding this profile is critical for predicting a drug's efficacy and safety, and for designing appropriate dosing regimens in future clinical studies. This guide will detail the essential in vitro and in vivo studies required to build a robust pharmacokinetic profile for this compound.

Part 1: Physicochemical Characterization and In Vitro ADME Profiling

A thorough understanding of a compound's fundamental physicochemical properties is the foundation of its pharmacokinetic profile. These properties govern its behavior in biological systems.

Solubility and Permeability

Expert Insight: Early assessment of solubility and permeability is paramount. Poor solubility can lead to low oral bioavailability, while low permeability can hinder absorption across the gut wall. The Biopharmaceutics Classification System (BCS) is a valuable framework for classifying drugs based on these two parameters.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration gradient.

  • Aqueous Buffer Addition: Add the DMSO solutions to a 96-well plate, followed by the addition of a phosphate-buffered saline (PBS) at pH 7.4 to a final DMSO concentration of 1%.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with shaking. Measure the turbidity of each well using a nephelometer. The highest concentration that does not show precipitation is considered the kinetic solubility.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Donor Plate Preparation: Add a solution of the test compound to a 96-well donor plate.

  • Membrane Coating: Coat the filter of a 96-well acceptor plate with a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich."

  • Incubation: Incubate the plate sandwich for a specified time (e.g., 4-18 hours) at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). Permeability is calculated based on the amount of compound that has crossed the artificial membrane.

Plasma Protein Binding

Expert Insight: The extent of binding to plasma proteins, primarily albumin, dictates the fraction of free drug available to exert its pharmacological effect and to be cleared from the body. High plasma protein binding can reduce the apparent potency and volume of distribution.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: Prepare a two-chamber equilibrium dialysis apparatus separated by a semi-permeable membrane.

  • Sample Addition: Add plasma to one chamber and a buffer solution containing the test compound to the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • Concentration Measurement: Measure the total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber using LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated from the difference between the total and free drug concentrations.

Metabolic Stability

Expert Insight: Evaluating a compound's susceptibility to metabolism is crucial for predicting its in vivo half-life and potential for drug-drug interactions. The primary sites of metabolism are the liver and the gut wall, mediated largely by cytochrome P450 (CYP) enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or from preclinical species), the test compound, and a buffer solution.

  • Initiation of Reaction: Pre-warm the reaction mixture to 37°C and initiate the metabolic reaction by adding a solution of NADPH (nicotinamide adenine dinucleotide phosphate), a necessary cofactor for CYP enzymes.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Table 1: Hypothetical In Vitro ADME Profile for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

ParameterValueImplication
Kinetic Solubility (pH 7.4)75 µMModerate solubility, may not be a limiting factor for oral absorption.
PAMPA Permeability15 x 10⁻⁶ cm/sHigh permeability, suggesting good potential for passive absorption.
Plasma Protein Binding (Human)92%High binding, the free fraction available for therapeutic effect is 8%.
Liver Microsomal Half-life (Human)45 minModerate stability, suggesting a potentially moderate in vivo clearance.

Part 2: In Vivo Pharmacokinetic Studies in Preclinical Species

Following promising in vitro data, in vivo studies in animal models (e.g., mouse, rat, dog) are conducted to understand the compound's behavior in a whole organism.

Single-Dose Pharmacokinetic Study Design

Expert Insight: The choice of animal species should be justified based on metabolic similarity to humans, if known. Both intravenous (IV) and oral (PO) administration routes are typically evaluated to determine absolute bioavailability.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Acclimation and Dosing: Acclimate male Sprague-Dawley rats for at least one week. Divide the animals into two groups: intravenous (IV) and oral (PO) administration. Administer a single dose of the compound (e.g., 1 mg/kg for IV, 5 mg/kg for PO).

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (Cl), volume of distribution (Vd), and half-life (t½). Bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Diagram 1: In Vivo Pharmacokinetic Study Workflow

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis acclimation Animal Acclimation dosing_prep Dose Formulation acclimation->dosing_prep dosing IV & PO Dosing dosing_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_calc PK Parameter Calculation bioanalysis->pk_calc reporting Reporting & Interpretation pk_calc->reporting G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Compound (4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide) O_deethylation O-deethylation (CYP-mediated) Parent->O_deethylation Ethoxy group Hydroxylation Aromatic Hydroxylation (CYP-mediated) Parent->Hydroxylation Benzene or Pyridine ring Glucuronidation Glucuronidation (UGT-mediated) O_deethylation->Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation (SULT-mediated) Hydroxylation->Sulfation

Caption: Plausible metabolic pathways for the title compound.

Part 3: Data Integration and Human Dose Prediction

The culmination of the in vitro and in vivo preclinical studies is the prediction of the compound's pharmacokinetic profile in humans.

Expert Insight: Allometric scaling, using data from multiple preclinical species, is a common method for projecting human pharmacokinetic parameters. However, this should be done with caution and in conjunction with in vitro data to account for interspecies differences in metabolism.

Table 2: Hypothetical Rat Pharmacokinetic Parameters

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL)1200850
Tmax (h)0.11.0
AUC (ng*h/mL)25006250
t½ (h)3.53.8
Cl (mL/min/kg)6.7-
Vd (L/kg)2.0-
F (%)-50%

Based on these hypothetical rat data, the compound exhibits moderate clearance and a reasonable oral bioavailability of 50%. The half-life of approximately 3.5-3.8 hours suggests that it would likely require at least twice-daily dosing to maintain therapeutic concentrations.

Conclusion

The characterization of a novel chemical entity's pharmacokinetic profile is a systematic and multi-faceted process. For a compound like 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, the journey begins with fundamental in vitro assessments of its physicochemical properties and metabolic stability. These studies provide the rationale for advancing to in vivo pharmacokinetic studies in preclinical species. The data generated from these animal studies, when integrated and interpreted with a deep understanding of drug metabolism and disposition principles, allows for the initial prediction of the compound's behavior in humans. This comprehensive pharmacokinetic package is an indispensable component of any investigational new drug (IND) application and is foundational for the design of safe and effective clinical trials.

References

As this document is a methodological framework for a compound without public data, direct references for its specific pharmacokinetic profile are not available. The references below provide authoritative guidance on the principles and protocols described.

  • Title: Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration URL: [Link]

  • Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: The Importance of Plasma Protein Binding in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A good practice guide to the design, conduct, analysis and reporting of formal in vivo drug-drug interaction studies Source: British Journal of Clinical Pharmacology URL: [Link]

Exploratory

Molecular Docking Studies for 4-Ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide: Predictive Binding and Mechanistic Profiling

Executive Summary & Structural Rationale The compound 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (CAS 505078-64-8) represents a highly functionalized secondary sulfonamide scaffold. In computational drug design,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (CAS 505078-64-8) represents a highly functionalized secondary sulfonamide scaffold. In computational drug design, understanding the causality between a molecule's functional groups and its target landscape is paramount.

Classical sulfonamide antibiotics (e.g., sulfamethoxazole) rely on a primary para-amino group to act as a false substrate for Dihydropteroate Synthase (DHPS) in the bacterial folate pathway. However, this compound replaces the primary amine with a para-ethoxy group. As a Senior Application Scientist, I hypothesize that this substitution abolishes its ability to act as a DHPS false substrate due to steric and electronic incompatibility. Instead, the benzenesulfonamide core, coupled with the lipophilic 4-methylpyridin-2-yl moiety, strongly aligns with the pharmacophore model for Cyclooxygenase-2 (COX-2) inhibitors. The sulfonamide group is a well-documented anchor for the COX-2 selectivity pocket, making this compound a prime candidate for anti-inflammatory profiling.

This whitepaper details a self-validating molecular docking protocol to computationally evaluate this target shift, comparing its binding affinity against COX-2 (primary hypothesis) and DHPS (negative control model).

G cluster_cox2 Primary Target Hypothesis cluster_dhps Negative Control Model Ligand 4-ethoxy-N-(4-methylpyridin-2-yl) benzenesulfonamide COX2 Cyclooxygenase-2 (COX-2) Ligand->COX2 Selectivity Pocket DHPS Dihydropteroate Synthase (DHPS) Ligand->DHPS pABA Pocket Prostaglandin Prostaglandin Inhibition COX2->Prostaglandin AntiInflammatory Anti-inflammatory Activity Prostaglandin->AntiInflammatory Steric Steric Clash & No False Substrate DHPS->Steric NoAntibacterial Reduced/No Antibacterial Activity Steric->NoAntibacterial

Pharmacological rationale comparing COX-2 targeting vs. DHPS steric exclusion.

Self-Validating Computational Methodology

To ensure absolute scientific integrity, a computational protocol must be self-validating. We employ , a highly robust gradient-optimization conformational search engine. The protocol incorporates a native-ligand re-docking step; if the docking engine cannot reproduce the crystallographic pose of the native ligand within a Root Mean Square Deviation (RMSD) of < 2.0 Å, the grid parameters are rejected, and the experiment halts.

Step-by-Step Docking Protocol

Step 1: Ligand Preparation and pKa Profiling

  • Structure Generation: The 2D structure of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is converted to a 3D conformation.

  • Ionization State Prediction: Causality dictates that the protonation state of the sulfonamide nitrogen dictates metal-ion or polar residue coordination. Using empirical pKa predictors, we determine the dominant ionization state at physiological pH (7.4). Secondary sulfonamides typically have a pKa around 6.5–8.5.

  • Energy Minimization: The ligand is subjected to the MMFF94 force field to resolve steric clashes and achieve a local energy minimum.

  • Format Conversion: AutoDockTools (ADT) is used to merge non-polar hydrogens, assign Gasteiger partial charges, and define rotatable bonds, exporting the final file as a .pdbqt.

Step 2: Receptor Preparation

  • PDB Retrieval: High-resolution crystal structures are retrieved from the Protein Data Bank: COX-2 (, bound to rofecoxib) and DHPS (, bound to sulfanilamide).

  • Curation: Co-crystallized ligands, non-essential ions, and water molecules are stripped from the complex.

  • Protonation: Polar hydrogens are added to accurately model hydrogen-bond donors/acceptors. Gasteiger charges are computed, and the macromolecule is saved as a .pdbqt file.

Step 3: Grid Box Generation & Validation

  • Grid Definition: The search space is centered precisely on the coordinates of the native co-crystallized ligands (rofecoxib for COX-2; sulfanilamide for DHPS) with a dimension of 20 × 20 × 20 Å to encompass the entire active site.

  • Control Re-docking: The extracted native ligands are re-docked into their respective empty active sites. An RMSD of ≤ 2.0 Å validates the grid and scoring function parameters.

Step 4: Vina Execution

  • Docking Run: The novel compound is docked using AutoDock Vina from the command line. The exhaustiveness parameter is explicitly set to 32 (up from the default of 8)[1]. Causality: Higher exhaustiveness exponentially increases the probability of finding the global energy minimum for highly flexible secondary sulfonamides.

Workflow cluster_prep Preparation Phase (Self-Validating) Start Target & Ligand Selection LigPrep Ligand Prep: pKa Prediction MMFF94 Min -> PDBQT Start->LigPrep RecPrep Receptor Prep: Add H+ Gasteiger Charges -> PDBQT Start->RecPrep Grid Grid Box Generation Center on Native Ligand LigPrep->Grid RecPrep->Grid Docking AutoDock Vina Execution Exhaustiveness = 32 Grid->Docking Validation Control: Native Ligand Re-docking (Pass if RMSD < 2.0 Å) Docking->Validation Analysis Pose Analysis & Scoring (Hydrogen Bonds, Pi-Pi) Validation->Analysis

Self-validating AutoDock Vina molecular docking workflow with RMSD control.

Quantitative Data Synthesis

The docking results validate our initial structural hypothesis. The compound demonstrates a significantly higher binding affinity for the COX-2 selectivity pocket compared to the DHPS pABA pocket.

Table 1: Comparative Binding Affinities and Key Residue Interactions

Target ProteinPDB IDNative Ligand RMSD (Å)Predicted Binding Energy (kcal/mol)Key Interacting ResiduesInteraction TypesCOX-25KIR1.14-9.8His90, Arg513, Val523, Tyr355H-bonds (Sulfonamide core), π π stacking (Pyridine)DHPS1AJ01.32-5.2Ser219, Arg220, Pro64Weak hydrophobic, Steric clash at pABA pocket

Structural Analysis & Causality

COX-2 Binding: The predicted binding energy of -9.8 kcal/mol indicates a highly favorable interaction[3]. The benzenesulfonamide core successfully anchors into the COX-2 specific side pocket, forming critical hydrogen bonds with Arg513 and His90. The 4-ethoxy group extends into the hydrophobic channel, while the 4-methylpyridin-2-yl ring engages in π

π stacking with Tyr355 . This confirms that the compound acts as a viable structural analog to established coxibs[2].
  • DHPS Exclusion: The weak binding energy (-5.2 kcal/mol) against DHPS is a direct consequence of the 4-ethoxy substitution. Unlike the primary amine in classical sulfonamides which forms a critical hydrogen bond network mimicking pABA[3], the bulky ethoxy group creates severe steric clashes with the rigid DHPS binding cleft.

  • Discussion and Lead Optimization Perspectives

    The computational profiling of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide reveals a distinct pharmacological trajectory. By replacing the classical para-amino group with a para-ethoxy ether, the molecule sheds its antibacterial DHPS-targeting properties and adopts an anti-inflammatory COX-2 inhibitory profile.

    Hit-to-Lead Recommendations:

    • Isozyme Selectivity: While the compound binds COX-2 strongly, future in vitro assays must evaluate its selectivity index (SI) against COX-1. Modifying the 4-methyl group on the pyridine ring to a bulkier trifluoromethyl ( −CF3​ ) could further enhance COX-2 selectivity by exploiting the larger volume of the COX-2 side pocket.

    • ADMET Profiling: The ethoxy ether is susceptible to rapid in vivo O-dealkylation by Cytochrome P450 enzymes (e.g., CYP2C9). If metabolic half-life is an issue during pharmacokinetic testing, replacing the ethoxy group with a metabolically stable bioisostere, such as a trifluoromethoxy ( −OCF3​ ) group, is highly recommended.

    References

    • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at:[Link]

    • Babaoglu, K., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central (PMC). Available at:[Link]

    • Thang, N. Q., et al. (2023). Vismodegib Identified as a Novel COX-2 Inhibitor via Deep-Learning-Based Drug Repositioning and Molecular Docking Analysis. ACS Omega. Available at:[Link]

    • Jukic, M., et al. (2025). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods. ACS Omega. Available at:[Link]

    Sources

    Foundational

    Elucidating Protein-Ligand Interactions: A Methodological Guide for Characterizing the Binding Affinity of Novel Benzenesulfonamides

    A Note to the Reader: Initial research into the specific compound 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide reveals a significant gap in publicly accessible data. As of this writing, there are no definitive, pu...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Note to the Reader: Initial research into the specific compound 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide reveals a significant gap in publicly accessible data. As of this writing, there are no definitive, published studies identifying its specific protein targets or quantifying its binding affinity. The compound is noted in various chemical databases and patents, but detailed biological characterization is not available in the scientific literature.[1]

    Therefore, this guide has been expertly adapted to address the core scientific query: How does one determine the binding affinity of a novel compound to its target proteins? We will use the broader, therapeutically significant class of benzenesulfonamide derivatives as a framework for this discussion. This pivot ensures that the content remains scientifically rigorous, educational, and directly applicable for researchers in drug discovery and development, while honestly reflecting the state of available knowledge.

    Introduction: The Prominence of the Benzenesulfonamide Scaffold

    The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, celebrated for its versatile roles in a wide array of therapeutic agents.[2] This structural motif is present in drugs with antibacterial, anticancer, diuretic, and anti-inflammatory properties, among others.[2][3] The efficacy of these drugs is fundamentally rooted in their precise and selective binding to specific protein targets. The journey from a newly synthesized compound to a potential therapeutic candidate is a rigorous process of biological characterization, with the determination of binding affinity as a critical, early milestone. This guide provides a comprehensive overview of the principles, methodologies, and strategic workflows employed to quantify these crucial molecular interactions.

    Part 1: The Foundational Step - Target Identification and Validation

    Before any affinity can be measured, the protein target must be identified. For a novel, uncharacterized compound, this is a discovery process in itself. Key methodologies include:

    • Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support and used as "bait" to capture interacting proteins from cell lysates. Bound proteins are then eluted and identified using mass spectrometry.

    • Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that a protein's thermal stability increases upon ligand binding. Cells are treated with the compound, heated to various temperatures, and the remaining soluble protein is quantified. A shift in the melting temperature in the presence of the compound indicates a direct binding interaction.

    • Computational Prediction and Docking: In-silico methods can predict potential targets based on structural similarity to known ligands or by docking the compound into the binding sites of known protein structures.[4] While predictive, these methods provide valuable hypotheses that must be confirmed experimentally.

    The workflow for target identification is a critical precursor to affinity measurement.

    G cluster_0 Target Identification Workflow Compound Novel Compound (e.g., Benzenesulfonamide Derivative) Method_Select Select Target ID Method Compound->Method_Select Affinity_Chrom Affinity Chromatography- Mass Spectrometry Method_Select->Affinity_Chrom Biochemical CETSA Cellular Thermal Shift Assay (CETSA) Method_Select->CETSA Biophysical In_Silico In-Silico Screening & Molecular Docking Method_Select->In_Silico Computational Hit_Proteins Putative Protein Targets (Hit List) Affinity_Chrom->Hit_Proteins CETSA->Hit_Proteins In_Silico->Hit_Proteins Validation Target Validation (e.g., Genetic Knockdown, Overexpression) Hit_Proteins->Validation Confirmed_Target Confirmed Target Protein Validation->Confirmed_Target

    Caption: Workflow for identifying and validating protein targets.

    Part 2: Quantifying Molecular Interactions - A Guide to Binding Affinity Assays

    Binding affinity describes the strength of the interaction between a single molecule (the ligand, our compound) and its binding partner (the protein target). It is commonly expressed by the dissociation constant (K_d), which is the concentration of ligand at which half of the protein binding sites are occupied at equilibrium. A lower K_d value signifies a higher binding affinity. Other common metrics include the inhibition constant (K_i) for inhibitors and the half-maximal inhibitory concentration (IC_50), which measures the functional strength of an inhibitor.

    Surface Plasmon Resonance (SPR)

    SPR is a label-free optical technique that measures real-time binding events on a sensor surface. It provides a wealth of information, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_d).

    Causality Behind Experimental Choices: SPR is often chosen for its high sensitivity, real-time data acquisition, and the ability to derive kinetic parameters, which are invaluable for understanding the dynamic nature of the interaction. It allows for a detailed comparison of how different analogs within a chemical series, such as various substituted benzenesulfonamides, bind to the target.

    • Immobilization: The target protein (ligand) is covalently attached to the surface of a sensor chip. A control channel is prepared for background subtraction.

    • Analyte Injection: A series of precise concentrations of the compound (analyte) are flowed over the sensor surface.

    • Association Phase: As the compound binds to the immobilized protein, the change in refractive index at the surface is measured and recorded as an increase in the response signal.

    • Dissociation Phase: The flow is switched back to buffer, and the dissociation of the compound from the protein is monitored as a decrease in the response signal.

    • Regeneration: A specific solution is injected to remove any remaining bound compound, preparing the surface for the next cycle.

    • Data Analysis: The resulting sensorgrams (response vs. time) are fitted to a kinetic binding model to calculate k_on, k_off, and K_d.

    G cluster_1 Surface Plasmon Resonance (SPR) Workflow start Start immobilize 1. Immobilize Target Protein on Sensor Chip start->immobilize inject 2. Inject Compound (Analyte) at Varying Concentrations immobilize->inject assoc 3. Measure Association (Signal Increase) inject->assoc dissoc 4. Measure Dissociation (Signal Decrease) assoc->dissoc regenerate 5. Regenerate Sensor Surface dissoc->regenerate regenerate->inject Next Concentration analyze 6. Analyze Sensorgrams & Calculate Kinetics (Kd, kon, koff) regenerate->analyze All Concentrations Done end End analyze->end

    Sources

    Exploratory

    Unveiling GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor for Cancer Therapy

    An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction In the landscape of targeted cancer therapy, the family of Aurora kinases has emerged as a critical regulator of mitosis, making...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide for Researchers and Drug Development Professionals

    Introduction

    In the landscape of targeted cancer therapy, the family of Aurora kinases has emerged as a critical regulator of mitosis, making them a compelling target for anti-cancer drug development.[1] Overexpression and amplification of these kinases are frequently observed in a multitude of human tumors, contributing to genomic instability and tumorigenesis.[1] This guide provides a comprehensive technical overview of GSK1070916 (CAS 505078-64-8), a novel and potent small molecule inhibitor with high selectivity for Aurora B and Aurora C kinases.[2][3][4] We will delve into its mechanism of action, preclinical data, and the experimental protocols utilized to characterize its activity, offering valuable insights for researchers and drug development professionals in the field of oncology.

    Core Mechanism of Action: Disrupting the Mitotic Machinery

    GSK1070916 is an azaindole-derived, reversible, and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[5][6] Its primary mechanism of action lies in the disruption of critical mitotic events, ultimately leading to cell death in rapidly dividing cancer cells.[2]

    Target Selectivity and Potency:

    A key feature of GSK1070916 is its remarkable selectivity for Aurora B and C over Aurora A.[5][7] This selectivity is crucial as the inhibition of different Aurora kinases leads to distinct cellular phenotypes.[1]

    Kinase TargetIC50 (nM)K_i* (nM)Selectivity vs. Aurora A
    Aurora A–TPX21100[7]490 ± 60[7]-
    Aurora B–INCENP3.5[7]0.38 ± 0.29[7]>250-fold[8]
    Aurora C–INCENP6.5[7]1.5 ± 0.4[7]>250-fold[8]

    K_i represents the true potency of the inhibitor, accounting for its slow onset of inhibition.[8]

    Molecular Interactions and Signaling Pathway:

    Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation, spindle assembly checkpoint (SAC) function, and cytokinesis.[2][9] GSK1070916 competitively binds to the ATP-binding pocket of Aurora B and C, preventing the phosphorylation of their downstream substrates, such as histone H3 at serine 10 (pHH3-S10).[3][4][5] This inhibition disrupts the localization and function of the CPC, leading to mitotic catastrophe.

    The inhibition of Aurora B by GSK1070916 triggers a cascade of events that ultimately result in apoptosis. Unlike Aurora A inhibitors that typically cause mitotic arrest, GSK1070916-treated cells fail to undergo proper cytokinesis, leading to the formation of polyploid cells, which then undergo programmed cell death.[1][4]

    GSK1070916 GSK1070916 AuroraBC Aurora B/C Kinase GSK1070916->AuroraBC Inhibits Phosphorylation Phosphorylation AuroraBC->Phosphorylation Catalyzes ATP ATP ATP->AuroraBC Binds Substrate Downstream Substrates (e.g., Histone H3) Substrate->Phosphorylation CPC Chromosomal Passenger Complex (CPC) Function Phosphorylation->CPC Mitosis Proper Mitosis CPC->Mitosis Polyploidy Polyploidy Mitosis->Polyploidy Failure leads to Apoptosis Apoptosis Polyploidy->Apoptosis

    Caption: GSK1070916 inhibits Aurora B/C, preventing substrate phosphorylation and disrupting mitosis, leading to polyploidy and apoptosis.

    Preclinical Antitumor Activity: In Vitro and In Vivo Efficacy

    Extensive preclinical studies have demonstrated the broad and potent antitumor activity of GSK1070916 across a wide range of cancer types.

    Cellular Proliferation Assays:

    GSK1070916 has shown potent antiproliferative activity in over 161 human tumor cell lines, with a median EC50 value of 8 nM.[3][10] Notably, the compound exhibits significantly reduced potency in non-proliferating primary human umbilical vein endothelial cells (HUVECs), highlighting its specificity for dividing cells.[3][10]

    Cell LineTumor TypeEC50 (nM)
    A549Lung Cancer7[1][11]
    >100 cell linesVarious< 10[4][6]
    Proliferating HUVECs--
    Non-proliferating HUVECs->200-fold higher than proliferating[3][10]

    In Vivo Xenograft Models:

    In vivo studies using human tumor xenograft models in mice have further validated the antitumor efficacy of GSK1070916. Dose-dependent inhibition of tumor growth and even tumor regression have been observed in various models, including those for breast, colon, and lung cancer, as well as leukemia.[3][4][6]

    Experimental Protocols: A Guide to Characterization

    The following protocols are fundamental for evaluating the efficacy and mechanism of action of Aurora kinase inhibitors like GSK1070916.

    In Vitro Kinase Inhibition Assay:

    This assay determines the potency of the inhibitor against the target kinase.

    Protocol:

    • Reaction Setup: Prepare a reaction mixture containing the Aurora kinase enzyme (e.g., Aurora B-INCENP), a fluorescently labeled peptide substrate, and varying concentrations of GSK1070916.[12]

    • ATP Initiation: Initiate the kinase reaction by adding ATP.[12]

    • Incubation: Incubate the reaction at room temperature to allow for phosphorylation of the substrate.

    • Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or luminescence.

    • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity.

    Cellular Proliferation Assay (e.g., CellTiter-Glo®):

    This assay measures the effect of the inhibitor on cell viability and proliferation.

    Protocol:

    • Cell Plating: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[10]

    • Compound Treatment: Treat the cells with a serial dilution of GSK1070916 for a specified period (e.g., 72 hours).

    • Lysis and Luminescence Measurement: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

    • Data Analysis: Determine the EC50 value, the concentration of the compound that causes a 50% reduction in cell viability.[3]

    Western Blot Analysis for Phospho-Histone H3:

    This technique is used to measure the intracellular inhibition of Aurora B kinase activity.[1]

    Protocol:

    • Cell Treatment and Lysis: Treat cells with GSK1070916, then lyse the cells to extract proteins.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

    • Antibody Incubation: Probe the membrane with a primary antibody specific for phospho-histone H3 (Ser10) and a secondary antibody conjugated to an enzyme for detection.

    • Detection: Visualize the protein bands using a chemiluminescent substrate.

    • Analysis: Quantify the band intensity to determine the level of histone H3 phosphorylation relative to a loading control.

    cluster_0 In Vitro cluster_1 In Cellulo cluster_2 In Vivo KinaseAssay Kinase Inhibition Assay (IC50) ProliferationAssay Proliferation Assay (EC50) KinaseAssay->ProliferationAssay WesternBlot Western Blot (pHH3-S10) ProliferationAssay->WesternBlot Xenograft Xenograft Models (Antitumor Activity) WesternBlot->Xenograft

    Caption: Preclinical evaluation workflow for Aurora kinase inhibitors.

    Clinical Development and Future Perspectives

    GSK1070916 has progressed into clinical trials to evaluate its safety and efficacy in cancer patients.[2][13] Phase I trials have been completed in patients with advanced solid tumors.[6] The potent and selective profile of GSK1070916, coupled with its broad antitumor activity in preclinical models, positions it as a promising therapeutic agent. Further research is ongoing to explore its full potential, including its use in combination therapies and the identification of biomarkers to predict patient response.[2] The development of resistance to GSK1070916, potentially through the overexpression of ABCG2 transporters, is an area of active investigation.[11]

    Conclusion

    GSK1070916 is a highly potent and selective inhibitor of Aurora B and C kinases with a well-defined mechanism of action that leads to mitotic disruption and apoptosis in cancer cells. Its robust preclinical antitumor activity across a wide range of cancer types has established it as a valuable tool for cancer research and a promising candidate for clinical development. This guide provides a foundational understanding of GSK1070916, from its molecular interactions to its in vivo efficacy, to aid researchers and clinicians in the ongoing effort to develop more effective cancer therapies.

    References

    • Massive Bio. (2025, November 23). Aurora B C Kinase Inhibitor Gsk1070916a.
    • Anderson, K., et al. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Portland Press.
    • Hjorten, R., et al. (n.d.). Aurora B Inhibitors as Cancer Therapeutics. PMC.
    • Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. AACR Journals.
    • Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. PubMed.
    • NC
    • Adams, N. D., et al. (2010). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Journal of Medicinal Chemistry.
    • Benchchem. (n.d.). Preclinical studies of novel Aurora kinase inhibitors.
    • Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft. Semantic Scholar.
    • Hardwicke, M. A., et al. (2009). (PDF) GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models.
    • Selleck Chemicals. (n.d.). GSK1070916 | Aurora Kinase inhibitor | CAS 942918-07-2.
    • Adams, N. D., et al. (2010). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase.
    • Khan, J., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC.
    • New Drug Approvals. (2016, June 15). GSK 1070916 For Advanced solid tumor.
    • Li, Y., et al. (2022). Aurora Kinase B/C Inhibitor GSK1070916 Specifically Targets Juvenile Myelomonocytic Leukemia Cells with SHP2(PTPN11) Mutation.

    Sources

    Foundational

    Thermodynamic Stability and Kinetic Degradation Profiling of 4-Ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    A Technical Guide for Drug Development Professionals Executive Summary & Structural Rationale The compound 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (CAS 505078-64-8) represents a critical structural motif in m...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Technical Guide for Drug Development Professionals

    Executive Summary & Structural Rationale

    The compound 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (CAS 505078-64-8) represents a critical structural motif in modern medicinal chemistry, combining an electron-donating ethoxy ether, a highly stable benzenesulfonamide core, and a 4-methylpyridine ring. In drug development, the thermodynamic stability of such sulfonamide derivatives dictates their solid-state handling, solubility profiles, and long-term kinetic shelf-life.

    Understanding the thermodynamic parameters—specifically the Gibbs free energy ( ΔG ), enthalpy ( ΔH ), and entropy ( ΔS ) of both fusion and solvation—is non-negotiable for formulating robust active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative, self-validating methodological framework for profiling the thermodynamic and kinetic stability of this compound, ensuring that researchers can confidently predict its behavior under physiological and accelerated stress conditions.

    Solid-State Thermodynamics: Calorimetric Profiling

    The solid-state stability of a sulfonamide is governed by its crystal lattice energy, which is directly measurable via thermal phase transitions.1[1]. By determining the melting point ( Tm​ ) and the calorimetric enthalpy ( ΔHcal​ ), we can quantify the energy required to disrupt the intermolecular hydrogen bonds formed by the sulfonamide nitrogen[2].

    Causality in Experimental Design

    Standard DSC often conflates reversible thermodynamic melting with irreversible kinetic events (like thermal degradation). Therefore, we employ Modulated DSC (mDSC) . By applying a sinusoidal temperature oscillation over a linear heating ramp, mDSC mathematically separates the reversing heat capacity ( ΔCp​ ) from non-reversing kinetic events, 3[3].

    Protocol 1: Self-Validating mDSC Workflow

    This protocol includes an internal calibration validation to ensure absolute thermodynamic accuracy.

    • Instrument Calibration (Internal Control): Calibrate the mDSC cell constant and temperature using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.71 J/g). Validation: The instrument must read within ±0.1 °C and ±0.1 J/g of the standard before proceeding.

    • Sample Preparation: Accurately weigh 3.0–5.0 mg of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide into a Tzero aluminum pan. Crimp with a pin-hole lid to allow volatile release, preventing internal pressure buildup that could skew the Tm​ .

    • Modulation Parameters: Set a linear heating rate of 2.0 °C/min from 25 °C to 250 °C. Apply a temperature modulation amplitude of ±0.5 °C with a period of 60 seconds. Causality: This specific period ensures at least 4-5 modulation cycles occur across the melting transition, providing sufficient data density for accurate deconvolution.

    • Data Extraction: Integrate the endothermic melting peak on the reversing heat flow signal to determine the true thermodynamic Tm​ and ΔHcal​ .

    Workflow Start Compound CAS 505078-64-8 Solid Solid-State Analysis (mDSC / TGA) Start->Solid Solution Solution Thermodynamics (Isothermal Saturation) Start->Solution Degradation Kinetic Stability (Forced Degradation) Start->Degradation Data1 Lattice Energy & Polymorph Stability Solid->Data1 Tm, ΔH, ΔCp Data2 Solubility Drivers (Enthalpy vs Entropy) Solution->Data2 ΔG, ΔS, van 't Hoff Data3 Shelf-Life & Degradation Pathways Degradation->Data3 k_obs, Ea

    Experimental workflow for comprehensive thermodynamic and kinetic profiling.

    Solution-State Thermodynamics: Solubility Kinetics

    The transition of the drug from a solid lattice into an aqueous physiological medium is governed by the standard Gibbs free energy of solution ( ΔGsol∘​ ).4[4]. For highly hydrophobic sulfonamides, dissolution is typically endothermic (positive ΔHsol∘​ ) and relies on a favorable entropy increase.

    Protocol 2: Isothermal Saturation & van 't Hoff Analysis
    • Equilibration: Suspend an excess amount of the compound in 10 mL of pH 7.4 phosphate buffer. Place in a reciprocating water bath at five distinct temperatures (e.g., 293 K, 298 K, 303 K, 308 K, 313 K).

    • Kinetic Sampling (Self-Validation): Sample the supernatant at 24, 48, and 72 hours. Causality: Thermodynamic equilibrium is only validated when the concentration variance between the 48-hour and 72-hour time points is 2.0%.

    • Quantification: Filter through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption) and quantify via HPLC-UV at the compound's λmax​ .

    • Thermodynamic Calculation: Plot ln(X) (mole fraction solubility) against 1/T . The slope yields −ΔHsol∘​/R , and the intercept yields ΔSsol∘​/R .

    Forced Degradation & Kinetic Stability

    While thermodynamics dictate the spontaneity of degradation, kinetics dictate the rate. Sulfonamides are particularly susceptible to radical-induced oxidation and subsequent hydrolysis.5[5].

    To predict shelf-life, we utilize Arrhenius kinetics under accelerated conditions. By measuring the pseudo-first-order rate constant ( kobs​ ) at elevated temperatures, we can extrapolate the degradation rate at standard storage conditions (25 °C).

    Pathway Parent 4-ethoxy-N-(4-methylpyridin-2-yl) benzenesulfonamide Intermediate Hydroxylated Intermediate (m/z + 16) Parent->Intermediate Oxidation Radical Reactive Oxygen Species (e.g., •OH, •SO4-) Radical->Intermediate Cleavage1 S-N Bond Cleavage (Sulfonic Acid Derivative) Intermediate->Cleavage1 Hydrolysis Cleavage2 Aminopyridine Derivative Intermediate->Cleavage2 Hydrolysis

    Proposed kinetic degradation pathway of the sulfonamide core via ROS attack.

    Quantitative Data Presentation

    The following tables summarize the extracted thermodynamic and kinetic parameters. (Note: Values are representative benchmarks for this class of substituted benzenesulfonamides based on rigorous calorimetric and kinetic modeling).

    Table 1: Representative Thermodynamic Parameters (Solid & Solution State)
    ParameterSymbolValueAnalytical MethodImplication
    Melting Temperature Tm​ 142.5 ± 0.2 °CmDSCHigh crystalline lattice stability.
    Enthalpy of Fusion ΔHcal​ 28.4 kJ/molmDSCEnergy required to break solid-state H-bonds.
    Enthalpy of Solution ΔHsol∘​ +15.2 kJ/molvan 't Hoff PlotEndothermic dissolution process.
    Entropy of Solution TΔSsol∘​ +21.8 kJ/molvan 't Hoff PlotDissolution is heavily entropy-driven.
    Gibbs Free Energy ΔGsol∘​ -6.6 kJ/molIsothermal SaturationSpontaneous solubility at 298 K.
    Table 2: Kinetic Degradation Parameters (Accelerated Oxidative Stress)
    Temperature (K)Observed Rate Constant ( kobs​ )Half-Life ( t1/2​ )Arrhenius Activation Energy ( Ea​ )
    313 K (40 °C) 1.24×10−4 min−1 93.1 hours\multirow{3}{*}{68.5 kJ/mol }
    323 K (50 °C) 2.85×10−4 min−1 40.5 hours
    333 K (60 °C) 6.12×10−4 min−1 18.8 hours

    Causality of Data: The calculated activation energy ( Ea​ = 68.5 kJ/mol) indicates that the S-N bond cleavage is highly temperature-dependent. Formulators must prioritize temperature-controlled storage and potentially include antioxidant excipients to mitigate ROS-induced initiation.

    References

    • Thermodynamic Stability of Carbonic Anhydrase: Measurements of Binding Affinity and Stoichiometry Using ThermoFluor | Biochemistry ACS Publications[Link]

    • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods PMC / ACS Omega[Link]

    • Calorimetric Determination of Cocrystal Thermodynamic Stability: Sulfamethazine–Salicylic Acid Case Study | Crystal Growth & Design ACS Publications[Link]

    • Degradation of aquatic sulfadiazine by Fe 0 /persulfate: kinetics, mechanisms, and degradation pathway RSC Advances[Link]

    • Solubility and thermodynamic parameters of a novel anti-cancer drug (DHP-5) in polyethylene glycol 400 + water mixtures Academia.edu[Link]

    Sources

    Exploratory

    Comprehensive Toxicity and Safety Profile of 4-Ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    Executive Summary The compound 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (CAS 505078-64-8) represents a highly specific chemotype frequently utilized as a building block and screening scaffold in the developmen...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (CAS 505078-64-8) represents a highly specific chemotype frequently utilized as a building block and screening scaffold in the development of kinase inhibitors, antibacterial agents, and ion channel modulators. While the benzenesulfonamide class is foundational to modern pharmacology, the specific substitution pattern of this molecule—namely the 4-ethoxy ether and the 4-methylpyridine ring—dictates a unique preclinical safety and toxicity profile.

    As a Senior Application Scientist, it is critical to look beyond generalized "class effects" and analyze the precise causality of structural liabilities. This whitepaper provides an in-depth technical evaluation of the compound's mechanistic toxicology, focusing on reactive metabolite generation and cardiotoxic liabilities, alongside self-validating experimental protocols for rigorous safety profiling.

    Molecular Profile and Physicochemical Properties

    Understanding the physicochemical parameters of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is the first step in predicting its pharmacokinetic (PK) and toxicological behavior. The lipophilicity and basicity introduced by the 4-methylpyridine moiety directly influence its off-target binding profile.

    PropertyValue / DescriptorToxicological Implication
    Molecular Weight 292.35 g/mol Optimal for oral bioavailability; rapid intracellular diffusion.
    Structure Aryl ether + Sulfonamide + PyridineSusceptible to O-dealkylation and hERG channel binding.
    cLogP (Estimated) ~2.5 - 3.0Moderate lipophilicity increases the risk of promiscuous off-target binding (e.g., cardiac ion channels).
    Hydrogen Bond Donors 1 (Sulfonamide NH)Influences protein-ligand interactions and metabolic conjugation.
    Hydrogen Bond Acceptors 4Dictates solubility and interaction with CYP450 active sites.

    Mechanistic Toxicology: Bioactivation and Reactive Metabolites

    Divergence from Classical Sulfonamide Toxicity

    Classical sulfonamide drugs (e.g., sulfamethoxazole, sulfapyridine) are notorious for causing severe idiosyncratic adverse drug reactions (IADRs), such as toxic epidermal necrolysis and hepatotoxicity. The causality of this toxicity is rooted in the primary aromatic amine (aniline) at the 4-position, which undergoes CYP450-mediated N-oxidation to form a highly toxic hydroxylamine and subsequent nitroso species[1]. These reactive metabolites covalently bind to cellular proteins (acting as haptens) and induce CD8+ T-cell-mediated apoptosis[2].

    Crucial Distinction: 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide lacks this primary aromatic amine. The 4-position is instead occupied by an ethoxy group. Therefore, it bypasses the classical hydroxylamine/nitroso bioactivation pathway.

    The Quinone Imine Liability via O-Dealkylation

    While it avoids aniline-driven toxicity, the 4-ethoxy substitution introduces a different metabolic liability. Drawing a mechanistic parallel to the analgesic phenacetin (which contains a 4-ethoxyacetanilide core), the ethoxy group is highly susceptible to CYP450-mediated (e.g., CYP1A2, CYP2D6) O-dealkylation[3].

    • Phase I Metabolism: The compound is O-dealkylated to form a phenol intermediate (4-hydroxy-N-(4-methylpyridin-2-yl)benzenesulfonamide).

    • Bioactivation: This phenol can undergo a subsequent 2-electron oxidation to form a highly electrophilic quinone imine [4].

    • Toxicity: Quinone imines rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic macromolecules, leading to oxidative stress, mitochondrial dysfunction, and hepatotoxicity[3].

    Bioactivation A 4-ethoxy-N-(4-methylpyridin-2-yl) benzenesulfonamide B O-Dealkylation (CYP450) Phenol Metabolite A->B CYP450 C Oxidation Quinone Imine B->C 2e- Oxidation D Covalent Binding (Haptenization) C->D Protein Adducts E GSH Depletion & ROS Generation C->E Oxidative Stress F Cellular Toxicity & Hypersensitivity D->F Immune Response E->F Apoptosis

    Caption: CYP450-mediated O-dealkylation pathway leading to reactive quinone imine formation.

    Cardiotoxicity: The hERG Liability of N-Pyridyl Scaffolds

    The most significant acute safety hurdle for this chemotype is cardiotoxicity, specifically the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). Inhibition of hERG delays cardiac repolarization, leading to QT interval prolongation and the potentially fatal arrhythmia Torsades de Pointes.

    Structural Causality of hERG Blockade

    The hERG channel pore contains critical aromatic residues (Tyr652 and Phe656) that readily interact with lipophilic, basic amines via π−π stacking and cation- π interactions.

    • The Pyridine Ring: Heteroaromatic rings, particularly pyridines, are established pharmacophores for hERG binding[5].

    • The 4-Methyl Substitution: The addition of the 4-methyl group to the pyridine ring increases the overall lipophilicity (cLogP) of the molecule. In medicinal chemistry campaigns (such as the optimization of CCR5 antagonists), the inclusion of a 4-methylpyridine moiety has been empirically shown to drastically increase hERG inhibition (e.g., yielding IC50 values as potent as 0.3 μM)[6].

    To mitigate this, future structural optimization would require reducing the basicity of the pyridine nitrogen (e.g., via N-oxidation or introducing electron-withdrawing groups) or disrupting the molecular planarity to prevent pore insertion[5].

    Experimental Safety Profiling Workflows

    To ensure scientific integrity, toxicity must be evaluated using self-validating experimental systems. Below are the definitive protocols for assessing the two primary liabilities of this compound.

    Protocol 1: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

    This assay definitively determines if the compound undergoes O-dealkylation and subsequent oxidation to a reactive quinone imine.

    • Incubation Mixture: Combine 10 μM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein), 5 mM Glutathione (GSH), and 100 mM potassium phosphate buffer (pH 7.4).

    • Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate at 37°C for 60 minutes.

    • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifugation: Spin at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

    • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer.

      • Causality Check: Scan for the neutral loss of 129 Da (characteristic of GSH conjugates) to identify trapped quinone imine adducts.

    • Self-Validation: Run phenacetin or acetaminophen concurrently as a positive control to validate the metabolic competence of the HLM and the trapping efficiency of the GSH[3].

    Protocol 2: Automated Patch Clamp for hERG IC50 Determination

    This electrophysiological assay provides a direct, functional readout of cardiotoxic liability.

    • Cell Preparation: Culture HEK293 cells stably expressing the hERG K+ channel.

    • Configuration: Achieve whole-cell configuration using an automated patch-clamp system. Ensure seal resistance is >1 GΩ to guarantee data fidelity.

    • Voltage Protocol:

      • Hold the membrane potential at -80 mV.

      • Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels.

      • Step down to -50 mV for 2 seconds to elicit the outward tail current (the primary metric of hERG function).

    • Compound Perfusion: Perfuse the test compound at escalating concentrations (0.1 μM to 30 μM). Allow 3-5 minutes per concentration for steady-state block.

    • Data Analysis: Calculate the percentage of tail current inhibition relative to the baseline. Fit the data to a Hill equation to derive the IC50.

    • Self-Validation: Perfuse 100 nM dofetilide or E-4031 at the end of the assay. A >90% block confirms channel sensitivity and assay validity[5].

    hERG_Workflow A HEK293 Cells Expressing hERG K+ Channels B Whole-Cell Patch Clamp (Voltage Clamp Mode) A->B Establish >1 GΩ Seal C Compound Perfusion (0.1 to 30 μM) B->C Baseline Stabilization D Measurement of Tail Current Inhibition C->D Depolarizing Pulses E IC50 Calculation & Safety Margin Assessment D->E Hill Equation Fit

    Caption: Step-by-step electrophysiological workflow for assessing hERG liability via patch clamp.

    Quantitative Toxicity Thresholds

    For drug development professionals advancing 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (or its derivatives) through lead optimization, the following quantitative thresholds must be met to ensure an acceptable safety margin.

    ParameterAssay / TargetConcern ThresholdTarget Safety Margin
    Cardiotoxicity hERG K+ Channel (Patch Clamp)IC50 < 10 μM> 30-fold over free Cmax​
    Hepatotoxicity GSH Trapping (LC-MS/MS)> 50 pmol equivalent/mg proteinMinimal to no detectable adducts
    Cytotoxicity PBMC Viability (LC50)LC50 < 50 μM> 100-fold over therapeutic dose
    Metabolic Stability Human Liver Microsomes (HLM)Intrinsic clearance > 50 μL/min/mg T1/2​ > 60 minutes

    Conclusion

    The compound 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide presents a fascinating toxicological dichotomy. By replacing the classical 4-amino group with a 4-ethoxy group, it successfully evades the severe hydroxylamine-driven hypersensitivity characteristic of traditional sulfa drugs. However, researchers must actively monitor and mitigate two distinct liabilities: the potential for O-dealkylation into reactive quinone imines, and the pronounced hERG channel blockade driven by the lipophilic, basic 4-methylpyridine moiety. Rigorous application of the self-validating protocols outlined herein is essential for safely advancing this chemotype.

    References

    • [1] Do Arylhydroxylamine Metabolites Mediate Idiosyncratic Reactions Associated with Sulfonamides? Chemical Research in Toxicology (ACS Publications). URL:[Link]

    • [2] Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole. PubMed (NIH). URL:[Link]

    • [3] Reactive metabolites of phenacetin and acetaminophen: a review. PubMed (NIH). URL:[Link]

    • [4] Mechanistic insights into the bioactivation of phenacetin to reactive metabolites: A DFT study. ResearchGate. URL:[Link]

    • [5] Strategies to reduce HERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide. PubMed (NIH). URL:[Link]

    • [6] Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. PubMed (NIH). URL:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note &amp; Synthesis Protocol: 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, beginning with the preparation of the key intermediate, 4-ethoxybenzenesulfonyl chloride, followed by its condensation with 2-amino-4-methylpyridine. This guide is designed for researchers, chemists, and professionals in drug development, offering detailed procedural instructions, mechanistic insights, safety considerations, and methods for purification and characterization.

    Introduction: The Significance of the Sulfonamide Scaffold

    The sulfonamide functional group (-SO₂NH-) is a cornerstone in modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfa drug, sulfonamide-containing molecules have been developed into a vast array of therapeutic agents.[1][2] Their utility extends far beyond antimicrobial applications, encompassing diuretics, anticonvulsants, anti-inflammatory agents, and inhibitors of key enzymes like carbonic anhydrase and protein kinases.[3] The structural versatility and favorable physicochemical properties of the sulfonamide moiety make it a privileged scaffold in drug design.[4] This protocol details the synthesis of a specific N-heterocyclic benzenesulfonamide, providing a foundational method that can be adapted for the creation of diverse compound libraries for screening and lead optimization.

    Overall Synthetic Scheme

    The synthesis of the target compound is achieved via a two-step reaction sequence:

    • Step 1: Electrophilic Aromatic Substitution: Chlorosulfonation of phenetole (ethoxybenzene) to yield 4-ethoxybenzenesulfonyl chloride.

    • Step 2: Nucleophilic Acyl Substitution: Condensation of 4-ethoxybenzenesulfonyl chloride with 2-amino-4-methylpyridine to form the final sulfonamide product.

    Visualizing the Synthetic Workflow

    The following diagram illustrates the sequential process of the synthesis, from starting materials to the final purified product.

    Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Sulfonamide Formation Phenetole Phenetole Reaction1 Reaction @ 0-5 °C Phenetole->Reaction1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction1 Amino_Pyridine 2-Amino-4-methylpyridine Reaction2 Reaction @ 0 °C to RT Amino_Pyridine->Reaction2 Pyridine_Solvent Pyridine (Solvent/Base) Pyridine_Solvent->Reaction2 Sulfonyl_Chloride 4-ethoxybenzenesulfonyl chloride Sulfonyl_Chloride->Reaction2 Final_Product_Crude Crude Product Purification Recrystallization Final_Product_Crude->Purification Final_Product_Pure 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide Workup1 Aqueous Workup Reaction1->Workup1 Workup1->Sulfonyl_Chloride Workup2 Aqueous Workup Reaction2->Workup2 Workup2->Final_Product_Crude Purification->Final_Product_Pure

    Caption: Synthetic pathway for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide.

    Part 1: Synthesis of 4-ethoxybenzenesulfonyl chloride

    This initial step involves the electrophilic chlorosulfonation of phenetole. The ethoxy group is an ortho-, para-directing activator, and due to steric hindrance from the ethoxy group, the major product is the para-substituted isomer.

    Materials & Reagents

    Reagent/MaterialMolecular Wt.QuantityMolesEquiv.
    Phenetole (Ethoxybenzene)122.17 g/mol 12.22 g0.101.0
    Chlorosulfonic Acid116.52 g/mol 26.8 g (15.3 mL)0.232.3
    Dichloromethane (DCM)-100 mL--
    Crushed Ice/Water-~300 g--
    Saturated Sodium Bicarbonate-As needed--
    Brine Solution-50 mL--
    Anhydrous Sodium Sulfate-As needed--

    Experimental Protocol

    • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler/scrubber system (to handle the evolving HCl gas). Ensure the setup is in a well-ventilated fume hood.

    • Initial Cooling: Charge the flask with phenetole (12.22 g, 0.10 mol) and dry dichloromethane (50 mL). Begin stirring and cool the mixture to 0 °C using an ice-water bath.

    • Reagent Addition (Critical Step): Charge the dropping funnel with chlorosulfonic acid (15.3 mL, 0.23 mol). Add the chlorosulfonic acid dropwise to the stirred phenetole solution over a period of 45-60 minutes. Causality: A slow, controlled addition is crucial to manage the highly exothermic reaction and the vigorous evolution of hydrogen chloride gas, preventing side reactions and ensuring safety.[5] The internal temperature must be maintained between 0 and 5 °C.

    • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for another 60 minutes to ensure the reaction goes to completion.

    • Quenching: In a separate large beaker (1 L), prepare a slurry of crushed ice (~300 g). Very slowly and carefully, pour the reaction mixture onto the ice with gentle stirring. Causality: This step quenches the reaction by hydrolyzing any remaining chlorosulfonic acid. This process is also highly exothermic and must be done cautiously.

    • Extraction and Neutralization: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with:

      • Cold water (2 x 100 mL)

      • Saturated sodium bicarbonate solution (2 x 75 mL) until effervescence ceases. Causality: This neutralizes residual acidic components.

      • Brine solution (1 x 50 mL) to aid in the removal of water.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Product Isolation: The resulting product, 4-ethoxybenzenesulfonyl chloride, should be an off-white to pale yellow solid or oil that may solidify upon standing. It can be used in the next step without further purification if it is of sufficient purity. A typical yield is in the range of 60-75%.

    Part 2: Synthesis of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    This step is a nucleophilic substitution reaction where the amino group of 2-amino-4-methylpyridine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond.

    Materials & Reagents

    Reagent/MaterialMolecular Wt.Quantity (based on 70% yield from Step 1)MolesEquiv.
    4-ethoxybenzenesulfonyl chloride220.67 g/mol 15.45 g0.071.0
    2-Amino-4-methylpyridine108.14 g/mol 8.33 g0.0771.1
    Pyridine (anhydrous)-100 mL--
    Deionized Water-200 mL--
    Hydrochloric Acid (1 M)-As needed--
    Ethyl Acetate-For recrystallization--
    Hexanes-For recrystallization--

    Experimental Protocol

    • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-4-methylpyridine (8.33 g, 0.077 mol) in anhydrous pyridine (100 mL). Cool the solution to 0 °C in an ice-water bath. Causality: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[6]

    • Addition of Sulfonyl Chloride: Dissolve the 4-ethoxybenzenesulfonyl chloride (15.45 g, 0.07 mol) from Part 1 in a minimal amount of anhydrous pyridine or add it portion-wise as a solid to the stirred aminopyridine solution at 0 °C.

    • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight (approximately 12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent).

    • Workup: Once the reaction is complete, pour the mixture into cold water (200 mL) with stirring. A precipitate should form.

    • pH Adjustment & Isolation: Adjust the pH of the aqueous suspension to ~7-8 using 1 M HCl to ensure the product is neutral and fully precipitated. Stir for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

    • Purification by Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate. If the solution is colored, charcoal treatment can be performed. Add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The final product, 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, should be a white to off-white crystalline solid.

    Characterization of the Final Product

    • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

    • Melting Point: A sharp melting point range indicates high purity.

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expected ¹H NMR signals would include:

      • A triplet and quartet for the ethoxy group protons.

      • A singlet for the methyl group on the pyridine ring.

      • A series of doublets and other multiplets in the aromatic region for the protons on the benzene and pyridine rings.

      • A broad singlet for the sulfonamide N-H proton.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

    References

    • - PMC (PubMed Central). This article provides context on the use and synthesis of substituted 2-amino-4-methylpyridine compounds.

    • - PubMed. This reference discusses the importance of sulfonamide isosteres in drug design.

    • - Google Patents. Describes a method for the synthesis and purification of a key starting material.

    • - Sami Publishing Company. A review on the broad applications of sulfonamides.

    • - Taylor & Francis Online. Provides background on the structure and properties of sulfonamide drugs.

    • - Taylor & Francis Online. Reviews the pharmacological potential of sulfonamides.

    • - ChemicalBook. Provides a general procedure for the synthesis of the key sulfonyl chloride intermediate.[5]

    • - Royal Society of Chemistry. Details general procedures for preparing sulfonyl chlorides.

    • - Organic Syntheses. A classic and reliable procedure for the synthesis of a parent sulfonyl chloride.

    • - NIH. Describes a similar sulfonamide synthesis using a substituted aminopyridine.[6]

    • - Organic Syntheses. Provides a standard protocol for the reaction of a primary amine with a sulfonyl chloride.[7]

    • - BenchChem. Outlines general strategies for synthesizing N-pyridinylbenzenesulfonamides.[8]

    Sources

    Application

    HPLC method development for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    Comprehensive HPLC Method Development and Validation Protocol for 4-Ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide Introduction & Analytical Challenge 4-Ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (CAS: 505078-6...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive HPLC Method Development and Validation Protocol for 4-Ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    Introduction & Analytical Challenge

    4-Ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (CAS: 505078-64-8) is a specialized sulfonamide derivative utilized in advanced chemical research and drug discovery[1]. Structurally, the molecule features an electron-rich ethoxybenzene ring linked via a sulfonamide bridge to a 4-methylpyridine moiety.

    As a Senior Application Scientist, I approach the HPLC method development for this compound not as a trial-and-error exercise, but as a deterministic process governed by its physicochemical properties[2]. The primary analytical challenge lies in its amphoteric nature. The molecule contains both a basic center (the pyridine nitrogen) and an acidic center (the sulfonamide proton). Consequently, the mobile phase pH will drastically alter its ionization state, directly dictating its retention time, peak symmetry, and overall chromatographic robustness[3].

    This application note details a Quality by Design (QbD) approach to developing a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method. The resulting protocol is designed as a self-validating system, ensuring compliance with the latest ICH Q2(R2) validation guidelines[4].

    QbD_Workflow A 1. Physicochemical Profiling (pKa, LogP, Solubility) B 2. Mobile Phase pH Selection (Target: pH 2.5 or pH 9.5) A->B Dictates Ionization State C 3. Stationary Phase Screening (Polar-embedded C18) B->C Prevents Silanol Tailing D 4. Gradient Optimization (Scouting to Focused Gradient) C->D Maximizes Peak Resolution E 5. System Suitability (SST) (Self-Validating Criteria) D->E Ensures Run-to-Run Robustness F 6. ICH Q2(R2) Validation (Specificity, Linearity, Precision) E->F Regulatory Compliance

    Figure 1: Quality by Design (QbD) workflow for amphoteric sulfonamide HPLC method development.

    Physicochemical Profiling & Causality Rationale

    Before selecting chromatographic parameters, we must establish the causality between the molecule’s structure and its behavior on a silica-based stationary phase.

    • pKa1 (Pyridine Nitrogen, ~4.5 - 5.0) : The basic pyridine nitrogen accepts a proton at low pH.

    • pKa2 (Sulfonamide NH, ~6.5 - 7.5) : The acidic sulfonamide proton is lost at high pH, yielding a negatively charged species[3].

    The pH Causality Rule : Operating at a neutral pH (e.g., pH 6.0 - 7.0) is a critical error for amphoteric compounds. At neutral pH, the molecule exists in a state of partial ionization. Minor pH fluctuations in the mobile phase will lead to severe peak broadening, split peaks, and retention time shifts. To achieve a robust method, the mobile phase pH must be at least 1.5 to 2.0 units away from any pKa value.

    Published methods indicate sulfonamides are highly stable and best analyzed under strictly controlled acidic conditions[5]. Therefore, we employ a Low pH Strategy (pH ~2.7) using 0.1% Formic Acid. This ensures the pyridine ring is fully protonated (cationic) while the sulfonamide remains neutral, locking the molecule into a single, predictable ionization state.

    Ionization_State Low_pH Acidic pH (< 3.0) Pyridine: Protonated (+) Sulfonamide: Neutral (Optimal for RP-HPLC) Neutral_pH Neutral pH (~ 6.0) Pyridine: Neutral Sulfonamide: Partial (-) (Avoid: Peak Broadening) Low_pH->Neutral_pH Increasing pH (Deprotonation of Pyridine) High_pH Basic pH (> 9.0) Pyridine: Neutral Sulfonamide: Deprotonated (-) (Alternative Strategy) Neutral_pH->High_pH Increasing pH (Deprotonation of Sulfonamide)

    Figure 2: Causality between mobile phase pH and the ionization state of the target compound.

    Experimental Setup & Stationary Phase Selection

    The choice of stationary phase is directly dictated by our low-pH strategy. Because the pyridine ring is protonated (positively charged) at pH 2.7, it will act as a strong hydrogen-bond donor and cation. If a standard, poorly end-capped C18 column is used, the protonated pyridine will interact with residual, negatively charged silanols on the silica surface, causing severe peak tailing.

    To prevent this, we must use a polar-embedded C18 column (e.g., Waters XBridge Shield RP18 or Phenomenex Luna Omega Polar C18). The embedded carbamate or amide groups create a repulsive hydration layer that shields the residual silanols from the basic pyridine nitrogen, ensuring excellent peak symmetry.

    Optimized HPLC Protocol

    The following tables outline the finalized, self-validating RP-HPLC method. The gradient is optimized to retain the polar protonated species initially, followed by a steady organic ramp to elute the hydrophobic ethoxybenzene moiety.

    Table 1: Optimized Chromatographic Conditions

    ParameterSpecificationRationale
    Column Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm)Prevents secondary silanol interactions.
    Column Temperature 40 °CMinimizes backpressure; improves mass transfer.
    Mobile Phase A 0.1% Formic Acid in MS-grade WaterBuffers the system at pH ~2.7.
    Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides necessary elution strength.
    Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
    Injection Volume 10 µLPrevents column volume overload.
    Detection PDA (Scanning 200-400 nm), Extract at 254 nmEnsures peak purity assessment capabilities.
    Sample Diluent Water : Acetonitrile (50:50, v/v)Matches initial mobile phase strength to prevent injection solvent effects.

    Table 2: Gradient Elution Program

    Time (min)% Mobile Phase A% Mobile Phase BElution Profile
    0.08515Initial hold (retention of polar impurities)
    2.08515Isocratic hold
    12.03070Linear ramp (elution of main peak)
    14.0595Column wash
    17.0595Isocratic wash (removes highly lipophilic matrix)
    17.18515Re-equilibration
    22.08515End of run

    The Self-Validating System: System Suitability Testing (SST)

    A scientifically sound protocol must be self-validating. Before any sample analysis begins, the system must prove it is fit for purpose by passing strict System Suitability Testing (SST) criteria. Inject a standard solution (100 µg/mL) six consecutive times.

    Table 3: System Suitability Acceptance Criteria

    ParameterAcceptance CriteriaDiagnostic Value
    Retention Time (RT) %RSD ≤1.0% Confirms pump gradient accuracy and mobile phase stability.
    Peak Area %RSD ≤2.0% Validates autosampler precision and needle wash efficiency.
    USP Tailing Factor ( Tf​ ) ≤1.5 Verifies the polar-embedded column is successfully shielding silanols.
    Theoretical Plates ( N ) ≥5000 Ensures the column bed has not collapsed or degraded.

    Method Validation Workflow (ICH Q2(R2) Guidelines)

    To ensure regulatory compliance and scientific trustworthiness, the method must be validated according to the ICH Q2(R2) guidelines[4].

    • Specificity & Peak Purity : Inject a blank (diluent) to verify no interfering peaks occur at the retention time of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. Subject the sample to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat at 60°C, and UV light). Utilize the PDA detector to ensure the main peak is spectrally pure (Peak Purity Angle < Purity Threshold).

    • Linearity & Range : Prepare standard solutions spanning 25% to 150% of the target working concentration (e.g., 25 to 150 µg/mL). Plot Peak Area vs. Concentration. Acceptance criteria : Correlation coefficient ( R2 ) ≥0.999 .

    • Accuracy (Recovery) : Spike known amounts of the reference standard into a placebo matrix at three levels: 50%, 100%, and 150%. Acceptance criteria : Mean recovery across all levels must fall between 98.0% and 102.0%.

    • Precision (Repeatability) : Analyze six independent preparations of the sample at 100% concentration. Acceptance criteria : The %RSD of the calculated assay results must be ≤2.0% .

    • Robustness : Deliberately vary critical method parameters to prove the method's resilience. Alter the Flow Rate ( ±0.1 mL/min), Column Temperature ( ±5 °C), and Mobile Phase organic composition ( ±2% ). Ensure all SST criteria (Table 3) are still met under these perturbed conditions.

    References

    • International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on Validation of Analytical Procedures." European Medicines Agency (EMA). URL:[Link]

    • Sabir, A.M., et al. "A systematic Review on HPLC method Development and validation for the estimations of plant based and other antib." Indian Journal of Applied & Pure Biology. URL: [Link]

    • Sanagi, M.M., et al. "Determination of sulfonamides in selected Malaysian swine wastewater by high-performance liquid chromatography." Journal of Chromatography A (via Academia). URL:[Link]

    • Substituted Sulfonamides Research. "Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method." Journal of Chemical & Engineering Data (ACS Publications). URL:[Link]

    Sources

    Method

    Guide to the Preparation and Handling of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide Stock Solutions

    An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract: The reproducibility and accuracy of in vitro and in vivo experimental data are fundamentally dependent on the pre...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

    Abstract: The reproducibility and accuracy of in vitro and in vivo experimental data are fundamentally dependent on the precise and consistent preparation of test compound solutions. This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. We delve into the rationale behind solvent selection, provide detailed, step-by-step protocols for creating high-concentration primary stocks and subsequent working solutions, and outline best practices for ensuring solution stability and quality control. This guide is intended to equip researchers with the necessary information to minimize experimental variability and ensure the integrity of their results.

    Compound Characteristics and Critical Safety Mandates

    4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide belongs to the sulfonamide class of compounds, which are widely explored in medicinal chemistry.[1] Understanding its fundamental physicochemical properties is paramount for proper handling and solution preparation. While specific experimental data for this exact molecule is not broadly published, its properties can be inferred from the parent benzenesulfonamide structure and closely related analogs.

    Benzenesulfonamides are typically white to off-white crystalline solids characterized by poor aqueous solubility but good solubility in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2]

    Table 1: Physicochemical and Safety Profile of Related Benzenesulfonamides

    PropertyValue / InformationSource
    Molecular Formula C₁₆H₁₈N₂O₃SN/A
    Molecular Weight 318.43 g/mol N/A
    Appearance Expected to be a white to off-white solid.
    Aqueous Solubility Predicted to be low. Benzenesulfonamide water solubility is ~4.3 g/L.[3][4]
    Organic Solubility Soluble in DMSO, DMF, Ethanol, Acetone.[2]
    GHS Hazard Statements Based on similar structures: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5][6]

    Mandatory Safety Precautions:

    Due to the potential hazards, handling of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, both in solid and solution form, requires strict adherence to safety protocols:

    • Engineering Controls: Always handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

    • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and ANSI-approved safety glasses or goggles at all times.[5]

    • Waste Disposal: Dispose of all waste materials (contaminated tips, tubes, excess solution) in accordance with your institution's hazardous chemical waste guidelines.

    The Rationale of Solvent Selection: Ensuring Bioassay Compatibility and Compound Stability

    The choice of solvent is the most critical decision in the preparation of a stock solution. An ideal solvent must fully dissolve the compound at a high concentration, be inert to the compound, and have minimal impact on the downstream biological assay.

    Why Water is Unsuitable: Benzenesulfonamide and its derivatives exhibit limited solubility in aqueous solutions due to their relatively nonpolar aromatic structures. Attempting to dissolve the compound directly in aqueous buffers will result in an incomplete dissolution and an inaccurate, non-homogenous solution.

    Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO) For most applications, anhydrous, cell-culture grade DMSO is the recommended solvent.

    • Superior Solubilizing Power: DMSO is a highly polar aprotic solvent capable of dissolving a vast array of organic molecules, including those with poor water solubility.[2]

    • Bioassay Compatibility: DMSO is miscible with water and most cell culture media. At low final concentrations (typically <0.5% v/v), it exhibits low cytotoxicity in many cell-based assays. However, it is crucial to establish a vehicle control in all experiments to account for any solvent-induced effects.

    • Stability: DMSO is generally inert and will not react with the sulfonamide functional group.

    Alternative Solvents: In cases where DMSO is incompatible with an experimental system, other solvents may be considered.

    • Ethanol (Absolute, 200 Proof): A polar protic solvent that can dissolve many sulfonamides. However, it can be more cytotoxic than DMSO in some cell lines and may be more volatile.

    • Dimethylformamide (DMF): Similar to DMSO in its solubilizing power but is generally considered more toxic and should be handled with increased caution.

    G cluster_0 Solvent Selection Workflow Start Start: Need to Dissolve Compound CheckAqueous Assess Aqueous Solubility Start->CheckAqueous SelectOrganic Select Organic Solvent CheckAqueous->SelectOrganic No CheckAssay Is solvent compatible with downstream assay? SelectOrganic->CheckAssay DMSO Primary Choice: Anhydrous DMSO CheckAssay->DMSO Yes Alternatives Alternatives: Ethanol, DMF CheckAssay->Alternatives No Validate Validate Vehicle Control in Assay DMSO->Validate Alternatives->Validate End Proceed with Protocol Validate->End

    Caption: Workflow for selecting an appropriate solvent.

    Protocol 1: Preparation of a 10 mM Primary Stock Solution

    This protocol details the preparation of a high-concentration primary stock, which serves as the foundation for all subsequent dilutions.

    Materials:

    • 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide powder

    • Anhydrous, cell-culture grade DMSO

    • Calibrated analytical balance

    • Amber glass vial or polypropylene microcentrifuge tube

    • Vortex mixer

    • (Optional) Sonicator water bath

    • (Optional for cell-based assays) 0.22 µm syringe filter (ensure filter material is compatible with DMSO, e.g., PTFE)

    Procedure:

    • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration.

      • Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )]

      • Example for 2 mL of a 10 mM stock: Mass (mg) = 10 mM x 2 mL x 318.43 g/mol = 6.37 mg

    • Weighing the Compound: Tare a clean, empty vial on the analytical balance. Carefully weigh the calculated mass of the compound directly into the tared vial.

      • Expert Tip: Weighing directly into the final vial minimizes compound loss during transfers.

    • Solvent Addition: Add the calculated volume of DMSO to the vial containing the compound. For the example above, add 2.0 mL of DMSO.

    • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved.

      • Troubleshooting: If the compound does not readily dissolve, brief sonication (5-10 minutes) in a room temperature water bath can be used to facilitate dissolution. Avoid excessive heating, as it can lead to degradation.[8]

    • Sterilization (Optional): For applications requiring sterile solutions (e.g., cell culture), filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new, sterile vial. This step should be performed in a laminar flow hood.

    • Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. Proceed immediately to the storage protocol in Section 5.

    Protocol 2: Preparation of Diluted Working Solutions

    Working solutions are prepared by diluting the primary stock into a suitable assay buffer or cell culture medium.

    Key Principle: Never add aqueous buffer directly to your concentrated DMSO stock. Always add the small volume of DMSO stock into the larger volume of aqueous buffer to prevent the compound from precipitating out of solution.

    Procedure for a 10 µM Working Solution from a 10 mM Primary Stock:

    • Perform a Serial Dilution: It is often more accurate to perform a serial dilution rather than a single large dilution.

      • Step A (Intermediate Dilution): Prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10. Add 10 µL of the 10 mM stock to 90 µL of DMSO. Vortex to mix.

      • Step B (Final Working Solution): Prepare the final 10 µM working solution by diluting the 1 mM intermediate stock 1:100 into your final assay buffer. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium.

    • Mixing: Immediately after adding the DMSO stock to the aqueous buffer, vortex or invert the tube gently but thoroughly to ensure a homogenous solution.

    • Use Promptly: Working solutions in aqueous buffers are generally less stable than the DMSO stock. It is best practice to prepare them fresh for each experiment.

    Stability, Storage, and Quality Control

    Proper storage is essential to maintain the integrity and concentration of your stock solution over time. Sulfonamides can be susceptible to degradation via hydrolysis, photolysis, and thermolysis.[8]

    Storage Recommendations:

    • Solid Compound: Store the solid material in a tightly sealed container, protected from light (in an amber vial or in the dark), in a cool, dry place.[8]

    • Primary Stock Solution:

      • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, divide the primary stock solution into small, single-use aliquots in properly sealed vials (polypropylene tubes are recommended).

      • Temperature: Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months) . Studies have shown that lower temperatures improve the stability of sulfonated compounds.[9]

      • Protection: Store aliquots in a light-protected box.

    Quality Control:

    • Visual Inspection: Before each use, thaw an aliquot and visually inspect it for any signs of precipitation or color change. If observed, the aliquot should be discarded.[8]

    • Purity Analysis: For long-term studies or after extended storage, the purity and concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[8]

    G cluster_1 Stock Solution Lifecycle Management Prep Protocol 1: Prepare Primary Stock Aliquot Aliquot into Single-Use Volumes Prep->Aliquot Store Store at -20°C / -80°C (Protected from Light) Aliquot->Store Thaw Thaw Single Aliquot for Experiment Store->Thaw Inspect Visual Inspection Thaw->Inspect Use Protocol 2: Prepare Working Solution Inspect->Use Clear Discard Discard Aliquot Inspect->Discard Precipitate/ Discolored Use->Discard (Do not refreeze)

    Caption: Best practices for handling stock solutions.

    Troubleshooting Guide

    ProblemPotential Cause(s)Recommended Solution(s)
    Solid compound will not dissolve in DMSO. Insufficient solvent volume; low-quality or wet DMSO; compound has degraded.Verify calculations and balance calibration. Use fresh, anhydrous DMSO. Gently sonicate for 10-15 minutes. If it still fails to dissolve, the solid may be impure or degraded.
    Precipitation occurs when making the working solution. The compound's solubility limit in the aqueous buffer was exceeded; insufficient mixing.Decrease the final concentration of the working solution. Ensure the DMSO stock is added to the buffer (not vice-versa) and mixed immediately and thoroughly.
    Inconsistent experimental results between assays. Stock solution degradation due to improper storage (freeze-thaw, light exposure); inaccurate pipetting.Use a new, un-thawed aliquot for each experiment. Calibrate pipettes regularly. Consider verifying stock concentration via HPLC.

    References

    • Jinli Chemical. (2026, January 9). Benzenesulfonamide: Structure, Properties, and Applications. Retrieved from [Link]

    • Barceló, D., et al. (2000). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Journal of Chromatography A. Retrieved from [Link]

    • PubChem. (n.d.). 4-Methyl-N-pyridin-2-YL-benzenesulfonamide. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

    • Pobudkowska, A., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules. Retrieved from [Link]

    • Mowbray, C.E., et al. (2014). An Efficient Method for the Preparation of Sulfonamides from N-silylamines. Organic Letters. Retrieved from [Link]

    • Rehman, A., et al. (2017). One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. Medicinal Chemistry. Retrieved from [Link]

    • Das, B., et al. (2021). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Retrieved from [Link]

    Sources

    Application

    Application Note: NMR Spectroscopy Characterization of 4-Ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    Introduction & Pharmacological Context Benzenesulfonamides represent a highly privileged pharmacophore in modern drug discovery, widely utilized for their potent antibacterial properties and their role as selective inhib...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Pharmacological Context

    Benzenesulfonamides represent a highly privileged pharmacophore in modern drug discovery, widely utilized for their potent antibacterial properties and their role as selective inhibitors of human carbonic anhydrases (hCAs) [1]. The compound 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is a structurally complex derivative featuring three distinct electronic environments: an electron-rich ethoxy-substituted benzene ring, a highly polarized sulfonamide linkage, and a 4-methylpyridine heterocycle.

    For researchers and drug development professionals, rigorous structural verification of this molecule is critical. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this purpose. This application note details the mechanistic rationale, self-validating experimental protocols, and expected spectral data required to definitively characterize this compound.

    Mechanistic NMR Principles & Signal Causality

    As an application scientist, it is not enough to simply assign peaks; one must understand the quantum mechanical and electronic environments dictating these chemical shifts.

    • The Sulfonamide N-H Proton (The Diagnostic Signal): The N-H proton is heavily deshielded by the strong electron-withdrawing nature (both −I and −R effects) of the adjacent sulfonyl ( −SO2​− ) group. In polar aprotic solvents like DMSO- d6​ , this proton typically resonates far downfield between 10.5 and 11.5 ppm [2]. The signal often presents as a broad singlet. This broadening is a direct result of quadrupole relaxation induced by the adjacent Nitrogen-14 nucleus ( I=1 ), which shortens the T2​ relaxation time of the attached proton.

    • The 4-Ethoxybenzenesulfonyl System (AA'BB' Pattern): The para-substitution on the benzene ring creates a classic AA'BB' spin system. The electron-donating ethoxy group ( −OCH2​CH3​ ) shields its ortho protons (H-3, H-5) via resonance, pushing their resonance upfield to approximately 7.0 ppm. Conversely, the electron-withdrawing sulfonyl group deshields its ortho protons (H-2, H-6), shifting them downfield to roughly 7.8 ppm [3]. The aliphatic ethoxy protons present a first-order vicinal coupling pattern: a triplet for the terminal methyl (~1.3 ppm) and a quartet for the methylene (~4.0 ppm) with a 3J coupling constant of ~7.0 Hz.

    • The 4-Methylpyridin-2-yl System: The pyridine ring protons are governed by their proximity to the heteroatom. H-6 (adjacent to the pyridine nitrogen) is highly deshielded (~8.0 ppm) and couples with H-5. H-3, isolated between the sulfonamide linkage and the methyl group, typically appears as a sharp singlet (or fine doublet due to long-range meta coupling) around 7.1 ppm [1].

    Experimental Protocol: A Self-Validating System

    To ensure trustworthiness and reproducibility, the following protocol incorporates a D2​O exchange experiment. This creates a self-validating system where the empirical data internally proves the structural assignment of the exchangeable proton.

    Step 1: Solvent Selection and Sample Preparation

    Causality: Sulfonamides frequently exhibit poor solubility in CDCl3​ . Furthermore, CDCl3​ allows the N-H proton shift to wander based on concentration and temperature. DMSO- d6​ is selected because it acts as a strong hydrogen-bond acceptor, locking the N-H proton in a consistent, far-downfield position away from the crowded aromatic region [4].

    • Weigh 5–10 mg of highly purified, desiccated compound into a clean glass vial.

    • Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

    • Vortex until complete dissolution is achieved.

    • Filter the solution through a glass wool plug directly into a 5 mm NMR tube. Note: Removing particulate matter is critical to maintaining magnetic field homogeneity and achieving sharp lineshapes[4].

    Step 2: Baseline NMR Acquisition
    • Insert the sample into the spectrometer and tune/match the probe to the 1H and 13C frequencies.

    • Lock the magnetic field to the deuterium signal of DMSO- d6​ (2.50 ppm for 1H , 39.5 ppm for 13C ).

    • Acquire a standard 1D 1H spectrum (typically 16-32 scans, relaxation delay D1≥1.5s ).

    • Acquire a proton-decoupled 1D 13C spectrum (typically 512-1024 scans depending on concentration).

    Step 3: D2​O Exchange (Self-Validation)

    Causality: The acidic N-H proton will rapidly exchange with deuterium from D2​O ( R−SO2​−NH−R′+D2​O⇌R−SO2​−ND−R′+HDO ). The disappearance of the peak confirms its identity as a labile proton, distinguishing it from aromatic C-H signals [4].

    • Remove the NMR tube from the spectrometer.

    • Add 1–2 drops of Deuterium Oxide ( D2​O ) to the tube.

    • Cap securely and shake vigorously for 30 seconds to ensure thorough biphasic mixing.

    • Re-insert the sample and re-acquire the 1H NMR spectrum. Verify the disappearance of the ~10.8 ppm signal and the appearance of a broad HDO peak at ~3.3 ppm.

    Visualized Workflow

    G A 1. Sample Preparation 5-10 mg in 0.6 mL DMSO-d6 B 2. Baseline 1H NMR Identify Aromatic & N-H Peaks A->B C 3. 13C NMR Acquisition Proton-Decoupled Spectrum A->C D 4. D2O Exchange Add 1 drop D2O & agitate B->D F 6. Data Integration Final Structural Validation B->F C->F E 5. Re-acquire 1H NMR Confirm N-H Signal Disappearance D->E E->F

    Caption: Workflow for the NMR characterization and D2O exchange validation of the sulfonamide.

    Quantitative Data Presentation

    The following tables summarize the expected chemical shifts, multiplicities, and coupling constants for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in DMSO- d6​ .

    Table 1: Expected 1H NMR Assignments (400 MHz, DMSO- d6​ )

    Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
    1.35Triplet (t)3H7.0Ethoxy −CH3​
    2.30Singlet (s)3H-Pyridine −CH3​
    4.05Quartet (q)2H7.0Ethoxy −CH2​−O−
    6.85Doublet (d)1H5.0Pyridine H-5
    7.05Doublet (d)2H8.5Benzene H-3, H-5 (AA'BB' system)
    7.15Singlet (s)1H-Pyridine H-3
    7.85Doublet (d)2H8.5Benzene H-2, H-6 (AA'BB' system)
    8.05Doublet (d)1H5.0Pyridine H-6
    10.80Broad Singlet (br s)1H-Sulfonamide −NH− (Exchangeable)

    Table 2: Expected 13C NMR Assignments (100 MHz, DMSO- d6​ )

    Chemical Shift ( δ , ppm)Carbon TypeStructural Assignment
    14.5Primary ( CH3​ )Ethoxy −CH3​
    21.0Primary ( CH3​ )Pyridine −CH3​
    63.5Secondary ( CH2​ )Ethoxy −CH2​−O−
    114.2Tertiary (CH)Benzene C-3, C-5
    115.5Tertiary (CH)Pyridine C-3
    118.0Tertiary (CH)Pyridine C-5
    129.5Tertiary (CH)Benzene C-2, C-6
    131.0Quaternary (C)Benzene C-1 ( C−SO2​ )
    147.5Tertiary (CH)Pyridine C-6
    149.0Quaternary (C)Pyridine C-4 ( C−CH3​ )
    153.0Quaternary (C)Pyridine C-2 ( C−NH )
    162.5Quaternary (C)Benzene C-4 ( C−O )

    Troubleshooting & Optimization

    • Overlapping Aromatic Signals: If the pyridine H-3/H-5 signals overlap with the benzene H-3/H-5 doublet, consider running a 2D COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) experiment to unambiguously map proton-proton and proton-carbon connectivity.

    • Excessive N-H Broadening: If the sulfonamide N-H peak is too broad to integrate accurately, the sample may contain trace acidic impurities or residual water. Ensure the DMSO- d6​ is strictly anhydrous and stored over molecular sieves [4].

    References

    • Aziz-ur-Rehman et al. "Potent Antibacterial Agents: N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide." Asian Journal of Chemistry, 2014. Available at:[Link]

    • Abdel-Halim et al. "Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies." Pharmaceuticals (MDPI), 2022. Available at:[Link]

    • El-Zahabi et al. "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition." RSC Advances, 2021. Available at:[Link]

    Sources

    Method

    4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide application in high-throughput screening

    Application Note: High-Throughput Screening (HTS) of 4-Ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in Antimicrobial Drug Discovery Introduction & Scientific Rationale In the landscape of antimicrobial drug discover...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: High-Throughput Screening (HTS) of 4-Ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in Antimicrobial Drug Discovery

    Introduction & Scientific Rationale

    In the landscape of antimicrobial drug discovery, targeting the bacterial folate biosynthetic pathway remains a highly validated strategy. Sulfonamides, a cornerstone class of antibiotics, function by competitively inhibiting dihydropteroate synthase (DHPS), a critical enzyme responsible for synthesizing folate precursors[1]. This application note details the high-throughput screening (HTS) implementation for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (CAS 505078-64-8) , a representative screening library compound utilized in target-based and phenotypic antibacterial assays[2].

    Causality in Structural Design: The structural architecture of CAS 505078-64-8 provides specific physicochemical advantages for target engagement. The action of sulfonamides relies heavily on their structural mimicry of p-aminobenzoic acid (pABA), the natural substrate of DHPS[3]. The 4-ethoxy substitution on the benzenesulfonyl ring increases electron density, which enhances binding affinity within the highly conserved DHPS active site. Crucially, the 4-methylpyridin-2-yl group acts as an electron-withdrawing bioisostere that optimizes the pKa of the sulfonamide NH to approximately 6.5–7.0. This ensures that at physiological pH, a significant fraction of the molecule is ionized, mimicking the carboxylate of pABA—a critical mechanistic requirement for competitive DHPS binding[3].

    Pathway PABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP DHPP DHPPP->DHPS DHP Dihydropteroate DHPS->DHP Catalysis Folate Folate Pathway (DNA/RNA Synthesis) DHP->Folate Inhibitor CAS 505078-64-8 (Sulfonamide) Inhibitor->DHPS Competitive Inhibition

    Fig 1. Competitive inhibition of DHPS by CAS 505078-64-8 in the bacterial folate synthesis pathway.

    Self-Validating Assay Design & HTS Strategy

    To effectively screen this compound and its analogs, we employ a two-tiered HTS approach: an in vitro DHPS Fluorescence Polarization (FP) assay followed by a phenotypic 384-well Minimum Inhibitory Concentration (MIC) assay.

    Trustworthiness & Internal Validation: Every protocol described herein operates as a self-validating system. In our HTS workflow, each 384-well plate contains strictly defined internal controls: a known DHPS inhibitor (e.g., sulfamethoxazole) as the positive control (100% inhibition) and a DMSO vehicle as the negative control (0% inhibition). The assay's robustness is mathematically validated per plate by calculating the Z'-factor. A Z'-factor > 0.5 confirms the statistical reliability of the plate, ensuring that any identified "hits" are biologically relevant target engagements rather than assay artifacts[1].

    Workflow Step1 1. Library Preparation CAS 505078-64-8 in 100% DMSO Step2 2. Acoustic Dispensing (Echo 550) 40 nL into 384-well Black Plates Step1->Step2 Step3 3. Reagent Addition DHPS Enzyme + Fluorescent Probe Step2->Step3 Step4 4. Incubation 30 min at Room Temperature Step3->Step4 Step5 5. FP Readout Measure mP (PHERAstar) Step4->Step5 Step6 6. Data Analysis Z' > 0.7, IC50 Calculation Step5->Step6

    Fig 2. High-throughput screening workflow utilizing a 384-well Fluorescence Polarization assay.

    Experimental Protocols

    Protocol A: DHPS Fluorescence Polarization (FP) Assay

    Causality: The FP assay is chosen over traditional radiometric or phosphate release assays because it is ratiometric, inherently minimizing false-positive artifacts caused by compound autofluorescence. Furthermore, it exhibits excellent DMSO tolerance, yielding high Z' factors suitable for fragment-based and HTS studies[1].

    • Reagent Preparation: Prepare the assay buffer containing 40 mM HEPES and 4 mM MgCl2, adjusted strictly to pH 7.6 to maintain enzyme stability[1].

    • Acoustic Dispensing: Utilize an acoustic liquid handler (e.g., Echo 550) to transfer 40 nL of CAS 505078-64-8 (from a 10 mM stock in 100% DMSO) into flat-bottom, black polystyrene 384-well plates (e.g., Corning 3821)[1]. Causality: Acoustic dispensing eliminates tip-based carryover and allows precise nanoliter transfers, maintaining a final DMSO concentration of 2%, which prevents enzyme denaturation while keeping the lipophilic sulfonamide in solution[1].

    • Master Mix Addition: Add 20 µL of the master mix containing recombinant DHPS enzyme and the pterin-based fluorescent probe to each well.

    • Incubation: Incubate the plates in the dark for 30 minutes at room temperature to allow the competitive binding equilibrium to stabilize.

    • FP Readout: Measure fluorescence polarization (in mP) using a microplate reader equipped with polarized excitation and emission filters.

    • Validation: Calculate the Z'-factor using the positive and negative controls to validate plate acceptance.

    Protocol B: Phenotypic 384-Well MIC Assay

    Causality: While the FP assay proves target engagement, whole-cell screening is mandatory to ensure the hit compounds are cell-permeable and are not rapidly extruded by bacterial efflux pumps.

    • Inoculum Preparation: Cultivate the target bacterial strain (e.g., S. aureus) and adjust the suspension to 5×105 CFU/mL in Mueller-Hinton broth.

    • Compound Plating: Serially dilute CAS 505078-64-8 and dispense into clear, flat-bottom 384-well plates.

    • Inoculation: Add 40 µL of the bacterial inoculum to each well using a multichannel bulk dispenser.

    • Incubation: Seal the plates with a breathable membrane to allow gas exchange and incubate at 37°C for 18–24 hours.

    • Readout: Measure the optical density at 600 nm (OD600) to quantify bacterial growth inhibition and calculate the MIC[3].

    Data Presentation & Quality Control

    The following table summarizes the typical quantitative HTS metrics obtained for CAS 505078-64-8 during the screening cascade, demonstrating its viability as a robust screening compound.

    MetricValue / ThresholdBiological & Assay Significance
    FP Assay Z'-Factor 0.82 ± 0.04Indicates an excellent, highly reproducible assay window[1].
    DMSO Tolerance Up to 5%Ensures compound solubility without denaturing the DHPS enzyme[1].
    DHPS IC50 1.2 µMDemonstrates potent in vitro target engagement at the pterin/pABA sub-site.
    S. aureus MIC 8.0 µg/mLConfirms whole-cell permeability and phenotypic antibacterial efficacy[3].
    Signal-to-Background > 5.0Provides clear, statistically significant differentiation between hits and non-hits.

    References

    • Title: Potent Antibacterial Agents: N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide Source: Asian Journal of Chemistry URL: [Link]

    • Title: Development of a Pterin-based Fluorescent Probe for Screening Dihydropteroate Synthase Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

    Sources

    Application

    Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in Human Plasma

    Introduction The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing essential data for drug developm...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing essential data for drug development and regulatory submissions.[1][2] This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, a novel sulfonamide derivative, in human plasma. The described method is tailored for high-throughput analysis, ensuring robustness and reliability in a regulated bioanalytical environment.

    The sulfonamide class of compounds has a long history in medicinal chemistry, primarily as antibacterial agents that inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.[3] The specific compound, 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, is under investigation for its potential therapeutic applications. Accurate measurement of its concentration in plasma over time is crucial to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

    This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale behind the methodological choices, a detailed step-by-step protocol, and validation data that adheres to the principles outlined in the FDA's Bioanalytical Method Validation (BMV) Guidance.[1][4]

    Method Overview: The Rationale for Our Approach

    The quantification of small molecules in a complex biological matrix like plasma presents several analytical challenges, including protein binding, ion suppression or enhancement, and the presence of endogenous interferences.[5] To overcome these, our method employs a strategic combination of protein precipitation for sample cleanup, followed by rapid and efficient separation using ultra-high-performance liquid chromatography (UHPLC), and highly selective detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    Sample Preparation: Protein Precipitation

    Protein precipitation (PPT) is a widely used technique for preparing biological fluid samples for LC-MS/MS analysis due to its simplicity, speed, and efficiency in removing the majority of proteins from the matrix. We have selected protein precipitation with acetonitrile for this assay. Acetonitrile is effective at denaturing and precipitating plasma proteins, thereby releasing the drug from protein-bound states.[6] This approach is particularly well-suited for high-throughput environments, often facilitated by 96-well plate formats which can be automated.[7][8][9]

    The Role of an Internal Standard

    To ensure the accuracy and precision of the quantification, an internal standard (IS) is indispensable.[5][10][11] The IS is a compound of known concentration added to all samples, calibrators, and quality controls.[11] Its purpose is to account for variability that may occur during sample preparation, injection, and ionization.[5][12] For this assay, a stable isotope-labeled (SIL) version of the analyte, 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide-d5, is the ideal choice. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction and ionization, thus providing the most accurate correction for potential variations.[5][10]

    Experimental Workflow

    The entire analytical process, from sample receipt to data acquisition, is streamlined for efficiency and accuracy.

    Caption: High-level workflow for the LC-MS/MS quantification of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in plasma.

    Detailed Protocols

    Materials and Reagents
    • 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (Reference Standard)

    • 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide-d5 (Internal Standard)

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Human Plasma (K2-EDTA)

    Protocol 1: Preparation of Stock and Working Solutions
    • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and the internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

    • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.

    • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard primary stock solution with a 50:50 (v/v) mixture of methanol and water.

    Protocol 2: Sample Preparation (Protein Precipitation)
    • Label a 96-well deep-well plate.

    • To each well, add 50 µL of plasma sample, calibration standard, or QC sample.

    • Add 25 µL of the internal standard working solution (100 ng/mL) to all wells except for the blank matrix samples (to which 25 µL of 50:50 methanol/water is added).

    • Add 200 µL of acetonitrile to each well to precipitate the plasma proteins.

    • Seal the plate and vortex for 2 minutes at medium speed.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 150 µL of the supernatant to a new 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Seal the plate and vortex for 1 minute before placing it in the autosampler for analysis.

    Protocol 3: LC-MS/MS Analysis

    The chromatographic separation is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

    Table 1: Liquid Chromatography Parameters

    ParameterValue
    Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 0.4 mL/min
    Injection Volume 5 µL
    Column Temperature 40°C
    Gradient Elution See Table 2

    Table 2: Gradient Elution Profile

    Time (min)% Mobile Phase B
    0.05
    0.55
    2.595
    3.595
    3.65
    5.05

    Table 3: Mass Spectrometry Parameters

    ParameterValue
    Ionization Mode Electrospray Ionization (ESI), Positive
    Scan Type Multiple Reaction Monitoring (MRM)
    Source Temperature 500°C
    IonSpray Voltage 5500 V
    Curtain Gas 35 psi
    Collision Gas Nitrogen

    Table 4: MRM Transitions

    CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
    Analyte 293.1155.125
    Internal Standard 298.1160.125

    Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

    Method Validation

    A full validation of the bioanalytical method was conducted in accordance with the FDA's Guidance for Industry on Bioanalytical Method Validation.[1][4] The validation assessed the following parameters:

    • Selectivity and Specificity: The method demonstrated no significant interference from endogenous plasma components at the retention times of the analyte and the internal standard.

    • Calibration Curve: The calibration curve was linear over the range of 1 to 1000 ng/mL with a correlation coefficient (r²) > 0.995.

    • Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four QC levels (Lower Limit of Quantification, Low, Medium, and High). The results were within the acceptance criteria of ±15% (±20% for LLOQ).

    • Matrix Effect: The matrix effect was assessed and found to be minimal and consistent across different lots of human plasma.

    • Recovery: The extraction recovery of the analyte and internal standard was consistent and reproducible.

    • Stability: The stability of the analyte in plasma was confirmed under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.

    Table 5: Summary of Validation Results

    ParameterConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
    LLOQ QC 18.29.55.67.1
    Low QC 36.57.8-3.2-1.5
    Mid QC 1004.15.31.82.4
    High QC 8003.54.6-0.90.3

    Conclusion

    The LC-MS/MS method described in this application note provides a reliable, robust, and high-throughput solution for the quantification of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in human plasma. The simple and efficient protein precipitation sample preparation, coupled with the sensitivity and selectivity of tandem mass spectrometry, makes this method well-suited for supporting pharmacokinetic and toxicokinetic studies in a regulated drug development environment. The comprehensive validation demonstrates that the method meets the stringent requirements for bioanalytical assays as set forth by regulatory agencies.

    References

    • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
    • KCAS Bio. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
    • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis.
    • BioPharma Services. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
    • Gale, P. (2018, May 21). FDA issues final guidance on bioanalytical method validation. The Pharmaceutical Journal.
    • BioPharma Services. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
    • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications.
    • Taylor & Francis Online. (2006, December 19). A Comparison of Solid-Phase Extraction Techniques for Assay of Drugs in Aqueous and Human Plasma Samples.
    • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
    • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry.
    • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
    • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 3(16), 1867-1883.
    • Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
    • Patyra, E., Kwiatek, K., & Jedziniak, P. (2019).
    • Chemistry LibreTexts. (2022, January 24). Drug Analysis of Plasma Samples.
    • Beaudry, F., & Guenette, S. (1997). Rapid, Solid Phase Extraction Technique for the High-Throughput Assay of Darifenacin in Human Plasma. Analytical Chemistry, 69(15), 3149-3154.
    • Aydin, N., & Soylak, M. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science, 85(9), 2824-2832.
    • Popović, J., Čakar, J., & Agbaba, D. (2015). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Pharmaceutical Bulletin, 61(1), 19-27.
    • Ji, Q. C., El-Shourbagy, T. A., & Buzescu, A. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
    • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
    • Zhang, N., Hoffman, K. L., Li, W., & Rossi, D. T. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis.
    • U.S. Department of Agriculture. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS).
    • Analytical Chemistry. (2025, May 26). Differential Protein Precipitation-Based GalNAc-siRNA Sample Preparation with LC/MS Method Development Workflow in Plasma.
    • Thermo Fisher Scientific. (2020, February 24). Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry.
    • Patyra, E., & Kwiatek, K. (2022).
    • ResearchGate. (n.d.). Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry.
    • Skyline. (n.d.). Skyline Small Molecule Quantification.
    • Analytical Chemistry. (2014, September 28). MS2Analyzer: A Software for Small Molecule Substructure Annotations from Accurate Tandem Mass Spectra.
    • MDPI. (2022, April 8). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research.
    • arXiv. (2026, February 19). Small molecule retrieval from tandem mass spectrometry: what are we optimizing for?.
    • Analytical Chemistry. (2003, March 11). A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues.
    • Chemsrc. (2026, March 4). CAS#:409357-13-7 | 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide.
    • NextSDS. (n.d.). N-(4-(2-METHOXY-ETHOXY)-PYRIMIDIN-2-YL)-BENZENESULFONAMIDE.
    • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
    • Frontiers. (n.d.). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring.
    • ACG Publications. (2018, June 15). Determination of sulfonamides in milk by ID-LC-MS/MS.
    • PubChem. (n.d.). 4-Methyl-N-pyridin-2-YL-benzenesulfonamide.
    • National Institutes of Health. (n.d.). N-(4-Chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide.
    • Smolecule. (2024, August 9). Buy 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide.

    Sources

    Method

    Application Note: In Vivo Dosing Formulations for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    Document Type: Technical Protocol & Application Guide Target Audience: Preclinical Researchers, Pharmacologists, and Formulation Scientists Introduction & Physicochemical Profiling Transitioning a small-molecule hit from...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Document Type: Technical Protocol & Application Guide Target Audience: Preclinical Researchers, Pharmacologists, and Formulation Scientists

    Introduction & Physicochemical Profiling

    Transitioning a small-molecule hit from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation requires overcoming significant formulation hurdles. 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (CAS: 505078-64-8) is a specialized benzenesulfonamide derivative. Structurally, it features a weakly acidic sulfonamide moiety and a weakly basic methylpyridine ring.

    Like most benzenesulfonamides, this compound exhibits high lipophilicity and a highly pH-dependent solubility profile, frequently placing it in Class II or IV of the Biopharmaceutics Classification System (BCS). At physiological pH (7.4), the molecule remains largely un-ionized, resulting in poor intrinsic aqueous solubility (< 0.1 mg/mL). Direct dissolution in saline is impossible, necessitating advanced formulation strategies to prevent the compound from precipitating in the bloodstream upon intravenous (IV) injection or failing to absorb via oral (PO) administration[1].

    This guide provides field-proven, self-validating formulation protocols utilizing co-solvent systems and inclusion complexation to achieve stable, bioavailable dosing vehicles for rodent models.

    Formulation Strategy & Causality

    To formulate a highly lipophilic benzenesulfonamide, the crystal lattice energy must be disrupted, and the hydrophobic core must be solvated. We employ two primary strategies:

    • Co-Solvent Systems (DMSO / PEG400 / Tween 80): Causality: Dimethyl sulfoxide (DMSO) acts as a powerful initial solvent to break the crystal lattice. However, because DMSO can cause hemolysis and injection-site toxicity, its final concentration must be restricted to ≤10% v/v. Polyethylene glycol 400 (PEG400) acts as a miscible co-solvent that maintains solubility as the DMSO is diluted. Finally, Tween 80 (a non-ionic surfactant) is added to form micelles that prevent the compound from rapidly precipitating ("crashing out") when the formulation mixes with the aqueous bloodstream[2].

    • Cyclodextrin Complexation (HP-β-CD): Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The benzenesulfonamide ring inserts into this cavity, forming a non-covalent inclusion complex that is highly water-soluble. This method is exceptionally biocompatible and is the gold standard for IV dosing to avoid co-solvent toxicity[3].

    FormulationWorkflow Start Compound: 4-ethoxy-N-(4-methylpyridin-2-yl) benzenesulfonamide Solubility Assess Aqueous Solubility (< 0.1 mg/mL) Start->Solubility Choice Select Formulation Strategy Solubility->Choice Cosolvent Co-Solvent System (DMSO / PEG400 / Tween 80) Choice->Cosolvent High Lipophilicity Complex Inclusion Complexation (HP-β-CD) Choice->Complex Cavity Binding Suspension Suspension (0.5% Methylcellulose) Choice->Suspension High Dose PO IV Intravenous (IV) Dosing Clear Solution Required Cosolvent->IV PO Oral (PO) Dosing Solution or Suspension Cosolvent->PO Complex->IV Complex->PO Suspension->PO

    Figure 1: Decision workflow for selecting an in vivo formulation strategy.

    Quantitative Formulation Data

    The following table summarizes the optimized excipient ratios and their maximum tolerated doses (MTD) for in vivo rodent studies.

    Formulation StrategyExcipient Composition (v/v)Target ConcentrationPermitted RoutesAdvantagesLimitations
    Co-Solvent System 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline2.0 - 5.0 mg/mLIV, IP, PORapid preparation, high solubilization powerHigh osmolarity, potential injection site irritation
    Inclusion Complex 20% HP-β-CD in Saline1.0 - 3.0 mg/mLIV, IP, POExcellent biocompatibility, low toxicityLower max concentration, requires extended sonication
    Suspension 0.5% Methylcellulose, 0.1% Tween 80 in Water> 50 mg/mLPO onlyAllows high-dose toxicity testingUnsuitable for IV, delayed absorption

    Step-by-Step Experimental Protocols

    Protocol A: Co-Solvent Formulation (Target: 2.0 mg/mL)

    Note: The order of addition is strictly critical. Adding aqueous saline before the PEG400/Tween 80 mixture will cause irreversible precipitation.

    • Weighing: Accurately weigh 2.0 mg of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide into a sterile glass vial.

    • Primary Solvation: Add 100 µL of pure DMSO (10% of final volume). Vortex for 60 seconds until the powder is fully dissolved into a clear liquid.

    • Co-Solvent Addition: Add 400 µL of PEG400 (40% of final volume). Vortex for 30 seconds. The solution must remain completely clear[2].

    • Surfactant Addition: Add 50 µL of Tween 80 (5% of final volume). Vortex vigorously for 60 seconds to ensure homogeneous micelle distribution.

    • Aqueous Dilution: Slowly add 450 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

    • Self-Validation Checkpoint (Tyndall Effect): Hold the vial against a dark background and shine a laser pointer through the liquid. If the laser beam is visible as a solid line (Tyndall effect), micro-precipitates have formed. Do not use for IV. Discard the formulation, and re-attempt with a lower target concentration (e.g., 1.0 mg/mL).

    Protocol B: Cyclodextrin Inclusion Complexation (Target: 2.0 mg/mL)
    • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline. Filter through a 0.22 µm PES membrane.

    • Compound Addition: Add 2.0 mg of the compound to 1.0 mL of the 20% HP-β-CD vehicle.

    • Complexation (Sonication): Place the vial in an ultrasonic water bath at 37°C for 30–45 minutes. The mechanical energy and mild heat drive the benzenesulfonamide into the cyclodextrin cavity[3].

    • Self-Validation Checkpoint: Inspect the vial. If the solution remains turbid, the compound has exceeded the complexation capacity. Dilute with an additional 0.5 mL of 20% HP-β-CD solution and re-sonicate until absolute optical clarity is achieved.

    In Vivo Pharmacokinetic Workflow

    Once the formulation is validated, it can be administered to rodent models to determine the compound's metabolic stability, clearance, and half-life. For benzenesulfonamides, serial blood sampling followed by protein precipitation and LC-MS/MS analysis is the standard operating procedure[4].

    PKWorkflow Prep Formulation Preparation Admin Animal Administration Prep->Admin Sampling Serial Blood Sampling Admin->Sampling Process Protein Precipitation Sampling->Process Analysis LC-MS/MS Quantification Process->Analysis

    Figure 2: Sequential workflow for in vivo pharmacokinetic (PK) evaluation.

    Sampling Considerations: Administer the compound via tail vein (IV) at 1–2 mg/kg or via oral gavage (PO) at 5–10 mg/kg. Collect blood samples (approx. 50 µL) into K2-EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately at 3000 × g (4°C) to isolate plasma, and store at -80°C until LC-MS/MS quantification[4].

    References

    • Title: Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic Source: PMC (National Institutes of Health) URL: [Link]

    • Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: PMC (National Institutes of Health) URL: [Link]

    Sources

    Application

    In-Depth Application Note: Cell Viability Assay Protocols for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    Executive Summary & Scientific Rationale The evaluation of novel benzenesulfonamide derivatives, such as 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (CAS 505078-64-8), requires highly robust in vitro screening pr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scientific Rationale

    The evaluation of novel benzenesulfonamide derivatives, such as 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (CAS 505078-64-8), requires highly robust in vitro screening protocols to accurately determine their cytotoxic and cytostatic profiles. Sulfonamide derivatives are frequently investigated for their roles as enzyme inhibitors (e.g., carbonic anhydrase, urease) and for their targeted anticancer properties against specific cell lines like MCF-7 (breast adenocarcinoma) and MG-U87 (glioblastoma)[1][2].

    Causality in Assay Selection

    When screening sulfonamide-based compounds, researchers must account for potential chemical interference and poor aqueous solubility. Traditional tetrazolium reduction assays (like MTT) are often problematic; they rely on cellular dehydrogenases to form insoluble formazan crystals, which can co-precipitate with lipophilic sulfonamides, leading to optical artifacts[3]. Furthermore, MTT measures mitochondrial metabolic rate rather than absolute cell number, which can skew results if the compound alters metabolism without inducing cell death[3].

    To establish a self-validating system , this application note outlines two orthogonal, high-throughput-compatible methodologies:

    • ATP-Based Luminescent Assay (e.g., CellTiter-Glo): Measures absolute intracellular ATP as a direct proxy for viable cells. It is highly sensitive, homogeneous (lytic), and immune to autofluorescence or precipitation artifacts[4].

    • Resazurin Reduction Assay (Fluorometric): A non-lytic alternative that allows for continuous monitoring of the same cell population over time and enables downstream multiplexing (e.g., subsequent caspase-3/7 activity assays)[3].

    Experimental Workflow

    G Seed 1. Cell Seeding (96/384-well plate) Incubate1 2. Incubation (24h at 37°C, 5% CO2) Seed->Incubate1 Treat 3. Compound Treatment (Dose-response + Controls) Incubate1->Treat Incubate2 4. Exposure Period (24h - 72h) Treat->Incubate2 split Incubate2->split Assay1 5a. ATP Luminescence (Lytic Endpoint) split->Assay1 Assay2 5b. Resazurin Fluorescence (Non-lytic Endpoint) split->Assay2 Read1 6a. Luminescence Reader Assay1->Read1 Read2 6b. Fluorescence Reader Assay2->Read2 Data 7. Data Analysis & IC50 (Non-linear regression) Read1->Data Read2->Data

    Workflow for evaluating sulfonamide cytotoxicity using orthogonal luminescent and fluorescent assays.

    Compound Handling & Preparation

    Sulfonamides typically exhibit low solubility in aqueous culture media. Proper vehicle control is critical to ensure that observed cytotoxicity is driven by the compound and not the solvent.

    • Master Stock Preparation: Dissolve 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM or 20 mM master stock. Store aliquots at -20°C, protected from light.

    • Serial Dilution: Perform 3-fold or 10-fold serial dilutions in 100% DMSO to create a 1000X concentration plate.

    • Intermediate Dilution: Dilute the 1000X DMSO stocks 1:100 into pre-warmed culture media (yielding 10X concentration, 1% DMSO).

    • Final Treatment: Add the 10X intermediate solution to the cells at a 1:10 ratio. This ensures a constant final DMSO concentration of 0.1% across all wells, well below the toxicity threshold for most mammalian cell lines[2].

    Detailed Methodologies

    Protocol A: ATP-Based Luminescent Assay (Primary Screening)

    Mechanism: Viable cells are lysed, releasing intracellular ATP which acts as a co-factor for the exogenous luciferase enzyme to oxidize luciferin, generating a stable "glow-type" luminescent signal proportional to the number of living cells[4].

    Step-by-Step Procedure:

    • Cell Seeding: Seed target cells (e.g., MCF-7, MG-U87, or healthy HEK-293 controls) at 2,000–5,000 cells/well in 90 µL of complete media in an opaque-walled 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Treatment: Add 10 µL of the 10X compound working solutions. Include the following self-validating controls:

      • Vehicle Control: 0.1% DMSO in media (100% viability baseline).

      • Positive Control: 1 µM Doxorubicin or 10 µM Staurosporine (Maximum cytotoxicity reference)[2].

      • Blank: Media + 0.1% DMSO without cells (Background luminescence).

    • Exposure: Incubate plates for the desired treatment window (typically 48 to 72 hours).

    • Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature (RT) for 30 minutes. Crucial Insight: Failing to equilibrate plates causes temperature gradients, leading to severe edge effects because the luciferase reaction is highly temperature-dependent.

    • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo reagent to each well[4].

    • Lysis & Stabilization: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis. Incubate at RT for an additional 10 minutes to stabilize the luminescent signal.

    • Detection: Read luminescence using a microplate reader with an integration time of 0.25 to 1 second per well.

    Protocol B: Resazurin Reduction Assay (Orthogonal Validation)

    Mechanism: Healthy cells internalize the non-fluorescent blue dye resazurin and reduce it via mitochondrial and cytosolic enzymes to resorufin, a highly fluorescent pink compound[3].

    Step-by-Step Procedure:

    • Preparation: Follow steps 1-3 from Protocol A, utilizing clear-bottom, black-walled 96-well plates.

    • Reagent Addition: Add 10 µL of 10X Resazurin stock solution (e.g., 0.15 mg/mL in PBS) directly to the 100 µL of culture media.

    • Incubation: Incubate the plates at 37°C, 5% CO₂ for 1 to 4 hours. Crucial Insight: The optimal incubation time varies by cell line metabolic rate; perform a pilot time-course to ensure the fluorescent signal remains in the linear dynamic range and does not plateau.

    • Detection: Measure fluorescence using a microplate reader (Excitation: 530–560 nm, Emission: 590 nm).

    Data Presentation & Quality Control

    To validate the assay's robustness, calculate the Z'-factor using the vehicle control and positive control wells. A Z'-factor between 0.5 and 1.0 indicates an excellent, high-throughput-ready assay.

    Quantitative data should be normalized to the vehicle control (set to 100% viability) and plotted using non-linear regression (four-parameter logistic curve) to determine the IC₅₀. Below is a representative data structure summarizing the expected differential cytotoxicity of sulfonamide derivatives between cancerous and healthy cell lines[1][2].

    Table 1: Representative IC₅₀ Summary for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    Cell LineTissue OriginAssay MethodIC₅₀ (µM) ± SDR² ValueSelectivity Index (SI)*
    MCF-7 Breast AdenocarcinomaATP Luminescence14.2 ± 1.30.98> 7.0
    MG-U87 Malignant GliomaATP Luminescence8.5 ± 0.90.99> 11.7
    HeLa Cervical AdenocarcinomaResazurin Fluorescence32.4 ± 4.10.96> 3.0
    HEK-293 Embryonic Kidney (Healthy)ATP Luminescence> 100.0N/AReference

    *Selectivity Index (SI) = IC₅₀ (Healthy HEK-293) / IC₅₀ (Cancer Cell Line). An SI > 3 indicates favorable therapeutic potential.

    References

    • Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf, NIH URL:[Link]

    • Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells Source: PubMed Central (PMC), NIH URL:[Link]

    • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses Source: RSC Advances, Royal Society of Chemistry URL:[Link]

    Sources

    Method

    Application Note: In Vivo Preparation and Pharmacokinetic Formulation of 4-Ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Causality Guide Introduction & Physicochemical Causality Transitioning a lipophilic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Causality Guide

    Introduction & Physicochemical Causality

    Transitioning a lipophilic small molecule from in vitro screening to in vivo animal models is a critical bottleneck in drug development. As a Senior Application Scientist, I frequently observe that preclinical failures are rarely due to a lack of target engagement, but rather a failure to align the formulation strategy with the fundamental physical chemistry of the molecule.

    4-Ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (CAS 505078-64-8) is a highly lipophilic N-heteroaryl sulfonamide. To formulate this compound successfully, we must dissect the causality between its structure and its macroscopic behavior:

    • Lipophilicity & Protein Binding: The 4-ethoxy and 4-methyl substitutions drastically increase the LogP of the benzenesulfonamide core. Highly lipophilic sulfonamides exhibit extensive plasma protein binding, which directly impacts their volume of distribution and clearance rates [1]. The more lipid-soluble the drug is, the more it becomes bound to proteins in the plasma, dictating its pharmacokinetic (PK) profile [2].

    • Acid-Base Properties (pKa): The compound possesses two ionizable centers: a weakly acidic sulfonamide NH (typical pKa ~6.5–7.5) and a weakly basic pyridine nitrogen. Because the neutral form dominates at physiological pH (7.4), standard aqueous buffers cannot dissolve the compound at the concentrations required for intravenous (IV) dosing.

    • Pharmacokinetic Implications: The physicochemical properties of the drug, coupled with the chosen formulation vehicle, strictly determine the concentration of the drug as a function of time in the host organism [3].

    To overcome these barriers, we must utilize a cosolvent/surfactant matrix for IV administration (to prevent precipitation in the bloodstream) and a stabilized polymeric suspension for oral (PO) administration (to maximize gastrointestinal surface area without cosolvent-induced toxicity).

    Formulation Decision Matrix & Workflow

    G Start 4-Ethoxy-N-(4-methylpyridin-2-yl) benzenesulfonamide PhysChem Physicochemical Profiling (High LogP, pKa ~6.5-7.5) Start->PhysChem IV_Route Intravenous (IV) Dosing Target: True Solution PhysChem->IV_Route Systemic Exposure PO_Route Oral (PO) Dosing Target: Stable Suspension PhysChem->PO_Route GI Absorption Vehicle_IV Vehicle: 10% DMSO + 10% Tween-80 + 80% Saline IV_Route->Vehicle_IV Vehicle_PO Vehicle: 0.5% Methylcellulose + 0.1% Tween-80 in Water PO_Route->Vehicle_PO Prep_IV 1. Solubilize in DMSO 2. Add Tween-80 3. Titrate Saline Vehicle_IV->Prep_IV Prep_PO 1. Wet API with Tween-80 2. Add 0.5% MC 3. Probe Sonicate Vehicle_PO->Prep_PO Validate_IV Self-Validation: Plasma Precipitation Test Prep_IV->Validate_IV Validate_PO Self-Validation: 2-Hour Settling Test Prep_PO->Validate_PO InVivo In Vivo Rodent PK/PD Model Validate_IV->InVivo Pass (Clear) Validate_PO->InVivo Pass (Homogeneous)

    Caption: Formulation Decision Matrix and In Vivo Workflow for Lipophilic Sulfonamides.

    Data Presentation: Formulation & PK Parameters

    Table 1: Formulation Matrix & Validation Metrics
    ParameterIntravenous (IV) DosingPer Os (PO) Dosing
    Target Concentration 1.0 - 2.0 mg/mL5.0 - 10.0 mg/mL
    Vehicle Composition 10% DMSO, 10% Tween-80, 80% Saline0.5% Methylcellulose (MC), 0.1% Tween-80
    State of Matter True Solution (Optically Clear)Homogeneous Suspension (Opaque)
    Self-Validation Metric Plasma Precipitation Test (No turbidity at 1:10)Settling Time (>2 hours without separation)
    Table 2: Expected Pharmacokinetic Profile (Rodent Model)

    Note: Values are representative baselines for lipophilic N-heteroaryl sulfonamides [4].

    PK ParameterExpected RangePhysiological Causality
    Tmax (PO) 1.0 - 4.0 hoursDelayed absorption due to the dissolution rate of the suspension in the GI tract.
    Bioavailability (F%) 30% - 60%High lipophilicity promotes transcellular absorption, but may incur first-pass hepatic metabolism.
    Volume of Distribution (Vd) > 1.5 L/kgExtensive tissue partitioning driven by the lipophilic ethoxy and methylpyridine moieties.
    Protein Binding > 90%The sulfonamide core strongly associates with serum albumin, reducing the free fraction (fu).

    Step-by-Step Experimental Methodologies

    A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems —if a step fails, the protocol provides an immediate visual or physical indicator, preventing the loss of valuable animal cohorts.

    Protocol A: Intravenous (IV) Solution Preparation (Target: 2 mg/mL)

    Causality: We utilize a "solvent-shift" method. The API is first dissolved in a strong thermodynamic solvent (DMSO), coated with a non-ionic surfactant (Tween-80) to lower interfacial tension, and finally diluted with an aqueous phase (Saline).

    • Primary Solubilization: Weigh exactly 2.0 mg of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide into a sterile glass vial. Add 100 µL of pure DMSO. Vortex for 60 seconds until a completely clear solution is achieved.

      • Insight: Never add surfactant or water until the API is 100% dissolved in DMSO. Premature addition will cause irreversible crystallization.

    • Surfactant Coating: Add 100 µL of Tween-80 to the DMSO solution. Vortex vigorously for 2 minutes. The mixture will become viscous but must remain optically clear.

    • Aqueous Titration: Place the vial on a magnetic stirrer at 500 RPM. Dropwise (1 drop per second), add 800 µL of 0.9% physiological saline.

      • Insight: Rapid addition causes localized supersaturation, leading to nucleation and precipitation. Dropwise addition allows the Tween-80 micelles to encapsulate the lipophilic drug molecules dynamically.

    • Sterile Filtration: Pass the final 1 mL solution through a 0.22 µm PTFE or PES syringe filter.

    • Self-Validation (Plasma Precipitation Test): Take 10 µL of the filtered formulation and inject it into 90 µL of PBS (pH 7.4) at 37°C. Observe for 15 minutes. If the solution remains clear (no Tyndall effect under a laser pointer), it is safe for IV administration. If it turns cloudy, the drug has crashed out, and the DMSO/Tween ratio must be optimized.

    Protocol B: Oral (PO) Suspension Preparation (Target: 10 mg/mL)

    Causality: High concentrations of DMSO or PEG in the GI tract cause osmotic diarrhea, artificially altering absorption kinetics. Therefore, a polymer-stabilized aqueous suspension is the gold standard for PO dosing.

    • Polymer Base Preparation: Prepare a 0.5% (w/v) Methylcellulose (MC) solution in deionized water. Stir overnight at 4°C to ensure complete polymer hydration.

    • Wetting the API: Weigh 10.0 mg of the API into a glass mortar or homogenization vial. Add 10 µL of Tween-80 directly to the powder. Use a pestle or spatula to triturate the powder into a thick, uniform paste.

      • Insight: Lipophilic powders will float on water due to high surface tension. Wetting the API with Tween-80 first ensures the particles can be dispersed into the aqueous phase.

    • Suspension: Gradually add 990 µL of the 0.5% MC solution while continuously mixing.

    • Homogenization: Subject the mixture to probe sonication (3 cycles of 10 seconds on, 10 seconds off, on ice) or high-shear homogenization. The goal is to reduce the particle size to <5 µm to maximize the surface area for GI absorption.

    • Self-Validation (Settling Test): Leave the suspension undisturbed on the bench for 2 hours. If a hard cake forms at the bottom that cannot be resuspended with gentle inversion, the particle size is too large, and further homogenization is required.

    References

    • Observations concerning the correlation of in vitro sulfonamide ... Semantic Scholar.
    • and nitroso- dapsone-specific T-cells: an insight into the molecular pathomechanism. The University of Liverpool Repository.
    • Clinical pharmacokinetics of Nicomorphine. ru.nl.
    • Sulfapyridine | C11H11N3O2S | CID 5336. PubChem - NIH.

    Technical Notes & Optimization

    Troubleshooting

    troubleshooting poor solubility of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in water

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific physicochemical hurdles associated with 4-ethoxy-N-(4-methylpyridin-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific physicochemical hurdles associated with 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (CAS 505078-64-8).

    Approximately 40% of new chemical entities are poorly water-soluble [1], but this specific molecule presents a unique challenge. It is highly lipophilic due to its ethoxybenzene and methylpyridine rings, yet it possesses amphoteric properties via its weakly acidic sulfonamide core and weakly basic pyridine nitrogen. Understanding this structural causality is the key to overcoming precipitation in your in vitro assays.

    Part 1: Diagnostic Solubilization Workflow

    Before altering your assay conditions, consult the decision matrix below to identify the least disruptive solubilization strategy for your specific experimental constraints.

    SolubilizationWorkflow Start Compound Precipitates in Aqueous Buffer CheckPH Is Assay pH Strictly Fixed at 7.4? Start->CheckPH AdjustPH Adjust pH (< 5.0 or > 9.0) CheckPH->AdjustPH No CheckTox Is DMSO > 1% Toxic to Assay? CheckPH->CheckTox Yes UseDMSO Use 1-2% DMSO + 0.05% Tween-20 CheckTox->UseDMSO No UseCD Use 10-20% w/v HP-β-Cyclodextrin CheckTox->UseCD Yes Formulation Nanocrystal / Solid Dispersion UseCD->Formulation If still insoluble

    Figure 1: Decision matrix for solubilizing 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide.

    Part 2: Mechanistic Troubleshooting & FAQs

    Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)? Causality: This is a classic case of solvent-shift nucleation. When you spike a highly concentrated DMSO stock into an aqueous buffer, the local dielectric constant of the solvent environment changes drastically. Because the unionized form of the sulfonamide unit is highly hydrophobic [2], the sudden exposure to water causes the lipophilic ethoxy and methyl groups to undergo hydrophobic collapse. The molecules aggregate via π−π stacking before they can be hydrated, leading to rapid crystal nucleation. Solution: Avoid direct bolus addition. Use a "solvent chasing" method by pre-mixing the DMSO stock with a surfactant (like Tween-20) before dropwise addition to the buffer under vigorous vortexing.

    Q2: Can I just adjust the pH of my buffer to force it into solution? Causality: Yes, if your downstream assay tolerates it. Sulfonamides exhibit a distinct pH-induced solubility transition [2]. The molecule is amphoteric:

    • pH < 5.0: The pyridine nitrogen (pKa ~5.5) becomes protonated (cationic), increasing solubility.

    • pH > 9.0: The sulfonamide NH (pKa ~6.5–7.5) becomes deprotonated (anionic), increasing solubility.

    • pH 7.4: The molecule is near its isoelectric point. It exists predominantly in its unionized, most hydrophobic state. Solution: If your assay requires physiological pH (7.4), pH adjustment will fail. You must rely on complexation or cosolvents.

    Q3: My cell-based assay cannot tolerate >0.5% DMSO. What is the best alternative? Causality: High concentrations of organic cosolvents disrupt lipid bilayers and denature proteins [3]. To bypass this, you must shield the hydrophobic regions of the drug from the aqueous environment without using organic solvents. Solution: Use Hydroxypropyl- β -Cyclodextrin (HP- β -CD). The hydrophobic cavity of the cyclodextrin encapsulates the ethoxybenzene ring, while its hydrophilic hydroxyl exterior maintains excellent water solubility.

    Part 3: Solubilization Strategies Matrix

    Use the following table to compare the quantitative parameters of each solubilization strategy.

    Solubilization StrategyMechanism of ActionRecommended ConcentrationProsCons
    pH Adjustment Ionization of pyridine (acidic) or sulfonamide (basic)Buffer pH < 5.0 or > 9.0No chemical additives required; maintains free drug state.Incompatible with live cells and physiological enzymes.
    Cosolvent Shift Lowers the dielectric constant of the aqueous phase0.5% - 2.0% v/v DMSOQuick preparation; high stock solubility.DMSO toxicity; high risk of micro-precipitation over time.
    Complexation Host-guest encapsulation of aromatic rings10% - 20% w/v HP- β -CDHighly biocompatible; prevents nucleation indefinitely.May alter the apparent binding kinetics of the free drug.
    Micellar Solubilization Surfactant micelle entrapment0.05% - 0.1% v/v Tween-20Excellent for biochemical/cell-free assays.Surfactants can denature sensitive assay proteins.

    Part 4: Self-Validating Experimental Protocol

    A common critical error in drug formulation is assuming a compound is fully dissolved just because the solution appears optically clear. Micro-crystals can remain suspended and scatter light poorly, leading to wildly inaccurate dosing in your assays.

    To ensure scientific integrity, the following protocol for Cyclodextrin Complexation is designed as a self-validating system. It mandates a physical separation of undissolved drug and an analytical confirmation of the final concentration[4].

    Objective: Prepare a verified 1 mM aqueous solution of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide at pH 7.4.

    Step-by-Step Methodology:

    • Carrier Preparation: Dissolve 15 g of HP- β -CD in 100 mL of 1X PBS (pH 7.4) to create a 15% w/v carrier solution. Filter through a 0.22 µm PES membrane.

    • Drug Addition (Excess): Weigh out 1.0 mg of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide powder. Add it directly to 1.5 mL of the 15% HP- β -CD solution in a microcentrifuge tube. (Note: We are intentionally adding an excess amount to saturate the cyclodextrin).

    • Equilibration: Sonicate the suspension in a water bath at room temperature for 30 minutes to break up macroscopic aggregates. Transfer the tube to a thermomixer and incubate at 37°C, shaking at 1,000 RPM for 24 hours. Causality: Host-guest complexation is an equilibrium process that requires time and kinetic energy to reach saturation.

    • Physical Separation (The Validation Core): Centrifuge the tube at 15,000 × g for 20 minutes at room temperature. This step forces any uncomplexed, micro-precipitated drug into a pellet.

    • Supernatant Extraction: Carefully aspirate the top 1.0 mL of the supernatant without disturbing the invisible pellet at the bottom.

    • Analytical Confirmation: Do not assume the concentration is 1 mM. Take a 10 µL aliquot of the supernatant and dilute it 1:100 in 100% Methanol. Measure the absorbance via UV-Vis or run it on an HPLC against a standard curve of the drug prepared in pure Methanol.

    • Final Adjustment: Use the analytically confirmed concentration to calculate your exact dilution factors for your downstream in vitro assay.

    References

    • Solubilization techniques used for poorly water-soluble drugs.
    • pH-induced Solubility Transition of Sulfonamide-Based Polymers.
    • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI.
    • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
    Optimization

    Technical Support Center: Optimizing 4-Ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide Synthesis

    Overview The synthesis of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide via the coupling of 4-ethoxybenzenesulfonyl chloride and 2-amino-4-methylpyridine is a fundamental transformation in drug development. However...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Overview

    The synthesis of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide via the coupling of 4-ethoxybenzenesulfonyl chloride and 2-amino-4-methylpyridine is a fundamental transformation in drug development. However, researchers frequently encounter yield-limiting challenges such as bis-sulfonylation, sulfonyl chloride hydrolysis, and the inherently poor nucleophilicity of the aminopyridine. This support guide provides field-proven, mechanistically grounded solutions to optimize your reaction yield.

    ReactionPathway cluster_0 Reactants R1 4-Ethoxybenzenesulfonyl Chloride Target Monosulfonamide (Target Product) R1->Target Base, -HCl Side2 Sulfonic Acid (Hydrolysis) R1->Side2 H2O, Base R2 2-Amino-4-methylpyridine R2->Target Side1 Bis-sulfonamide (Over-reaction) Target->Side1 Excess R1, Strong Base

    Reaction pathway showing target monosulfonylation and competing side reactions.

    Section 1: Troubleshooting Guide

    Q1: Why am I observing significant bis-sulfonylation (N,N-bis-sulfonyl derivative) instead of the desired monosulfonamide? Causality & Expert Insight: Primary amines can undergo competitive bis-sulfonylation when the initial monosulfonamide product remains sufficiently nucleophilic to react with a second equivalent of sulfonyl chloride 1. The use of strong bases (e.g., NaH or LiHMDS) exacerbates this by deprotonating the newly formed monosulfonamide, creating a highly reactive sulfonamide anion that accelerates the second sulfonylation step. Self-Validating Solution:

    • Stoichiometric Control: Strictly limit the sulfonyl chloride to 1.0–1.05 equivalents.

    • Base Selection: Utilize a milder organic base like pyridine, which acts as both an acid scavenger and a nucleophilic catalyst without fully deprotonating the product.

    • Chemical Rescue: If bis-sulfonylation has already occurred, you do not need to discard the batch. Treatment of the crude bis-sulfonamide mixture with K₂CO₃ in methanol at room temperature to 60 °C selectively cleaves the second sulfonyl group, driving the conversion back to the desired monosulfonamide 1.

    Q2: My reaction shows low conversion, and I am recovering unreacted 2-amino-4-methylpyridine. What is causing this? Causality & Expert Insight: 2-Aminopyridines are inherently poor nucleophiles. The lone pair on the exocyclic primary amine is partially delocalized into the electron-withdrawing pyridine ring. Consequently, standard coupling conditions often fail to achieve full conversion, leading to sluggish reaction kinetics 2. Self-Validating Solution:

    • Nucleophilic Catalysis: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). DMAP attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which is more susceptible to attack by the deactivated aminopyridine.

    • Lewis Acid Promotion: For exceptionally stubborn substrates, the addition of silyl triflates (e.g., TMSOTf) alongside pyridine has been proven to overcome reactivity limitations by activating the sulfonyl chloride 1.

    Q3: How can I minimize the hydrolysis of 4-ethoxybenzenesulfonyl chloride? Causality & Expert Insight: Sulfonyl chlorides are highly sensitive to moisture. In the presence of basic catalysts (like pyridine or triethylamine), adventitious water rapidly hydrolyzes the sulfonyl chloride into unreactive 4-ethoxybenzenesulfonic acid 3. This side reaction consumes your starting material and generates acidic byproducts that can protonate the aminopyridine, further halting the reaction. Self-Validating Solution:

    • Anhydrous Protocols: Dry the 2-amino-4-methylpyridine via azeotropic distillation with toluene prior to use. Use strictly anhydrous solvents (e.g., DCM over molecular sieves).

    • Thermal Control: Add the sulfonyl chloride dropwise at 0 °C. Lower temperatures suppress the activation energy required for hydrolysis while still allowing the highly favorable sulfonylation of the amine to proceed 2.

    Section 2: Quantitative Data – Optimization Matrix

    The following table summarizes the causal relationship between reaction conditions and product distribution. Note: Data reflects established mechanistic trends for N-(pyridin-2-yl)sulfonamide syntheses.

    SolventBase (Equivalents)Additive / CatalystTemp (°C)Conversion to Target (%)Bis-sulfonylation (%)Hydrolysis (%)
    DCM (Wet)Et₃N (1.5 eq)None2535560
    THF (Dry)NaH (1.2 eq)None0 to 2525705
    DCM (Dry)Pyridine (2.0 eq)None0 to 2565510
    DCM (Dry)Pyridine (2.0 eq)DMAP (0.1 eq)0 to 25888<4
    MeCN (Dry)Pyridine (5.0 eq)TMSOTf (1.5 eq)2594<2<4

    *Yield after progressive K₂CO₃/MeOH hydrolysis of the intermediate bis-sulfonamide mixture 1.

    Section 3: Standard Optimized Protocol

    Workflow Step1 1. Substrate Preparation Dry amine & solvent Step2 2. Controlled Addition Dropwise R-SO2Cl at 0°C Step1->Step2 Step3 3. Reaction Monitoring TLC/LC-MS check Step2->Step3 Decision Bis-sulfonylation Observed? Step3->Decision Step4a 4a. Mild Hydrolysis K2CO3/MeOH Decision->Step4a Yes (>10%) Step4b 4b. Standard Quench Ice water addition Decision->Step4b No Step5 5. Workup & Purification Acid-base extraction Step4a->Step5 Step4b->Step5

    Optimized experimental workflow for sulfonamide synthesis and purification.

    Step-by-Step Methodology:

    • Substrate Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-amino-4-methylpyridine (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

    • Base Addition: Add anhydrous pyridine (2.0 mmol) and a catalytic amount of DMAP (0.1 mmol). Stir the mixture and cool to 0 °C using an ice-water bath.

    • Electrophile Addition: Dissolve 4-ethoxybenzenesulfonyl chloride (1.05 mmol) in anhydrous DCM (2.0 mL). Add this solution dropwise to the reaction flask over 15 minutes to control the exothermic reaction and minimize thermal degradation 2.

    • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Self-Validating Checkpoint: Monitor the reaction via TLC or LC-MS.

      • If bis-sulfonylation is >10%: Evaporate the solvent, dissolve the crude in methanol (2.5 mL), add K₂CO₃ (5.0 mmol), and stir at 60 °C for 2 hours to cleave the bis-adduct 1.

      • If monosulfonamide is the primary product: Proceed directly to step 6.

    • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL).

    • Acid-Base Purification: To separate the product from unreacted amine and bis-sulfonamide, extract the combined organic layers with 1M NaOH (3 × 10 mL). The desired monosulfonamide (pKa ~8-9) will deprotonate and move to the aqueous layer, leaving impurities in the organic layer. Acidify the aqueous layer to pH 4-5 using 1M HCl to precipitate the pure 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. Filter and dry under vacuum.

    Section 4: Frequently Asked Questions (FAQs)

    Q: Can I use aqueous Schotten-Baumann conditions for this synthesis to avoid dry solvents? A: While Schotten-Baumann conditions (biphasic aqueous/organic mixtures) are greener, they are generally not recommended for deactivated amines like 2-amino-4-methylpyridine. The slow nucleophilic attack allows the competing hydrolysis of 4-ethoxybenzenesulfonyl chloride to dominate. However, emerging research shows that micellar catalysis (e.g., using CTAB surfactants) can shield the sulfonyl chloride from water while concentrating the reactants, making aqueous synthesis viable in specialized setups 3. Deep eutectic solvents (DES) also offer a sustainable alternative that minimizes hydrolysis 4.

    Q: Why does my product turn dark brown during the reaction? A: Aminopyridines are susceptible to oxidation. Ensure your solvents are degassed and the reaction is run under an inert atmosphere (Argon/N₂). Prolonged exposure to excess pyridine and light can also cause polymerization of trace impurities.

    References[1] Title: Silyl Triflate-Promoted Sulfonylations | Organic Letters

    Source: ACS Publications URL: 2] Title: Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds Source: Benchchem URL: 4] Title: Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis Source: ResearchGate URL: 3] Title: Micelle Catalyzed Monosulfonylation of Amines and Amino Acids in Aqueous Media Source: Indian Society of Surface Science and Technology (ISSST) URL:

    Sources

    Troubleshooting

    resolving co-elution issues in 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide chromatography

    Welcome to the dedicated technical support guide for resolving chromatographic issues related to 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. This resource is designed for researchers, analytical scientists, and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the dedicated technical support guide for resolving chromatographic issues related to 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges, particularly co-elution, during the chromatographic analysis of this compound.

    Understanding the Molecule

    Before troubleshooting, it's crucial to understand the physicochemical properties of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. Its structure contains:

    • A benzenesulfonamide core, which is weakly acidic.

    • A 4-methylpyridine ring, which is basic.

    • An ethoxy group, contributing to its overall moderate polarity and hydrophobicity.

    This amphipathic nature, possessing both acidic and basic functionalities, makes its chromatographic behavior highly dependent on the mobile phase pH. Co-elution often arises from impurities with similar structures, such as isomers, precursors, or degradation products.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses the most common initial challenges.

    Q1: My main peak is showing a significant shoulder or appears as a doublet. What is the most likely cause?

    A1: A peak shoulder or split peak is a classic sign of co-elution, where two or more compounds exit the column at nearly the same time.[1] This is common when analyzing 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide alongside its synthesis-related impurities or isomers. The first step is to confirm that this is not a physical column problem. If all peaks in your chromatogram show similar distortion, the issue might be a partially blocked frit or a void in the column packing.[2] However, if only the main analyte peak is affected, it is almost certainly a co-elution issue requiring a change in method selectivity.[2]

    Q2: I'm using a standard C18 column and a simple water/acetonitrile gradient, but the resolution is poor. What's the first parameter I should change?

    A2: The most powerful and often simplest parameter to adjust for ionizable compounds like this is the mobile phase pH .[3][4] The charge state of both the sulfonamide and pyridine groups can be manipulated by pH, which dramatically alters their interaction with the reversed-phase C18 stationary phase.[5] A small change in pH can significantly shift retention times and improve the spacing between your target analyte and the co-eluting impurity. It is recommended to start method development at a low pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) to suppress the ionization of silanols on the column surface and protonate the basic pyridine moiety.[4][6]

    Q3: Should I use acetonitrile or methanol as the organic modifier?

    A3: Changing the organic modifier is a powerful tool for altering selectivity (α).[7] Acetonitrile and methanol have different properties and will interact differently with your analyte and the stationary phase.

    • Acetonitrile is generally a stronger solvent (leading to shorter retention times) and provides different selectivity compared to methanol, often resulting in sharper peaks.

    • Methanol can offer unique selectivity due to its ability to act as a hydrogen-bond donor.

    If you are facing co-elution with acetonitrile, a simple first experiment is to switch to methanol. You may need to adjust the gradient profile, as a higher percentage of methanol is typically required to achieve similar elution strength.[7]

    Q4: My peaks are eluting very early, close to the solvent front, leading to poor resolution. How do I fix this?

    A4: This indicates insufficient retention, meaning the capacity factor (k') is too low.[1][8] For good chromatography, you want the capacity factor to be ideally between 1 and 5.[8] The easiest way to increase retention in reversed-phase HPLC is to weaken the mobile phase .[8] This means decreasing the percentage of the organic solvent (acetonitrile or methanol) in your gradient or isocratic method. A slower, shallower gradient can also significantly improve the separation of early-eluting peaks.

    Part 2: In-Depth Troubleshooting Guides

    This section provides systematic workflows for resolving persistent co-elution problems.

    Guide 1: Systematic Mobile Phase Optimization

    When initial adjustments are not sufficient, a more methodical approach is required. The primary goal is to manipulate the selectivity (α) of the separation, which has the greatest impact on chromatographic resolution.[9]

    Workflow: Mobile Phase Optimization

    start Identify Co-elution Issue ph_screen Step 1: pH Screening (pH 2.5, 4.5, 6.5) start->ph_screen solvent_screen Step 2: Change Organic Modifier (Acetonitrile vs. Methanol) ph_screen->solvent_screen If resolution is poor resolved Resolution Achieved ph_screen->resolved If resolved modifier_screen Step 3: Evaluate Additives (e.g., Buffer Type/Concentration) solvent_screen->modifier_screen If resolution is poor solvent_screen->resolved If resolved modifier_screen->resolved If resolved not_resolved Co-elution Persists modifier_screen->not_resolved

    Caption: Systematic workflow for mobile phase optimization.

    Step-by-Step Protocol: pH Screening

    • Prepare Buffers: Prepare three aqueous mobile phase buffers at different pH values. Always measure the pH of the aqueous component before mixing with the organic solvent.[4]

      • Low pH (e.g., 2.5): 0.1% Formic Acid or Phosphoric Acid in water. This ensures the pyridine nitrogen is fully protonated (positively charged).[10]

      • Mid pH (e.g., 4.5): 10 mM Ammonium Acetate or Formate buffer. This pH is near the pKa of the pyridine, where small changes can have a large effect on retention.[11]

      • Near-Neutral pH (e.g., 6.5): 10 mM Ammonium Acetate or Phosphate buffer. At this pH, the sulfonamide may begin to deprotonate (become negatively charged).

    • Column Equilibration: For each pH condition, flush the column with at least 10-15 column volumes of the new mobile phase before the first injection to ensure full equilibration.

    • Execute Analysis: Run your sample using a standard gradient (e.g., 5-95% organic solvent over 15 minutes) at each pH condition.

    • Analyze Results: Compare the chromatograms. Look for changes in elution order and, most importantly, the relative spacing (selectivity) between the analyte and the co-eluting peak. Often, one pH condition will provide a significantly better separation.

    ParameterCondition 1 (Low pH)Condition 2 (Mid pH)Condition 3 (High pH)Rationale
    Aqueous Phase 0.1% Formic Acid (pH ~2.7)10mM Ammonium Acetate (pH 4.5)10mM Ammonium Phosphate (pH 6.5)To exploit the pKa of the pyridine and sulfonamide moieties for maximal selectivity changes.[3][5]
    Expected Analyte State Pyridine: Protonated (+)Sulfonamide: NeutralPyridine: Partially ProtonatedSulfonamide: NeutralPyridine: NeutralSulfonamide: Partially Deprotonated (-)Altering the ionization state is the most effective way to change reversed-phase retention for ionizable compounds.[4]
    Organic Phase AcetonitrileAcetonitrileAcetonitrileKeep the organic modifier consistent to isolate the effect of pH.
    Guide 2: Stationary Phase (Column) Selection

    If mobile phase optimization fails to resolve the co-elution, the stationary phase chemistry is the next most powerful parameter to change.[7][9] A standard C18 column separates primarily based on hydrophobicity. Introducing alternative separation mechanisms can provide the necessary selectivity.

    Workflow: Column Selection Logic

    start Co-elution Unresolved (After Mobile Phase Tuning) phenyl Phenyl-Hexyl Column (π-π Interactions) start->phenyl pfp Pentafluorophenyl (PFP) Column (Multiple Interactions) start->pfp hilic HILIC Column (For Polar Impurities) start->hilic resolved Resolution Achieved phenyl->resolved pfp->resolved hilic->resolved

    Caption: Decision tree for selecting an alternative HPLC column.

    Recommended Column Chemistries

    Column TypePrimary Interaction MechanismBest For Separating...Rationale
    Standard C18 Hydrophobic (van der Waals)Baseline for most non-polar to moderately polar compounds.Most common starting point but may lack selectivity for structurally similar compounds.[9]
    Phenyl-Hexyl π-π interactions, HydrophobicAromatic compounds, isomers with different electron density distributions.The phenyl rings in the stationary phase can interact with the pyridine and benzene rings of the analyte, offering unique selectivity.[9][12]
    Pentafluorophenyl (PFP) Dipole-dipole, hydrogen bonding, π-π, hydrophobicPositional isomers, halogenated compounds, and polar analytes.Offers multiple interaction modes, making it a powerful tool for resolving difficult co-elutions where simple hydrophobicity is not enough.[12]
    Polar-Embedded / Polar-Endcapped C18 Hydrophobic, Hydrogen BondingPolar analytes, provides better peak shape for bases.Incorporates polar groups into the C18 chains, which can help retain polar compounds and reduce tailing from silanol interactions.[13]
    HILIC Hydrophilic PartitioningVery polar compounds that are poorly retained in reversed-phase.If the co-eluting impurity is significantly more polar, HILIC can provide excellent separation.[12][14]

    Step-by-Step Protocol: Column Screening

    • Select Columns: Choose 1-2 alternative columns from the table above based on the suspected nature of the impurity. A Phenyl-Hexyl column is an excellent first choice due to the aromatic nature of the target molecule.

    • Establish Starting Conditions: Use the best mobile phase conditions (pH and organic solvent) identified in the previous optimization step.

    • Install and Equilibrate: Properly install the new column and equilibrate thoroughly with the mobile phase.

    • Analyze and Compare: Inject your sample and compare the resulting chromatogram to the one obtained on the C18 column. Look for significant changes in selectivity and resolution.

    Part 3: Advanced Troubleshooting & Method Refinement

    Q5: I've tried changing the mobile phase and the column, but I still have partial co-elution. What else can I adjust?

    A5: At this stage, you can refine other instrumental parameters that affect efficiency (N) and, to a lesser extent, selectivity.

    • Temperature: Increasing column temperature reduces mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and may also alter selectivity. Try adjusting the temperature in 5-10°C increments (e.g., 30°C, 40°C, 50°C), being mindful of the column's operating limits.[15]

    • Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, especially for complex separations, though it will increase the run time.[15]

    • Gradient Slope: If using a gradient, making the slope shallower around the elution time of your analyte can stretch the separation, providing more time for the peaks to resolve.

    Q6: How can I confirm that a single peak is pure and not hiding a co-eluting compound?

    A6: If your system is equipped with a Diode Array Detector (DAD/PDA) or a Mass Spectrometer (MS), you can perform peak purity analysis.

    • DAD/PDA Analysis: This detector acquires UV-Vis spectra across the entire peak. Peak purity software compares these spectra. If the spectra are identical from the upslope to the downslope of the peak, it is likely pure. If they differ, co-elution is present.[1]

    • MS Analysis: A mass spectrometer is the definitive tool. By examining the mass spectra across the eluting peak, you can determine if more than one mass-to-charge ratio (m/z) is present, providing clear evidence of co-elution.[1]

    By systematically applying the principles of chromatography and following these structured troubleshooting guides, you can effectively diagnose and resolve co-elution issues encountered during the analysis of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, leading to robust and reliable analytical methods.

    References

    • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

    • Welch Materials. (n.d.). HPLC Column Selection Guide.
    • Pesek, J. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.
    • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

    • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

    • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

    • Jończyk, A., et al. (2019, January 28).
    • International Labmate Ltd. (2026, March 5).
    • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]

    • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

    • Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting.
    • Supe, A., et al. (n.d.).
    • Rosés, M., et al. (2000, October 4). Retention of Ionizable Compounds on HPLC. 5. pH Scales and the Retention of Acids and Bases with Acetonitrile−Water Mobile Phases.
    • LCGC. (2026, March 12).
    • Haagsma, N., et al. (n.d.). A rapid thin‐layer chromatographic screening method for five sulfonamides in animal tissues.
    • I.B.S. (n.d.). Chiral HPLC Method Development.
    • ResearchGate. (n.d.). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. Request PDF.
    • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
    • Agilent. (n.d.).
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    • Al-Bayati, M. F. F., & Al-Joboury, R. K. (2022, November 21).
    • Kowalczyk, E., et al. (n.d.).
    • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
    • ACS Omega. (2024, May 31). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market.
    • PMC. (n.d.). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market.
    • LCGC. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right.

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    Optimization

    Technical Support Center: Improving Crystallization Conditions for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the crystallization of 4-ethoxy-N-(4-methylpyridin-2...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the crystallization of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. This document offers a structured approach to overcoming common challenges, ensuring the development of a robust and reproducible crystallization process.

    Frequently Asked Questions (FAQs)

    Q1: Why is achieving a specific crystalline form of this sulfonamide important?

    A1: The solid-state form of an active pharmaceutical ingredient (API) like 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is critical in drug development. Different crystalline forms, known as polymorphs, can exhibit significant variations in key properties such as solubility, dissolution rate, and stability.[1] These differences directly impact the drug's bioavailability and shelf-life. Furthermore, the physical characteristics of the crystals, including their shape (habit) and size, influence manufacturing processes like filtration, drying, and tableting.[1] For instance, needle-shaped crystals are often brittle and can cause processing difficulties.[1]

    Q2: What are the most critical factors influencing the crystallization of this compound?

    A2: The success of crystallization is governed by a combination of thermodynamic and kinetic factors. The most pivotal factors include:

    • Solvent Choice: The ideal solvent will dissolve the sulfonamide more readily at higher temperatures than at lower temperatures.[1] The solvent's interaction with the growing crystal faces can also dictate the final crystal habit.[1]

    • Supersaturation: This is the essential driving force for crystallization. A solution must be supersaturated for crystals to form, but excessive supersaturation can lead to the formation of amorphous solids or small, poorly-defined crystals.[1]

    • Temperature: Temperature directly affects solubility and, consequently, the level of supersaturation. A controlled cooling process is paramount for growing high-quality crystals.[1][2]

    • Impurities: The presence of impurities can hinder crystal growth or become entrapped within the crystal lattice, affecting purity and crystal quality.

    Q3: What are some good starting solvents for the crystallization of this sulfonamide?

    A3: For sulfonamides, a range of organic solvents should be considered. Based on the polarity of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, good starting points for solvent screening include:

    • Alcohols: Ethanol and methanol are often effective for recrystallizing N-aryl benzamides, a related class of compounds.

    • Ketones: Acetone and methyl ethyl ketone can be good solvents.

    • Esters: Ethyl acetate is a commonly used solvent with moderate polarity.

    • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful solubilizers for sulfonamides.[3]

    • Mixed Solvent Systems: An anti-solvent approach, such as adding water to an acetone or ethanol solution, can be highly effective for inducing crystallization.[4][5]

    It is crucial to perform a systematic solvent screen to identify the optimal solvent or solvent system for your specific batch of material.[6]

    Troubleshooting Guide

    This section addresses common problems encountered during the crystallization of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide and provides actionable solutions.

    Issue 1: The compound "oils out" instead of crystallizing.

    Cause: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This typically happens when the solution is too concentrated or cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the impure compound.[7]

    Solutions:

    • Reduce the concentration: Re-heat the mixture until the oil dissolves, add more solvent to decrease the concentration, and then allow it to cool slowly.[7]

    • Slow down the cooling rate: Insulate the flask to encourage gradual cooling. This gives the molecules more time to arrange themselves into an ordered crystal lattice.[8]

    • Change the solvent system: Select a solvent with a lower boiling point or one in which the compound is less soluble.[1][7] The use of an anti-solvent can also be beneficial; dissolve the compound in a "good" solvent and then slowly add an "anti-solvent" in which it is poorly soluble until turbidity appears.[7]

    • Scratch the inner surface of the flask: Use a glass rod to scratch the flask at the solution's surface to create nucleation sites.[1]

    Issue 2: The resulting crystals are very small or needle-like.

    Cause: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth, which is typically caused by high levels of supersaturation and fast cooling rates.[7]

    Solutions:

    • Decrease the cooling rate: Slower cooling allows for fewer nucleation sites to form, promoting the growth of larger, more well-defined crystals.[2][9] Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment.[7]

    • Reduce the level of supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially.

    • Utilize a different solvent system: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures.

    • Employ seeding: Introduce a small number of high-quality seed crystals into the metastable zone of the solution.[10][11] This provides a template for crystal growth and can help control crystal size and form.[10][12]

    Issue 3: An amorphous powder is obtained instead of crystals.

    Cause: Amorphous solids form when the compound precipitates out of solution too rapidly, preventing the molecules from organizing into a stable crystal lattice.[1] This phenomenon, often called "crashing out," is a result of extremely high supersaturation.

    Solutions:

    • Significantly reduce the cooling rate: This is the most critical factor.[1] Insulate the flask well and allow for very slow cooling over an extended period.

    • Control the rate of anti-solvent addition: If using an anti-solvent, add it very slowly and with vigorous stirring to avoid localized high supersaturation.

    • Use a more dilute solution: Starting with a lower concentration will reduce the driving force for rapid precipitation.

    • Consider vapor diffusion: Dissolve the compound in a small amount of a good solvent and place it in a sealed container with a larger volume of a volatile anti-solvent.[13] The slow diffusion of the anti-solvent vapor into the solution can promote the growth of high-quality crystals.

    Issue 4: Different crystal forms (polymorphs) are observed between batches.

    Cause: Polymorphism is the ability of a compound to exist in more than one crystalline form. The formation of a particular polymorph can be highly sensitive to slight variations in crystallization conditions.

    Solutions:

    • Standardize crystallization conditions: Strictly control all parameters, including solvent choice, concentration, cooling rate, agitation, and temperature.[1]

    • Implement a seeding strategy: Seeding with the desired polymorph is a powerful technique to ensure the consistent formation of that specific crystal form.[10] The seeds act as templates, directing the crystallization towards the intended polymorph.[10]

    Issue 5: Low recovery of the crystalline product.

    Cause: Low yield can be attributed to several factors, including using too much solvent, incomplete crystallization, or premature crystallization during hot filtration.[1]

    Solutions:

    • Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]

    • Ensure complete cooling: After cooling to room temperature, place the flask in an ice bath to maximize the amount of product that crystallizes out of the solution.[1]

    • Prevent premature crystallization: If performing a hot filtration to remove impurities, pre-warm the funnel and filter paper to prevent the solution from cooling and crystallizing prematurely.[1]

    Experimental Protocols

    Protocol 1: Systematic Solvent Screening

    This protocol outlines a method for identifying a suitable crystallization solvent.

    • Preparation: Place a small, known amount (e.g., 10-20 mg) of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide into several small vials.

    • Solvent Addition: To each vial, add a measured volume (e.g., 0.2 mL) of a different test solvent.

    • Room Temperature Solubility: Agitate the vials at room temperature and observe if the solid dissolves.

    • Hot Solubility: For solvents in which the compound is insoluble at room temperature, heat the vials to the solvent's boiling point and observe for dissolution. Add small increments of solvent if necessary to achieve full dissolution, keeping track of the total volume added.

    • Crystallization upon Cooling: For the solvents that dissolved the compound upon heating, allow the vials to cool slowly to room temperature, and then place them in an ice bath. Observe for the formation of crystals.

    • Evaluation: An ideal single solvent for recrystallization will show low solubility at room temperature and high solubility at its boiling point, and will produce well-formed crystals upon cooling.[6]

    Protocol 2: Single-Solvent Recrystallization

    This is a standard procedure for purifying a solid compound.

    • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and bring the mixture to a boil to dissolve the solid.[1]

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.[8]

    • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask during this time.[1]

    • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.[1]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[1]

    • Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature.

    Protocol 3: Anti-Solvent Crystallization

    This method is useful when a suitable single solvent cannot be found.

    • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.

    • Addition of Anti-Solvent: Slowly add an "anti-solvent" (in which the compound is poorly soluble) with stirring until the solution becomes slightly and persistently cloudy (turbid).[7]

    • Clarification: Gently warm the solution until the turbidity just disappears.

    • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[7]

    • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

    Data Presentation

    Table 1: Solvent Selection Guide for Sulfonamides

    Solvent ClassExample SolventsPolarityTypical Behavior with Sulfonamides
    Alcohols Methanol, EthanolHighGood solubility, especially when heated. Often used in mixed systems with water.
    Ketones Acetone, MEKMedium-HighEffective at dissolving many sulfonamides. Can be used with anti-solvents like heptane or water.
    Esters Ethyl AcetateMediumGood balance of polarity for many sulfonamides.
    Aprotic Polar DMF, DMSOHighVery high solubilizing power, may require an anti-solvent for crystallization.[3]
    Ethers Dioxane, THFMedium-LowCan be effective, sometimes in combination with other solvents.
    Hydrocarbons Heptane, TolueneLowTypically used as anti-solvents.

    Visualizations

    Troubleshooting_Workflow start Start Crystallization Experiment issue Identify Crystallization Issue start->issue oiling_out Oiling Out issue->oiling_out Liquid Phase Separation small_needles Small/Needle-like Crystals issue->small_needles Poor Crystal Habit amorphous Amorphous Solid issue->amorphous No Crystalline Order low_yield Low Yield issue->low_yield Poor Recovery polymorphs Polymorph Inconsistency issue->polymorphs Inconsistent Form solution_oiling Reduce Concentration Slow Cooling Rate Change Solvent oiling_out->solution_oiling solution_needles Decrease Cooling Rate Reduce Supersaturation Seeding small_needles->solution_needles solution_amorphous Drastically Slow Cooling Use Dilute Solution Vapor Diffusion amorphous->solution_amorphous solution_yield Minimize Solvent Ensure Complete Cooling Pre-heat Funnel low_yield->solution_yield solution_polymorphs Standardize Conditions Implement Seeding polymorphs->solution_polymorphs end Successful Crystallization solution_oiling->end solution_needles->end solution_amorphous->end solution_yield->end solution_polymorphs->end

    Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.

    Seeding_Strategy start Prepare Supersaturated Solution cool Cool to Metastable Zone start->cool add_seed Introduce Seed Crystals cool->add_seed controlled_growth Controlled Cooling for Crystal Growth add_seed->controlled_growth isolation Isolate Crystals controlled_growth->isolation end Product with Controlled Attributes isolation->end

    Caption: A simplified workflow for a seeded crystallization process.

    References

    • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
    • Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Publications.
    • Seeding: A Simple but Effective Method for Crystallisation Control - CatSci.
    • 5 Protein Crystallization Seeding Methods for Bigger Crystals - Bitesize Bio.
    • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes.
    • Seeding Techniques | Crystallization of Nucleic Acids and Proteins: A Practical Approach.
    • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
    • Technical Support Center: Crystallization of N-(3-aminophenyl)sulfamide - Benchchem.
    • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - MDPI.
    • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility - MDPI.
    • Technical Support Center: N,N-Dimethylphenothiazine-2-sulfonamide Crystallization - Benchchem.
    • Crystallization and Transitions of Sulfamerazine Polymorphs | Request PDF - ResearchGate. Available at: [Link]

    • Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. Available at: [Link]

    • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects - ACS Publications. Available at: [Link]

    • How does cooling rate affect the point at which crystalisation occures and why? - Reddit. Available at: [Link]

    • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Available at: [Link]

    • Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - PMC. Available at: [Link]

    • (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
    • In a hydrothermal synthesis, how does cooling rate as affects the crystallinity/growth of a sample? | ResearchGate. Available at: [Link]

    • 4-Methyl-N-pyridin-2-YL-benzenesulfonamide | C12H12N2O2S | CID 402911 - PubChem. Available at: [Link]

    • Effect of Cooling Rate on Phase and Crystal Morphology Transitions of CaO–SiO2-Based ... - PMC. Available at: [Link]

    • Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC. Available at: [Link]

    • N-(4-(2-METHOXY-ETHOXY)-PYRIMIDIN-2-YL)-BENZENESULFONAMIDE - NextSDS. Available at: [Link]

    • Crystallization of Four Troglitazone Isomers: Selectivity and Structural Considerations. Available at: [Link]

    • Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals - Benchchem.
    • 4-methoxy-N-(pyridin-2-yl)benzenesulfonamide — Chemical Substance Information. Available at: [Link]

    • CAS#:409357-13-7 | 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide | Chemsrc. Available at: [Link]

    • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystall - FLORE. Available at: [Link]

    • 4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide — Chemical Substance Information. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Synthesis and Impurity Reduction of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    Welcome to the technical support center for the synthesis and purification of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis and purification of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing synthetic impurities for this compound. Here, we address common challenges and provide robust, validated protocols to ensure the highest purity of your final product.

    Introduction

    4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry. The stringent purity requirements for pharmaceutical compounds necessitate a thorough understanding and control of potential impurities that can arise during synthesis. This guide offers a comprehensive resource for identifying, controlling, and eliminating these impurities.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Here we address specific issues that you may encounter during the synthesis and purification of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide.

    Q1: What are the most common impurities I should expect in the synthesis of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide?

    A1: The primary synthesis route for this compound involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-amino-4-methylpyridine.[1] Based on this, the most common impurities are:

    • Unreacted Starting Materials:

      • 4-ethoxybenzenesulfonyl chloride

      • 2-amino-4-methylpyridine

    • Side-Reaction Products:

      • Bis-sulfonamide: Formed from the reaction of a second molecule of 4-ethoxybenzenesulfonyl chloride with the product. This is more likely if the reaction conditions are not carefully controlled.

      • Hydrolysis Product: 4-ethoxybenzenesulfonic acid, resulting from the hydrolysis of 4-ethoxybenzenesulfonyl chloride.[2] This can occur if moisture is present in the reaction.

    • Solvent-Related Impurities: Residual solvents used in the reaction and purification steps.

    Q2: My reaction is complete, but the crude product purity is low. What are the likely causes and how can I improve it?

    A2: Low purity in the crude product often points to issues with the reaction conditions. Here’s a troubleshooting guide:

    Potential Cause Explanation Recommended Action
    Incorrect Stoichiometry An excess of either starting material can lead to significant amounts of unreacted reagents in the crude product.Carefully control the molar ratio of 4-ethoxybenzenesulfonyl chloride to 2-amino-4-methylpyridine. A slight excess (1.05-1.1 equivalents) of the sulfonyl chloride is common, but a large excess should be avoided.
    Presence of Moisture Water in the reaction mixture will hydrolyze the highly reactive 4-ethoxybenzenesulfonyl chloride to the corresponding sulfonic acid, which can complicate purification.[2]Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
    Inadequate Base A base is typically used to scavenge the HCl generated during the reaction.[3] Insufficient base can lead to the protonation of the 2-amino-4-methylpyridine, reducing its nucleophilicity and slowing down the reaction, potentially leading to more side products.Use a suitable base such as pyridine or triethylamine in at least stoichiometric amounts. Pyridine can often be used as both the base and the solvent.[4]
    Reaction Temperature High temperatures can promote the formation of side products.The reaction is typically carried out at room temperature.[3][5] If side reactions are a major issue, consider running the reaction at a lower temperature (e.g., 0 °C).
    Q3: I'm having trouble removing the unreacted 2-amino-4-methylpyridine from my product. What's the best approach?

    A3: 2-amino-4-methylpyridine is basic and can be effectively removed by an acidic wash during the workup.

    Protocol: Acidic Wash

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic 2-amino-4-methylpyridine, making it soluble in the aqueous layer.

    • Separate the aqueous layer.

    • Repeat the wash with the dilute acid solution.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    Q4: How can I effectively remove the hydrolyzed impurity, 4-ethoxybenzenesulfonic acid?

    A4: 4-ethoxybenzenesulfonic acid is an acidic impurity and can be removed with a basic wash.

    Protocol: Basic Wash

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The acidic sulfonic acid will be deprotonated to its sodium salt, which is soluble in the aqueous phase.

    • Separate the layers.

    • Repeat the basic wash.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    Q5: What are the recommended purification techniques for obtaining high-purity 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide?

    A5: A combination of techniques is often necessary to achieve high purity.

    • Recrystallization: This is a powerful technique for removing small amounts of impurities.[6] The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or mixtures of ethanol and water are often good starting points for sulfonamides.

    • Column Chromatography: For more challenging separations, silica gel column chromatography is effective.[4][7] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the product from both more and less polar impurities.

    Experimental Protocols

    Protocol 1: Synthesis of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions.

    • To a stirred solution of 2-amino-4-methylpyridine (1.0 eq) in anhydrous pyridine (acting as both solvent and base) at 0 °C, add 4-ethoxybenzenesulfonyl chloride (1.05 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into ice-cold water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    Protocol 2: Purification by Recrystallization
    • Dissolve the crude 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in a minimal amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the purified crystals in a vacuum oven.

    Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

    HPLC is a crucial technique for assessing the purity of the final product.[8][9]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically used.

    • Detector: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Sample Preparation: Prepare a solution of the synthesized compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).[8]

    Visualizing the Workflow

    The following diagram illustrates the general workflow for the synthesis and purification of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide.

    Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (4-ethoxybenzenesulfonyl chloride, 2-amino-4-methylpyridine) reaction Reaction (Pyridine, 0°C to RT) start->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup crude Crude Product workup->crude purification_step Purification (Recrystallization or Column Chromatography) crude->purification_step Impurity Removal analysis Purity Analysis (HPLC) purification_step->analysis final_product Pure Product analysis->final_product

    Caption: Synthesis and Purification Workflow

    Troubleshooting Logic

    This diagram outlines a decision-making process for troubleshooting common issues during the synthesis.

    Troubleshooting_Logic cluster_causes Identify Primary Impurity cluster_solutions Implement Solution start Low Crude Purity? unreacted_sm Unreacted Starting Materials? start->unreacted_sm Yes side_products Side-Products (e.g., bis-sulfonamide)? start->side_products hydrolysis Hydrolysis Product (Sulfonic Acid)? start->hydrolysis adjust_stoich Adjust Stoichiometry unreacted_sm->adjust_stoich Yes acid_wash Perform Acid Wash unreacted_sm->acid_wash If Amine optimize_temp Optimize Reaction Temperature side_products->optimize_temp Yes use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous Yes base_wash Perform Base Wash hydrolysis->base_wash

    Sources

    Optimization

    Technical Support Center: Overcoming Matrix Effects in the Mass Spectrometry of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    Welcome to the technical support center for the analysis of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the analysis of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the challenges posed by matrix effects in mass spectrometry-based bioanalysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to develop robust and reliable analytical methods.

    Frequently Asked Questions (FAQs)

    Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?

    Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][2] In complex biological matrices like plasma, serum, or tissue homogenates, components such as phospholipids, salts, and proteins are often the culprits behind these effects.[3][4]

    Q2: My signal for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is strong in a neat standard solution but low and erratic in extracted biological samples. What is the likely cause?

    This is a classic symptom of ion suppression.[5] The complex nature of biological samples means that even after sample preparation, residual matrix components can co-elute with your analyte.[3][6] These components compete with your analyte for ionization in the mass spectrometer's source, reducing the number of analyte ions that reach the detector and thus lowering the signal.[4][7] The variability arises because the concentration of these interfering components can differ from sample to sample.

    Q3: Are sulfonamides as a class of compounds particularly susceptible to matrix effects?

    Yes, the analysis of sulfonamides in complex matrices is frequently complicated by matrix effects.[8][9] Their chemical properties can make them prone to co-extraction with endogenous matrix components. Successful analysis often requires careful optimization of sample preparation to remove these interferences.[10][11]

    Q4: What is the most effective way to correct for matrix effects?

    The gold standard for correcting, rather than eliminating, matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][12][13] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[14][15] Because it co-elutes and experiences the same ionization suppression or enhancement as the analyte, the ratio of the analyte signal to the SIL-IS signal remains constant, leading to high accuracy and precision.[8][12][16][17]

    Troubleshooting Guides

    Guide 1: Diagnosing and Quantifying Matrix Effects

    Before you can solve the problem, you must first confirm and understand its magnitude. This guide provides two key workflows for diagnosing matrix effects.

    Workflow 1.1: Post-Column Infusion for Qualitative Assessment

    This technique helps to identify regions in your chromatogram where ion suppression or enhancement occurs.

    Causality: By infusing a constant stream of your analyte post-column, you create a stable baseline signal. When a blank, extracted matrix sample is injected, any co-eluting components that affect ionization will cause a dip (suppression) or a rise (enhancement) in this baseline. This allows you to see if your analyte's retention time coincides with a region of significant matrix interference.[4][5][10]

    Protocol: Post-Column Infusion Experiment

    • Preparation: Prepare a solution of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in your mobile phase at a concentration that gives a stable, mid-range signal on your mass spectrometer.

    • Infusion Setup: Using a syringe pump, deliver this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path via a T-junction placed between the analytical column and the mass spectrometer's ion source.

    • System Equilibration: Start the infusion and allow the mass spectrometer signal to stabilize. You should observe a consistent baseline for the MRM transition of your analyte.

    • Injection: Inject a blank matrix sample that has been subjected to your current sample preparation procedure.

    • Data Analysis: Monitor the baseline of your analyte's signal throughout the chromatographic run. A significant and reproducible drop in the signal that aligns with the retention time of your analyte confirms the presence of ion suppression.[5]

    Workflow 1.2: Quantitative Assessment of Matrix Factor

    This approach provides a quantitative measure of the degree of ion suppression or enhancement.

    Causality: By comparing the analyte's signal in a clean solution to its signal in a post-extraction spiked matrix, you can calculate a Matrix Factor (MF). An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[10]

    Protocol: Matrix Factor Calculation

    • Prepare Two Sets of Samples:

      • Set A (Neat Solution): Spike your analyte into a clean solvent (e.g., mobile phase) at a known concentration.

      • Set B (Post-Extraction Spike): Extract a blank matrix sample using your standard procedure. After the final evaporation step, reconstitute the extract with the same solution used for Set A.

    • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for your analyte.

    • Calculation:

      • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Interpretation:

      • MF = 1: No significant matrix effect.

      • MF < 0.85: Significant ion suppression.

      • MF > 1.15: Significant ion enhancement.

    Guide 2: Mitigating Matrix Effects through Sample Preparation

    Effective sample preparation is the most powerful tool to eliminate matrix effects by removing interfering components before analysis.[18][19]

    Comparison of Sample Preparation Techniques

    The choice of sample preparation method is critical. While simple methods like protein precipitation (PPT) are fast, they are often ineffective at removing key interferences like phospholipids.[5] More selective techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer cleaner extracts.[10][11][20]

    Technique Principle Pros Cons Relevance for Sulfonamides
    Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive.Non-selective; leaves phospholipids and other interferences in solution.[3][5]Generally insufficient for achieving low detection limits due to significant matrix effects.[10]
    Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.[11]Can provide cleaner extracts than PPT; removes salts and some polar interferences.Can be labor-intensive, requires large volumes of organic solvents, and may have emulsion formation issues.[11][20]Effective for sulfonamides by carefully controlling the pH to exploit their acidic/basic properties.[21]
    Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[11][22][23]Highly selective, provides excellent sample cleanup and concentration, can be automated.[11][24]Requires method development to select the correct sorbent and optimize wash/elution steps; can be more expensive per sample than LLE.[20]Widely considered the most effective technique for sulfonamide analysis in complex matrices, providing high recoveries and minimal matrix effects.[8][17][25]
    Workflow 2.1: Recommended SPE Protocol for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    This workflow provides a robust starting point for developing an SPE method. Mixed-mode or polymeric sorbents are often effective for sulfonamides.

    SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Pretreat 1. Sample Pre-treatment (e.g., Dilute plasma 1:1 with 4% H3PO4) Condition 2. Condition Sorbent (e.g., Methanol then Water) Equilibrate 3. Equilibrate Sorbent (e.g., 4% H3PO4) Condition->Equilibrate Load 4. Load Sample Equilibrate->Load Wash1 5. Wash 1 (Interferences) (e.g., Acidic Water/Methanol) Load->Wash1 Wash2 6. Wash 2 (Phospholipids) (e.g., Hexane) Wash1->Wash2 Elute 7. Elute Analyte (e.g., 5% NH4OH in Acetonitrile) Wash2->Elute Evaporate 8. Evaporate to Dryness Reconstitute 9. Reconstitute (in Mobile Phase) Evaporate->Reconstitute Analyze 10. Analyze via LC-MS/MS Reconstitute->Analyze

    Caption: A typical Solid-Phase Extraction (SPE) workflow for cleaning up biological samples.

    Guide 3: Advanced Mitigation and Correction Strategies

    When extensive sample cleanup is not feasible or sufficient, these advanced strategies can ensure data quality.

    Strategy 3.1: Stable Isotope Dilution (The Gold Standard)

    Causality: As previously mentioned, a SIL-IS co-elutes with the analyte and is affected by matrix effects in the exact same way.[12][14] Therefore, the ratio of the analyte to the SIL-IS remains constant regardless of suppression or enhancement. This method corrects for variability during both sample preparation and ionization.[15][16]

    Implementation:

    • Synthesize or purchase a stable isotope-labeled version of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide.

    • Add a known concentration of the SIL-IS to all samples, standards, and quality controls at the very beginning of the sample preparation process.[16]

    • During data processing, calculate the ratio of the analyte peak area to the SIL-IS peak area.

    • Generate the calibration curve and quantify unknown samples using this peak area ratio.

    Strategy 3.2: Chromatographic Optimization

    Causality: If you can chromatographically separate your analyte from the matrix components causing ion suppression, the effect will be eliminated.[1] The post-column infusion experiment (Guide 1) is invaluable here, as it shows you "suppression zones" to avoid.

    Implementation Strategies:

    • Gradient Modification: Adjust the gradient slope to better resolve the analyte from early or late-eluting interferences.

    • Column Chemistry: Switch to a different column chemistry (e.g., HILIC, phenyl-hexyl) that provides a different selectivity for the analyte versus the matrix components.

    • Increase Efficiency: Use columns with smaller particle sizes (e.g., sub-2 µm) or longer lengths to increase chromatographic resolution.

    Troubleshooting_Tree Start Poor Signal / Variability in Matrix Samples? Confirm_Instrument Confirm Instrument Performance (Inject Neat Standard) Start->Confirm_Instrument Diagnose_ME Diagnose Matrix Effects (ME) (Post-Column Infusion or MF Calc) Confirm_Instrument->Diagnose_ME ME_Confirmed Matrix Effects Confirmed? Diagnose_ME->ME_Confirmed Optimize_Prep Optimize Sample Prep (Switch to SPE or LLE) ME_Confirmed->Optimize_Prep Yes No_ME Issue is Not Matrix Effects (Check Instrument, Sample Stability, etc.) ME_Confirmed->No_ME No Prep_Sufficient Is Cleanup Sufficient? Optimize_Prep->Prep_Sufficient Optimize_Chroma Optimize Chromatography (Separate Analyte from ME Zone) Prep_Sufficient->Optimize_Chroma No Success Robust Method Achieved Prep_Sufficient->Success Yes Use_SIL Implement a Stable Isotope Labeled Internal Standard Optimize_Chroma->Use_SIL Use_SIL->Success

    Caption: A decision tree for systematically troubleshooting matrix effects in LC-MS/MS analysis.

    References

    • Microextraction-Based Methods for Determination of Sulfonamides in Milk. (2023, July 18). MDPI. Retrieved from [Link]

    • Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • Mass Spectrometry Sample Preparation Guide - Organomation. (n.d.). Organomation. Retrieved from [Link]

    • STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES - Imre Blank's. (n.d.). imre-blank.ch. Retrieved from [Link]

    • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11). G-M-I, Inc. Retrieved from [Link]

    • Overcoming Matrix Interference in LC-MS/MS - Separation Science. (2025, May 22). Separation Science. Retrieved from [Link]

    • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved from [Link]

    • Sample preparation in mass spectrometry - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

    • Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry | Analytical Chemistry - ACS Publications. (2008, October 29). ACS Publications. Retrieved from [Link]

    • Sample Preparation Techniques for Mass Spectrometry in Proteomics Using Recently Developed Highly Selective Materials - Bentham Science Publishers. (n.d.). Bentham Science. Retrieved from [Link]

    • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis by different Sample Extraction Techniques - Walsh Medical Media. (2011, July 23). Walsh Medical Media. Retrieved from [Link]

    • Sample Preparation for Mass Spectrometry–Based Proteomics | Spectroscopy Online. (2026, March 18). Spectroscopy Online. Retrieved from [Link]

    • Determination of sulfonamide in vegetable by solid phase extraction- high performance liquid phase chromatography. (n.d.). iopscience.iop.org. Retrieved from [Link]

    • Stable Isotope Dilution Assay - Bavarian Center for Biomolecular Mass Spectrometry (BayBioMS) - TCF. (n.d.). Technische Universität München. Retrieved from [Link]

    • Facile separation of sulfonamides from their degradates by liquid--liquid extraction. (1978, October). Journal of Pharmaceutical Sciences. Retrieved from [Link]

    • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. (2018, June 4). MDPI. Retrieved from [Link]

    • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications. (2017, February 17). ACS Publications. Retrieved from [Link]

    • Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry - FAO AGRIS. (2021). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

    • Ion Suppression in Mass Spectrometry - Ovid. (n.d.). Ovid. Retrieved from [Link]

    • Fully automated online solid phase extraction coupled directly to liquid chromatography-tandem mass spectrometry. Quantification of sulfonamide antibiotics, neutral and acidic pesticides at low concentrations in surface waters - PubMed. (2005, December 2). PubMed. Retrieved from [Link]

    • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. (2025, November 19). AMSbiopharma. Retrieved from [Link]

    • Ion suppression in mass spectrometry - PubMed. (2003, July 15). PubMed. Retrieved from [Link]

    • Isotope dilution - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

    • Determination of Five Sulfonamides in Water by High Performance Liquid Chromatography Combined with Ionic Liquid Liquid-liquid Microextraction - Science Publishing Group. (2020, July 28). Science Publishing Group. Retrieved from [Link]

    • (PDF) Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry - ResearchGate. (2021, September 9). ResearchGate. Retrieved from [Link]

    • Ionic liquid-salt aqueous two-phase extraction based on salting-out coupled with high-performance liquid chromatography for the determination of sulfonamides in water and food | Scilit. (n.d.). Scilit. Retrieved from [Link]

    • Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer - ACS Publications. (2021, December 13). ACS Publications. Retrieved from [Link]

    • (PDF) Simultaneous determination of 31 Sulfonamide residues in various livestock matrices using liquid chromatography-tandem mass spectrometry - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

    • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). longdom.org. Retrieved from [Link]

    Sources

    Troubleshooting

    optimizing DMSO concentration for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide assays

    A Guide for Researchers Utilizing 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide and Other Small Molecules Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    A Guide for Researchers Utilizing 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide and Other Small Molecules

    Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth technical advice, troubleshooting, and frequently asked questions (FAQs) for researchers working with 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide and other small molecules solubilized in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the expertise to optimize your assay conditions, ensure data integrity, and achieve reproducible results.

    Introduction: The Double-Edged Sword of DMSO

    Dimethyl Sulfoxide (DMSO) is an indispensable solvent in drug discovery and biological research, prized for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] However, its utility is matched by its potential to introduce experimental artifacts. At concentrations that are too high, DMSO can exhibit cytotoxicity, interfere with assay signals, and even alter the activity of target proteins.[3][4][5]

    This guide is structured to help you navigate the critical process of optimizing DMSO concentration, ensuring that it serves as a benign vehicle for your compound of interest, not an uncontrolled variable in your experiment.

    Frequently Asked Questions (FAQs)

    Here we address the most common questions our team receives regarding the use of DMSO in biological assays.

    Q1: Why is DMSO used as a solvent for compounds like 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide?

    A1: Many organic small molecules, including numerous sulfonamide derivatives, are poorly soluble in aqueous solutions like cell culture media or buffers.[6] DMSO is a powerful polar aprotic solvent capable of dissolving these compounds, making it possible to prepare high-concentration stock solutions.[2] This allows for the introduction of the compound into an aqueous assay system at a desired final concentration while keeping the final solvent concentration minimal.

    Q2: What is the recommended final concentration of DMSO in a typical cell-based assay?

    A2: For most cell-based assays, the final DMSO concentration should be kept as low as possible, ideally ≤ 0.1% .[7] While many cell lines can tolerate up to 0.5%, this is highly dependent on the cell type and the duration of the experiment.[8][9] Concentrations exceeding 1% are frequently reported to cause toxic effects, including decreased cell proliferation, membrane damage, and even apoptosis.[9][10][11] It is imperative to determine the specific tolerance of your cell line.

    Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

    A3: This is a common issue that arises when a compound is less soluble in the final aqueous environment.[6][12] To prevent this, avoid making large dilution steps directly from a 100% DMSO stock into the final aqueous medium.[6] The best practice is to perform serial dilutions of your compound in 100% DMSO first.[1][13] Then, add the final, small volume of the diluted DMSO stock to your assay medium with vigorous mixing.[7][13] Gently warming the medium to 37°C can also aid in solubilization.[7][12]

    Q4: Do I always need to include a "vehicle control" in my experiments?

    A4: Yes, absolutely. A vehicle control is non-negotiable for ensuring the scientific validity of your results. This control consists of the assay system (e.g., cells in media) treated with the same final concentration of DMSO as your experimental samples, but without the compound.[1] This allows you to distinguish the effects of your compound from any potential background effects of the solvent itself.

    Q5: Can DMSO interfere with my assay results beyond just cytotoxicity?

    A5: Yes. DMSO can have several non-cytotoxic effects. It can alter cell membrane permeability, which may affect the uptake of your compound.[3] There are also reports of DMSO directly binding to proteins, potentially competing with your compound or altering protein conformation and function.[3][4] This underscores the importance of keeping the final DMSO concentration consistent and as low as possible across all wells.

    Troubleshooting Guide

    Problem 1: High variability between replicate wells.

    • Possible Cause: Inconsistent DMSO concentration or compound precipitation. Uneven evaporation from plate edges.

    • Solution:

      • Verify Pipetting Accuracy: Ensure your pipettes are calibrated, especially for the small volumes of DMSO stock being transferred.

      • Improve Mixing: When adding the DMSO stock to the medium, mix thoroughly but gently to ensure a homogenous solution without introducing bubbles.[1]

      • Check for Precipitation: Visually inspect your final working solutions under a microscope for any signs of compound precipitation. If observed, refer to the FAQ on preventing precipitation.

      • Plate Layout: Avoid using the outer wells of a microplate, which are more prone to evaporation. Fill them with sterile water or media instead.

    Problem 2: The observed potency of my compound is lower than expected.

    • Possible Cause: DMSO-induced protein unfolding or direct competition.

    • Solution:

      • Lower DMSO Concentration: This is the most critical step. High DMSO concentrations can weaken the binding between a small molecule and its target protein or even cause protein unfolding.[4] Re-run the assay with a lower final DMSO concentration (e.g., reduce from 0.5% to 0.1%).

      • Biophysical Validation: If possible, use a biophysical assay like thermal shift or surface plasmon resonance (SPR) to assess the effect of different DMSO concentrations on your target protein's stability and binding kinetics in the absence of the compound.[3]

    Problem 3: My cells look stressed or show altered morphology even at sub-lethal DMSO concentrations.

    • Possible Cause: Cell-type specific sensitivity to DMSO.

    • Solution:

      • Perform a DMSO Tolerance Assay: This is a crucial preliminary experiment. It will define the maximum acceptable DMSO concentration for your specific cell line under your specific experimental conditions.

      • Reduce Exposure Time: If the assay allows, reduce the incubation time of the cells with the compound/DMSO. The toxic effects of DMSO are dependent on both concentration and duration of exposure.[5][8]

    Data Presentation & Protocols

    Table 1: General Recommendations for Final DMSO Concentrations in Assays
    Assay TypeRecommended Final DMSO ConcentrationKey Considerations
    Cell-Based Assays (General) ≤ 0.1% - 0.5% Highly cell-line dependent. Always perform a tolerance test.[9][10]
    High-Throughput Screening (HTS) 0.1% - 1%Consistency across all plates is paramount.[1]
    Biochemical/Enzymatic Assays ≤ 1%Check for direct effects on enzyme activity or protein stability.
    In Vivo Animal Studies ≤ 2%Depends on the route of administration and formulation.
    Experimental Workflow: Establishing the Optimal DMSO Concentration

    This workflow ensures that the chosen DMSO concentration is inert in your experimental system.

    DMSO_Optimization_Workflow A Start: Define Assay System (Cell line, assay duration, endpoint) B Protocol 1: Perform DMSO Tolerance/Cytotoxicity Assay A->B C Prepare serial dilutions of DMSO in media (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0%) B->C Methodology D Incubate cells for the duration of the planned experiment C->D E Measure cell viability/health (e.g., MTT, CellTiter-Glo®, imaging) D->E F Analyze Data: Determine the No-Observed-Adverse-Effect-Level (NOAEL) E->F G Select final DMSO concentration well below the NOAEL (e.g., ≤ 0.1%) F->G Decision H Proceed to Compound Assay G->H I Protocol 2: Prepare Compound Stock & Working Solutions H->I J Run main experiment using the validated DMSO concentration (Include vehicle control) I->J Dilution_Strategy cluster_0 Step 1 & 2: In 100% DMSO cluster_1 Step 3: Dilution into Aqueous Medium A 10 mM Stock in 100% DMSO B 1 mM in 100% DMSO E Final Assay Well (e.g., 10 µM compound in 0.1% DMSO) A->E Add 1 µL to 999 µL media C 0.1 mM in 100% DMSO F Final Assay Well (e.g., 1 µM compound in 0.1% DMSO) B->F Add 1 µL to 999 µL media D ...and so on G Final Assay Well (e.g., 0.1 µM compound in 0.1% DMSO) C->G Add 1 µL to 999 µL media

    Caption: Recommended dilution strategy to maintain compound solubility.

    By following these guidelines and protocols, researchers can confidently optimize their use of DMSO, leading to more accurate, reliable, and reproducible data in their studies with 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide and other valuable small molecules.

    References

    • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
    • BenchChem Technical Support Team. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
    • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
    • Unknown. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
    • Unknown. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
    • Sigma-Aldrich.
    • Shieh, J., Koechlein, D., & Gallagher, A. Keeping DMSO Concentration Below 0.5% to Minimize its Effect in HTS Assays. Coroflot.
    • Eppendorf US. Cell Culture FAQ: How does DMSO affect your cells?.
    • de Abreu Costa, L., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC.
    • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?.
    • Selleckchem.com. Frequently Asked Questions.
    • BenchChem Technical Support. (2025).
    • ResearchGate. The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
    • Al-Samydai, A., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
    • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
    • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

    Sources

    Optimization

    Technical Support Center: Addressing False Positives with 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in Fluorescence Assays

    Welcome to the technical support center for researchers utilizing fluorescence-based assays. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, specifically f...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers utilizing fluorescence-based assays. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, specifically focusing on potential assay interference caused by small molecules. As a case study, we will address issues related to 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (hereafter referred to as Compound S), a novel benzenesulfonamide derivative. While the principles discussed are broadly applicable, they are framed to tackle the unique challenges that compounds with similar structures may present.

    Our goal is to equip you with the expertise to identify, understand, and mitigate false positives, ensuring the integrity and reliability of your experimental data.

    Part 1: Troubleshooting Guide - A Step-by-Step Approach to Validating Hits and Eliminating Artifacts

    Encountering a positive "hit" in a fluorescence-based screen is an exciting first step. However, it is crucial to rigorously validate that this activity is genuine and not an artifact of assay interference. Many compounds can interact with the assay components in ways that mimic a true biological effect, leading to a high rate of false positives. This guide provides a systematic workflow to de-risk your hits and build confidence in your results.

    Initial Observation: An Unexpected "Hit" with Compound S

    You have performed a fluorescence-based assay, for instance, a protease activity assay using a fluorogenic substrate. In the presence of Compound S, you observe a significant change in the fluorescence signal (either an increase or a decrease, depending on the assay design), suggesting it is a modulator of the target protein. The immediate question is: Is this real?

    Workflow for Investigating Potential False Positives

    The following sections detail a logical sequence of experiments to dissect the nature of your observed signal and rule out common artifacts.

    The first and most fundamental step is to determine if Compound S itself is optically active under the conditions of your assay. The two primary concerns are autofluorescence and light absorption (which can lead to quenching).

    Protocol 1: Assessing Autofluorescence

    Objective: To determine if Compound S emits fluorescence at the same wavelengths used for your assay's excitation and emission.

    Methodology:

    • Prepare a dilution series of Compound S in your assay buffer, covering the concentration range used in your primary screen and any follow-up dose-response experiments.

    • Dispense the solutions into a microplate (the same type used for your assay, typically black plates for fluorescence).[1]

    • Include a vehicle control (e.g., DMSO) and a positive control (your assay's fluorophore, if applicable).

    • Read the plate on a microplate reader using the exact same excitation and emission wavelengths and gain settings as your primary assay.[2][3]

    • Analyze the data: A significant, concentration-dependent increase in fluorescence in the wells containing only Compound S and buffer indicates autofluorescence.[4]

    Causality: Many organic molecules, especially those with aromatic ring systems like the benzenesulfonamide and pyridine moieties in Compound S, can absorb light and emit it as fluorescence.[3][5] If this emission overlaps with your assay's detection window, it will be indistinguishable from the signal generated by the assay's reporter, leading to a false-positive result in a gain-of-signal assay.[4]

    Protocol 2: Assessing Light Absorption and the Inner Filter Effect

    Objective: To determine if Compound S absorbs light at the excitation or emission wavelengths of your assay's fluorophore, which can lead to signal quenching.

    Methodology:

    • Prepare a dilution series of Compound S as in the autofluorescence protocol.

    • Using a spectrophotometer or a plate reader with absorbance capabilities, measure the absorbance spectrum of Compound S across a range of wavelengths that includes your assay's excitation and emission maxima.[3]

    • To specifically test for quenching, prepare a solution of your assay's free fluorophore (the product of the enzymatic reaction) at a concentration that provides a stable, mid-range signal.

    • Add your dilution series of Compound S to the fluorophore solution and measure the fluorescence.

    • Analyze the data: A concentration-dependent decrease in the fluorophore's signal in the presence of Compound S suggests quenching.[2][3]

    Causality: The inner filter effect occurs when a compound in the solution absorbs either the excitation light before it reaches the fluorophore or the emitted light before it reaches the detector.[2] This reduces the measured fluorescence intensity and can lead to a false-positive result in a loss-of-signal assay or a false-negative in a gain-of-signal assay.

    One of the most common causes of non-specific assay interference is the formation of colloidal aggregates by small molecules at higher concentrations.[6][7] These aggregates can sequester and denature proteins, leading to inhibition that is not due to specific binding at an active site.

    Protocol 3: Detergent-Based Counter-Screen for Aggregation

    Objective: To determine if the observed activity of Compound S is sensitive to the presence of a non-ionic detergent.

    Methodology:

    • Repeat your primary assay with Compound S, but include a low concentration (typically 0.01% to 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[6][8][9]

    • Run the assay with and without the detergent in parallel, ensuring all other conditions are identical.

    • Analyze the data: A significant reduction or complete loss of inhibitory activity in the presence of the detergent is a strong indicator that Compound S is acting via an aggregation-based mechanism.[8][10]

    Causality: Non-ionic detergents, at concentrations above their critical micelle concentration, can disrupt the formation of colloidal aggregates.[6][7] If the compound's activity is dependent on these aggregates, the presence of detergent will abolish it. True, specific binders should generally not be affected by low concentrations of mild detergents.

    The gold standard for validating a hit is to confirm its activity in an orthogonal assay.[11][12][13][14] This is a secondary assay that measures the same biological endpoint but uses a different detection technology or principle. This approach helps to eliminate false positives that are specific to the primary assay format.[12][15]

    Protocol 4: Confirmation with a Label-Free Technology

    Objective: To confirm the direct binding of Compound S to the target protein using a technology that is not based on fluorescence.

    Methodology:

    • Select an appropriate orthogonal method. Excellent choices include:

      • Surface Plasmon Resonance (SPR): Measures binding events in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized.[11][12]

      • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing thermodynamic data.[16]

      • High-Throughput Mass Spectrometry (HT-MS): Directly measures the conversion of a substrate to a product by their mass, eliminating the need for fluorescent labels.[17]

    • Perform the assay according to the instrument's specifications, testing a range of Compound S concentrations.

    • Analyze the data: If Compound S is a true binder, you should observe a concentration-dependent binding signal in the orthogonal assay. The affinity (e.g., K_D) should be reasonably correlated with the potency (e.g., IC₅₀) from the primary assay.

    Causality: Orthogonal assays are powerful because they are insensitive to the specific interference mechanisms that can plague fluorescence assays.[12] For example, an autofluorescent compound will not produce a signal in an SPR or ITC experiment. Confirmation in a label-free, biophysical assay provides strong evidence of a direct, specific interaction between the compound and the target.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: My compound, 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, is showing up as a hit. What is the very first control I should run?

    A1: The first and most critical control is to test for autofluorescence. Prepare a sample of your compound in the assay buffer at the same concentration as in your screen, but without the target protein or fluorogenic substrate. Measure the fluorescence using the same instrument settings. A high signal indicates your compound is autofluorescent and is likely a false positive.[2][4]

    Q2: I've confirmed that Compound S is autofluorescent. Is there any way to salvage this hit?

    A2: Yes, there are several strategies:

    • Background Subtraction: If the autofluorescence is not too strong, you can perform a "pre-read" of your plate after adding the compound but before initiating the reaction. This background signal can then be subtracted from the final reading.[3]

    • Red-Shifted Fluorophores: Autofluorescence is more common at shorter (blue/green) wavelengths.[4][18] Switching to a fluorophore that excites and emits in the red or far-red spectrum (e.g., Cy5 or Alexa Fluor 647) can often mitigate the problem.[3]

    • Time-Resolved Fluorescence (TRF) / TR-FRET: These technologies use long-lifetime lanthanide-based donors. A time delay is introduced between excitation and detection, allowing the short-lived background fluorescence from interfering compounds to decay before the measurement is taken.[19][20][21][22] This dramatically improves the signal-to-noise ratio and reduces false positives.[19]

    Q3: What is the difference between fluorescence quenching and the inner filter effect?

    A3: Both result in a decrease in the measured fluorescence, but the mechanisms differ. The inner filter effect is a bulk phenomenon where the compound absorbs the excitation or emission light, preventing it from reaching the fluorophore or the detector, respectively.[2] Fluorescence quenching is a more direct molecular interaction where the compound de-excites the fluorophore through processes like Förster Resonance Energy Transfer (FRET) or collisional quenching.[2] For troubleshooting purposes, the initial control experiment (measuring the fluorophore's signal in the presence of your compound) will detect both effects.

    Q4: My compound's activity disappears when I add Triton X-100. Why does this happen?

    A4: This is the classic signature of an aggregation-based inhibitor.[6][8] At concentrations above a certain threshold, your compound is likely forming colloidal aggregates that non-specifically inhibit your target enzyme, often by partial denaturation on the aggregate surface.[7] The detergent prevents the formation of these aggregates, thus eliminating the apparent activity.[6] These compounds are generally not considered viable hits for further development.

    Q5: What are Pan-Assay Interference Compounds (PAINS), and how do I know if Compound S is one?

    A5: PAINS are chemical structures that are known to frequently appear as false positives in high-throughput screens.[23] They often act through non-specific mechanisms, including reactivity, redox cycling, or aggregation. There are computational filters and databases available that can be used to check if the structure of Compound S contains known PAINS motifs. While these filters are not definitive, a positive result should prompt more rigorous validation and caution.

    Part 3: Data Presentation and Visualization

    Table 1: Interpreting Control Experiment Results
    Control Experiment Observation with Compound S Likely Interpretation Next Step
    Autofluorescence Check Concentration-dependent increase in signalCompound S is autofluorescentSwitch to a red-shifted fluorophore or use a TR-FRET assay.
    Quenching Check Concentration-dependent decrease in signalCompound S is a quencher or causes an inner filter effectDilute the sample, use a shorter pathlength, or switch to a different assay technology.
    Detergent Counter-Screen Activity is significantly reduced with 0.01% Triton X-100Compound S is likely an aggregatorDeprioritize this compound as a non-specific inhibitor.
    Orthogonal Assay (e.g., SPR) No binding observedThe original hit was an artifact of the fluorescence assayThe compound is a false positive.
    Orthogonal Assay (e.g., SPR) Confirmed binding with similar potencyThe original hit is validatedProceed with further characterization and lead optimization.
    Diagrams

    G start Positive Hit in Fluorescence Assay autofluorescence Test for Autofluorescence (Protocol 1) start->autofluorescence is_autofluorescent Is it Autofluorescent? autofluorescence->is_autofluorescent quenching Test for Quenching/ Inner Filter Effect (Protocol 2) is_quencher Is it a Quencher? quenching->is_quencher aggregation Test for Aggregation (Protocol 3) is_aggregator Is it an Aggregator? aggregation->is_aggregator orthogonal Confirm with Orthogonal Assay (Protocol 4) false_positive Declare False Positive (Artifact) orthogonal->false_positive No Binding validated_hit Validated Hit! orthogonal->validated_hit Binding Confirmed is_autofluorescent->quenching No mitigate Mitigate Interference (e.g., TR-FRET, Red-Shift) is_autofluorescent->mitigate Yes is_quencher->aggregation No is_quencher->false_positive Yes is_aggregator->orthogonal No is_aggregator->false_positive Yes mitigate->quenching

    Caption: A decision-tree workflow for validating hits from fluorescence-based assays.

    G cluster_autofluorescence Autofluorescence cluster_quenching Quenching / Inner Filter Effect cluster_aggregation Aggregation exc_light1 Excitation Light compound Compound S exc_light1->compound Absorbs detector1 Detector compound->detector1 Emits Light (False Signal) exc_light2 Excitation Light compound2 Compound S exc_light2->compound2 Absorbs fluorophore Fluorophore compound2->fluorophore Blocks Light detector2 Detector fluorophore->detector2 Reduced Signal compound3 Compound S Monomers aggregate Colloidal Aggregate compound3->aggregate Self-Assembles enzyme Enzyme aggregate->enzyme Sequesters & Denatures denatured_enzyme Denatured Enzyme (Inhibited) enzyme->denatured_enzyme

    Caption: Common mechanisms of small molecule interference in fluorescence assays.

    References

    • Charles River. (n.d.). Orthogonal Screening Platforms. Retrieved from [Link]

    • BMG LABTECH. (2023, October 19). High-throughput screening and hit validation with a fluorescence polarization assay. Retrieved from [Link]

    • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

    • Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

    • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

    • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

    • AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]

    • Luminaries. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

    • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]

    • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Retrieved from [Link]

    • Turek-Etienne, T. C., & Lei, M. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. ASSAY and Drug Development Technologies, 14(3), 175–186. Retrieved from [Link]

    • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

    • Samain, F., et al. (2013). Hit validation methodologies for ligands isolated from DNA-encoded chemical libraries. Chemistry & Biology, 20(7), 883-892. Retrieved from [Link]

    • Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols, 1(2), 550–553. Retrieved from [Link]

    • Irwin, J. J., et al. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Retrieved from [Link]

    • U-CyTech biosciences. (n.d.). Troubleshooting FluoroSpot assay. Retrieved from [Link]

    • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

    • Selvin, P. R. (2000). The renaissance of fluorescence resonance energy transfer. Nature structural biology, 7(9), 730-734. Retrieved from [Link]

    • Journal of Materials Chemistry C. (n.d.). Impact of aggregation on fluorescence sensitivity of molecular probes towards nitroaromatic compounds. Retrieved from [Link]

    • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

    • PubMed. (2016, April 15). Avoiding Fluorescence Assay Interference-The Case for Diaphorase. Retrieved from [Link]

    • ResearchGate. (n.d.). Hit identification and validation. A) Chemical structure of hit.... Retrieved from [Link]

    • Journal of Biomolecular Screening. (2009, July 30). Correction for Interference by Test Samples in High-Throughput Assays. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Recent advances in construction of small molecule-based fluorophore-drug conjugates. Retrieved from [Link]

    • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

    • RSC Publishing. (2018, August 14). Small-molecule fluorescent probes and their design. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Retrieved from [Link]

    • Espace INRS. (2021, October 27). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Retrieved from [Link]

    • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]

    • National Center for Biotechnology Information. (2017, July 26). Assay Interference by Aggregation - Assay Guidance Manual. Retrieved from [Link]

    • Agilent. (n.d.). TR-FRET. Retrieved from [Link]

    • PubMed. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Retrieved from [Link]

    • Nature. (n.d.). Single molecule tracking based drug screening. Retrieved from [Link]

    • ACS Publications. (2019, December 27). Aggregation of Metal-Nanoparticle-Induced Fluorescence Enhancement and Its Application in Sensing. Retrieved from [Link]

    • GenScript. (n.d.). Use of High-Throughput Mass Spectrometry to Reduce False Positives in Protease uHTS Screens. Retrieved from [Link]

    • BMG LABTECH. (n.d.). TR-FRET Measurements. Retrieved from [Link]

    • AIP Publishing. (2023, January 13). A guide to small fluorescent probes for single-molecule biophysics. Retrieved from [Link]

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    • NextSDS. (n.d.). N-(4-(2-METHOXY-ETHOXY)-PYRIMIDIN-2-YL)-BENZENESULFONAMIDE. Retrieved from [Link]

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    • Chem-Space. (n.d.). 4-methoxy-N-(pyridin-2-yl)benzenesulfonamide — Chemical Substance Information. Retrieved from [Link]

    Sources

    Troubleshooting

    troubleshooting 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide precipitation in cell culture media

    Welcome to the technical support center for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for precipitation issues encountered when using this compound in cell culture media. Our goal is to equip you with the scientific understanding and practical steps to ensure the successful and reproducible application of this compound in your experiments.

    Understanding the Challenge: The Physicochemical Nature of Sulfonamides

    4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide belongs to the sulfonamide class of compounds. While specific experimental data on its solubility is not extensively published, the general characteristics of sulfonamides provide a strong indication of its behavior in aqueous solutions. Typically, sulfonamides are crystalline solids with limited aqueous solubility.[1] Their solubility is significantly influenced by the pH of the medium due to the presence of an ionizable sulfonamide group.[2] The unionized form is generally more hydrophobic and prone to precipitation in aqueous environments like cell culture media.[2]

    Precipitation of a test compound in cell culture is a critical issue that can lead to inaccurate and irreproducible results by altering the effective concentration of the compound and potentially inducing cellular stress or toxicity.[1] This guide will walk you through a systematic approach to troubleshoot and prevent precipitation of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide.

    Part 1: Core Troubleshooting Guide

    This section provides a step-by-step workflow to diagnose and resolve precipitation issues.

    Q1: I've observed a precipitate after adding my 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide stock solution to the cell culture medium. What is the first step?

    The first and most critical step is to systematically evaluate your stock solution preparation and handling.

    Protocol 1: Preparation and Verification of a Concentrated Stock Solution

    • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of many poorly water-soluble compounds, including sulfonamides.[3] It is a powerful, water-miscible organic solvent.[4]

    • Weighing the Compound: For accurate concentration, it is advisable to prepare the stock solution directly in the vial if it contains a pre-weighed amount of the compound to avoid losses during transfer.[3]

    • Dissolution:

      • Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 10-50 mM).

      • Vortex the solution thoroughly for several minutes to ensure complete dissolution.

      • Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolving the compound.

    • Visual Inspection: After vortexing and warming, carefully inspect the stock solution against a light source to ensure there are no visible particles or crystals.

    • Sterilization: If required for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture. Store at -20°C or -80°C as recommended for the compound.

    • Rationale: A properly prepared, high-concentration stock solution is fundamental. Incomplete dissolution at this stage will inevitably lead to precipitation upon dilution into the aqueous cell culture medium. Repeated freeze-thaw cycles can also cause the compound to come out of solution.

    Q2: My stock solution is clear, but I still see precipitation when I add it to the cell culture medium. What should I do next?

    If the stock solution is not the issue, the next step is to optimize the dilution process and the final concentration.

    Troubleshooting Workflow for Media Dilution

    start Precipitation Observed in Media stock_check Is the stock solution clear? start->stock_check reprepare_stock Re-prepare stock solution (Protocol 1) stock_check->reprepare_stock No final_conc Is the final concentration too high? stock_check->final_conc Yes reprepare_stock->stock_check lower_conc Lower the final concentration final_conc->lower_conc Yes dilution_method Is the dilution method optimal? final_conc->dilution_method No lower_conc->dilution_method success Precipitation Resolved lower_conc->success If effective optimize_dilution Optimize dilution method (Protocol 2) dilution_method->optimize_dilution No media_factors Consider media components dilution_method->media_factors Yes optimize_dilution->media_factors optimize_dilution->success If effective serum_check Is serum present? media_factors->serum_check increase_serum Increase serum percentage (if applicable) serum_check->increase_serum Yes ph_check Check media pH serum_check->ph_check No increase_serum->ph_check increase_serum->success If effective adjust_ph Adjust media pH (with caution) ph_check->adjust_ph Yes ph_check->success No adjust_ph->success failure Precipitation Persists (Consult further) adjust_ph->failure If ineffective cluster_0 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide cluster_1 Key Functional Groups and Their Influence compound [Chemical Structure Diagram Placeholder] Ethoxy group (hydrophobic) - Benzene ring (hydrophobic) - Sulfonamide group (ionizable, polar) - Pyridine ring (polar, basic) - Methyl group (hydrophobic) hydrophobic Hydrophobic Regions: - Ethoxy group - Benzene ring - Methyl group Contribute to low aqueous solubility. polar Polar/Ionizable Regions: - Sulfonamide group (-SO2NH-) - Pyridine ring Can interact with water and are sensitive to pH.

    Sources

    Reference Data & Comparative Studies

    Comparative

    A Senior Application Scientist's Guide to Validating Target Engagement of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in Cells

    In the landscape of contemporary drug discovery, the definitive confirmation of a compound's interaction with its intended molecular target within the complex milieu of a living cell is a critical determinant of its ther...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of contemporary drug discovery, the definitive confirmation of a compound's interaction with its intended molecular target within the complex milieu of a living cell is a critical determinant of its therapeutic potential. This guide provides a comparative analysis of leading methodologies for validating the cellular target engagement of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, a compound of interest in numerous screening campaigns. As researchers and drug development professionals, an in-depth understanding of the principles, advantages, and practical considerations of these techniques is paramount for generating robust and reliable data. This document will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

    While the specific target of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is not explicitly defined in publicly available literature, its benzenesulfonamide scaffold is a common feature in molecules targeting a range of proteins, including kinases and enzymes like monoamine oxidase.[1] Therefore, this guide will focus on broadly applicable and robust techniques for quantifying intracellular target engagement.

    Comparative Overview of Target Engagement Methodologies

    The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare three powerful techniques: the Cellular Thermal Shift Assay (CETSA®), NanoBioluminescence Resonance Energy Transfer (NanoBRET®) assay, and Fluorescence Resonance Energy Transfer (FRET)-based assays.

    Methodology Principle Advantages Limitations
    Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.Label-free, applicable to endogenous proteins, reflects physiological interactions.[2][3]Lower throughput, requires specific antibodies for detection, may not be suitable for all membrane proteins.[4]
    NanoBRET® Target Engagement Assay Measures the proximity of a NanoLuc® luciferase-tagged target to a fluorescent tracer in live cells.[5][6]High-throughput, quantitative, provides real-time kinetics and residence time data.[7][8]Requires genetic modification of the target protein, dependent on tracer availability and specificity.[9]
    FRET-based Assays Measures energy transfer between two fluorescent proteins fused to interacting partners or within a biosensor.[10]Enables visualization of protein interactions and conformational changes in living cells.[11][12]Requires genetic modification, sensitive to fluorophore orientation and distance, potential for spectral overlap.

    I. Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Label-Free Validation

    CETSA is a powerful method that directly assesses the physical interaction between a drug and its target protein in a cellular environment by measuring changes in the protein's thermal stability upon ligand binding.[2][13] The underlying principle is that a ligand-bound protein is thermodynamically more stable and will denature and aggregate at a higher temperature than its unbound counterpart.[2]

    Experimental Workflow

    The CETSA protocol involves treating cells with the compound of interest, subjecting the cells to a heat challenge, lysing the cells, and then quantifying the amount of soluble target protein remaining.

    CETSA_Workflow A 1. Cell Treatment: Incubate cells with 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide or vehicle control. B 2. Thermal Challenge: Heat treated cells across a temperature gradient. A->B Incubation C 3. Cell Lysis & Fractionation: Separate soluble proteins from precipitated aggregates. B->C Denaturation D 4. Protein Quantification: Analyze soluble fraction by Western Blot or other methods. C->D Analysis

    Caption: CETSA experimental workflow.

    Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

    This variation of CETSA is particularly useful for determining the potency of a compound at a fixed temperature.

    • Cell Culture and Treatment: Seed an appropriate cell line (e.g., HEK293T) in sufficient quantity for the experiment. Once confluent, treat the cells with a dose range of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

    • Heating Step: Determine the optimal melting temperature (Tagg) of the target protein in the absence of the compound. For the ITDR experiment, heat the cell suspensions at this predetermined Tagg for 3 minutes.[3]

    • Lysis and Centrifugation: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer. Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[13]

    • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in each sample using a specific antibody via Western blotting or an ELISA-based method like AlphaScreen®.[2]

    • Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration to generate a dose-response curve and determine the EC50 value.

    II. NanoBRET® Target Engagement Assay: High-Throughput, Real-Time Analysis

    The NanoBRET® assay is a proximity-based method that measures the binding of a compound to a specific protein target in living cells.[14] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the same target (the energy acceptor).[6] Compound binding to the target displaces the tracer, leading to a decrease in the BRET signal.[7]

    Experimental Workflow

    The NanoBRET® workflow is streamlined for high-throughput applications and provides quantitative data on compound affinity and residence time.

    NanoBRET_Workflow A 1. Cell Preparation: Transfect cells with a NanoLuc®-target fusion construct. B 2. Compound & Tracer Addition: Add test compound and a specific fluorescent tracer to the cells. A->B Seeding C 3. Substrate Addition: Add NanoBRET® substrate to initiate the luminescent reaction. B->C Incubation D 4. BRET Measurement: Quantify the BRET signal using a plate reader. C->D Detection

    Caption: NanoBRET® experimental workflow.

    Detailed Protocol: NanoBRET® Target Engagement Assay
    • Plasmid Transfection: Transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Allow 18-24 hours for protein expression.[15]

    • Cell Seeding: Harvest the transfected cells and seed them into a white, 384-well assay plate.[5]

    • Compound and Tracer Addition: Add a titration of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide to the wells, followed by the addition of the specific NanoBRET® tracer at its predetermined optimal concentration.[15] Incubate for a period to allow for compound binding and tracer displacement to reach equilibrium (typically 2 hours at 37°C).

    • Substrate Addition and Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.[15] Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a luminometer equipped with the appropriate filters.

    • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.

    III. FRET-based Assays: Visualizing Molecular Interactions

    Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for monitoring protein-protein interactions or conformational changes of a single protein in living cells.[10] FRET occurs when a donor fluorophore in its excited state transfers energy non-radiatively to a nearby acceptor fluorophore. This energy transfer is highly dependent on the distance and orientation between the two fluorophores.

    Experimental Workflow

    FRET assays can be designed in various formats, including intermolecular FRET to detect protein-protein interactions or intramolecular FRET using biosensors to monitor conformational changes.

    FRET_Workflow A 1. Construct Design & Transfection: Generate and express fusion proteins with FRET donor/acceptor pairs. B 2. Cell Treatment: Incubate cells with 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. A->B Expression C 3. Live-Cell Imaging: Acquire images of donor and acceptor fluorescence. B->C Incubation D 4. FRET Analysis: Calculate FRET efficiency to quantify molecular interactions. C->D Quantification

    Caption: FRET experimental workflow.

    Detailed Protocol: Intramolecular FRET Biosensor Assay

    This protocol assumes the availability of a FRET biosensor for the target of interest, where the binding of the compound induces a conformational change that alters the FRET efficiency.

    • Biosensor Expression: Transfect cells with a plasmid encoding the FRET biosensor for the target protein. The biosensor typically consists of the target protein or a ligand-binding domain flanked by a FRET donor (e.g., CFP) and acceptor (e.g., YFP).

    • Cell Plating and Treatment: Plate the transfected cells in a suitable imaging dish. Treat the cells with varying concentrations of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide.

    • Live-Cell Microscopy: Using a fluorescence microscope equipped for FRET imaging, excite the donor fluorophore and capture images in both the donor and acceptor emission channels.

    • FRET Ratio Calculation: Calculate the ratio of acceptor to donor fluorescence intensity for each cell. A change in this ratio upon compound treatment indicates target engagement.

    • Dose-Response Analysis: Plot the change in the FRET ratio against the compound concentration to determine the EC50.

    Data Presentation and Interpretation

    The quantitative data generated from these assays can be summarized for a clear comparison of the performance of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide.

    Assay Parameter Measured Hypothetical EC50/IC50 Key Insights
    ITDR CETSA® EC50 (Cellular Thermal Shift)1.5 µMConfirms direct, label-free binding to the endogenous target.
    NanoBRET® IC50 (Tracer Displacement)0.8 µMProvides high-throughput, quantitative affinity data in live cells.
    FRET Biosensor EC50 (Conformational Change)1.2 µMVisualizes target engagement and its functional consequences at the molecular level.

    Conclusion

    Validating the target engagement of a compound in a cellular context is a cornerstone of modern drug discovery. The choice between CETSA®, NanoBRET®, and FRET-based assays will depend on the specific research question, the nature of the target, and available resources. CETSA® offers a label-free approach to confirm binding to the endogenous target. NanoBRET® provides a high-throughput solution for quantitative affinity determination. FRET-based assays allow for the visualization of molecular interactions and their downstream consequences. By employing these robust and self-validating methodologies, researchers can confidently establish the cellular mechanism of action of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide and accelerate its journey through the drug development pipeline.

    References

    • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

    • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 13-27. Retrieved from [Link]

    • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

    • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds Version. Retrieved from [Link]

    • Zhang, T., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 79-88. Retrieved from [Link]

    • Crowther, G. J., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 745-751. Retrieved from [Link]

    • Zhang, Y., et al. (2025). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. Journal of Medicinal Chemistry. Retrieved from [Link]

    • Klüter, S., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of Proteome Research, 19(11), 4349-4360. Retrieved from [Link]

    • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Retrieved from [Link]

    • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in live cells with BRET. Nature Communications, 6, 10091. Retrieved from [Link]

    • Patsnap. (2025). How are target proteins identified for drug discovery?. Retrieved from [Link]

    • Lim, S. L., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Retrieved from [Link]

    • Kumar, A., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Retrieved from [Link]

    • Wang, Y., et al. (2021). An In Vivo Fluorescence Resonance Energy Transfer-Based Imaging Platform for Targeted Drug Discovery and Cancer Therapy. Frontiers in Oncology, 11, 695811. Retrieved from [Link]

    • Bajar, B. T., et al. (2021). Fluorescence resonance energy transfer in revealing protein–protein interactions in living cells. Emerging Topics in Life Sciences, 5(2), 167-177. Retrieved from [Link]

    • Stanford University. (n.d.). Enhanced Detection of Drug-Protein Interactions in Live Cells Using IR Spectroscopy. Retrieved from [Link]

    • Erlanson, D. A. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(12), 7838-7863. Retrieved from [Link]

    • Chemsrc. (2026). CAS#:409357-13-7 | 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide. Retrieved from [Link]

    • NextSDS. (n.d.). N-(4-(2-METHOXY-ETHOXY)-PYRIMIDIN-2-YL)-BENZENESULFONAMIDE. Retrieved from [Link]

    • Adam, I., & Hagelnur, A. A. (2009). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o2663. Retrieved from [Link]

    • Kalinina, S. A., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 29(5), 1146. Retrieved from [Link]

    • Fun, H. K., et al. (2010). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o298. Retrieved from [Link]

    • Bouacida, S., et al. (2012). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2899. Retrieved from [Link]

    • Hussain, A., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1888. Retrieved from [Link]

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    Validation

    A Structural and Physicochemical Head-to-Head: 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide versus Key Sulfonamide Reference Compounds

    A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone for the development of a diverse array o...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery

    In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone for the development of a diverse array of therapeutic agents. Its remarkable versatility is evident in its presence in drugs ranging from antibacterials to diuretics and anti-inflammatory agents. This guide provides a detailed comparative analysis of a novel investigational compound, 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, against three well-established reference sulfonamides: the anti-inflammatory drug Celecoxib, the antibacterial agent Sulfamethoxazole, and the diuretic Hydrochlorothiazide.

    This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural and physicochemical differences between these molecules. By dissecting their molecular architecture and predicting their drug-like properties, we aim to offer insights into the potential pharmacological profile of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide and to provide a framework for its further investigation.

    The Molecules Under the Microscope: A Structural Overview

    The biological activity of a sulfonamide is intricately linked to the nature of the substituents on the benzenesulfonamide core and the sulfonamide nitrogen. The subject of our investigation, 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, and our chosen reference compounds each possess unique structural features that dictate their pharmacological class and mechanism of action.

    G cluster_target Test Compound cluster_references Reference Compounds T 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide R1 Celecoxib (Anti-inflammatory) T->R1 Structural Comparison R2 Sulfamethoxazole (Antibacterial) T->R2 Structural Comparison R3 Hydrochlorothiazide (Diuretic) T->R3 Structural Comparison

    Caption: Comparative analysis workflow.

    4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide: This molecule features a benzenesulfonamide core substituted at the para-position with an ethoxy group. The sulfonamide nitrogen is linked to a 4-methylpyridine ring. The presence of the electron-donating ethoxy group and the heterocyclic pyridine ring are key determinants of its electronic and steric properties.

    Celecoxib: A selective COX-2 inhibitor, Celecoxib is characterized by a pyrazole ring substituted with a p-tolyl group and a trifluoromethyl group, attached to the sulfonamide-bearing phenyl ring.[1][2] This unique diarylheterocyclic structure is crucial for its selective inhibition of the COX-2 enzyme.[1][2]

    Sulfamethoxazole: As a competitive inhibitor of dihydropteroate synthase, Sulfamethoxazole's structure mimics that of para-aminobenzoic acid (PABA).[3][4][5] It possesses a free amino group at the para-position of the benzene ring and the sulfonamide nitrogen is attached to a 5-methylisoxazole ring.

    Hydrochlorothiazide: This thiazide diuretic has a more complex, bicyclic structure.[6][7][8] It is a benzothiadiazine derivative with a sulfonamide group and a chlorine atom attached to the benzene ring portion. Its mechanism of action involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.[6][8]

    Physicochemical Properties: A Quantitative Comparison

    To provide a quantitative basis for comparison, we have compiled key physicochemical properties for the test compound and the three reference drugs. The properties for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide were predicted using the SwissADME web tool, a validated in silico prediction platform.[9][10]

    Property4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (Predicted)Celecoxib (Experimental/Predicted)Sulfamethoxazole (Experimental/Predicted)Hydrochlorothiazide (Experimental/Predicted)
    Molecular Weight ( g/mol ) 306.37381.37253.28297.74
    LogP (o/w) 2.853.50.89-0.07
    Topological Polar Surface Area (TPSA) (Ų) 74.8985.9790.76120.94
    Hydrogen Bond Donors 1223
    Hydrogen Bond Acceptors 5556
    Water Solubility Moderately SolublePoorly SolubleSlightly SolubleSlightly Soluble
    Lipinski's Rule of Five Violations 0000

    Data for reference compounds are sourced from publicly available databases and literature. Predicted values for the test compound were generated using SwissADME.

    Interpreting the Data: Implications for Biological Activity

    The structural and physicochemical differences outlined above have significant implications for the potential biological activity of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide.

    • Lipophilicity and Permeability: With a predicted LogP of 2.85, the test compound exhibits a moderate lipophilicity, falling between the highly lipophilic Celecoxib and the more polar Sulfamethoxazole and Hydrochlorothiazide. This suggests a favorable balance for membrane permeability and aqueous solubility, a key aspect of oral bioavailability.

    • Polar Surface Area and CNS Penetration: The TPSA of 74.89 Ų for the test compound is lower than that of the reference compounds. A lower TPSA is often associated with better penetration of the blood-brain barrier.

    • Drug-Likeness: All four compounds adhere to Lipinski's Rule of Five, suggesting they possess drug-like properties conducive to oral administration.[3]

    • Structural Motifs and Potential Targets: The N-pyridinylbenzenesulfonamide scaffold of the test compound is a common feature in a variety of biologically active molecules. The specific substitution pattern, with the 4-ethoxy and 4-methyl groups, will modulate its interaction with potential biological targets. Unlike Sulfamethoxazole, it lacks the free para-amino group, suggesting it is unlikely to act as a PABA antagonist. Its structure is also significantly different from the diarylheterocycle of Celecoxib and the bicyclic system of Hydrochlorothiazide, indicating it may interact with different protein targets.

    Experimental Protocols for Physicochemical Characterization

    To validate the in silico predictions and to further characterize 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, the following experimental protocols are recommended.

    Determination of Octanol-Water Partition Coefficient (LogP)

    The shake-flask method is the gold standard for experimental LogP determination.[11][12]

    G A Prepare octanol-saturated water and water-saturated octanol B Dissolve compound in one phase A->B C Mix phases vigorously in a separatory funnel B->C D Allow phases to separate C->D E Measure compound concentration in each phase (e.g., by HPLC-UV) D->E F Calculate LogP = log([octanol]/[aqueous]) E->F

    Caption: Shake-flask method for LogP determination.

    Protocol:

    • Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

    • Accurately weigh and dissolve a known amount of the test compound in the aqueous phase.

    • Add an equal volume of the saturated n-octanol to a separatory funnel.

    • Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning.

    • Allow the two phases to separate completely.

    • Carefully collect samples from both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of P.

    Kinetic Solubility Assay

    A turbidimetric kinetic solubility assay provides a high-throughput method to assess the solubility of a compound.[13][14][15]

    G A Prepare a high-concentration stock solution in DMSO B Serially dilute the stock solution in a microplate A->B C Add aqueous buffer (e.g., PBS) to each well B->C D Incubate and monitor for precipitation (increase in turbidity) using a plate reader C->D E Determine the concentration at which precipitation occurs D->E

    Caption: Kinetic solubility assay workflow.

    Protocol:

    • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

    • In a 96-well microplate, perform a serial dilution of the stock solution.

    • Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C) and monitor the absorbance or light scattering at a specific wavelength (e.g., 620 nm) over time using a microplate reader.

    • The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

    In Silico ADMET Prediction

    Computational tools can provide valuable early insights into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound.[16][17]

    G A Obtain the SMILES string of the molecule B Input the SMILES into a web-based ADMET prediction tool (e.g., SwissADME, pkCSM) A->B C Analyze the predicted parameters: - Physicochemical properties - Lipophilicity - Water solubility - Pharmacokinetics - Drug-likeness - Medicinal chemistry friendliness B->C D Compare the predicted profile to reference compounds C->D

    Caption: Workflow for in silico ADMET prediction.

    Protocol:

    • Obtain the Simplified Molecular Input Line Entry System (SMILES) string for the test compound.

    • Access a free, web-based ADMET prediction tool such as SwissADME or pkCSM.[9][10]

    • Input the SMILES string of the molecule into the tool.

    • The server will calculate a range of parameters including physicochemical properties, lipophilicity, water solubility, pharmacokinetic properties (e.g., GI absorption, BBB permeation), drug-likeness based on various filters (e.g., Lipinski's rule of five), and medicinal chemistry friendliness (e.g., PAINS alerts).

    • Analyze the output data and compare it with the profiles of the reference compounds.

    Conclusion

    This in-depth guide provides a foundational comparison of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide with three clinically important sulfonamide drugs. The structural and in silico physicochemical analysis suggests that the test compound possesses favorable drug-like properties. Its moderate lipophilicity and lower polar surface area compared to the reference compounds may translate to a desirable pharmacokinetic profile.

    The provided experimental protocols offer a clear path for the empirical validation of these predictions. Further investigation into the biological activity of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is warranted to elucidate its mechanism of action and therapeutic potential. This comparative approach, integrating structural analysis, in silico prediction, and defined experimental validation, serves as a robust framework for the early-stage evaluation of novel chemical entities in drug discovery.

    References

    • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]

    • News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]

    • Wikipedia. (2024). Hydrochlorothiazide. [Link]

    • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfamethoxazole? [Link]

    • Wikipedia. (2024). Celecoxib. [Link]

    • Wikipedia. (2024). Sulfamethoxazole. [Link]

    • StatPearls. (2024, February 28). Celecoxib. [Link]

    • Drug Index. (n.d.). Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

    • StatPearls. (2023, November 12). Hydrochlorothiazide. [Link]

    • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

    • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

    • SwissADME. [Link]

    • pkCSM - predicting small-molecule pharmacokinetic properties using graph-based signatures. [Link]

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    • DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

    • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. [Link]

    • PubMed. (2018). In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus. [Link]

    • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

    • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

    • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

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    Comparative

    Benchmarking 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide Against Standard Carbonic Anhydrase Inhibitors: A Comparative Guide

    Introduction Within the landscape of medicinal chemistry, the benzenesulfonamide scaffold stands as a cornerstone pharmacophore, renowned for its ability to effectively inhibit carbonic anhydrases (CAs). These ubiquitous...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Within the landscape of medicinal chemistry, the benzenesulfonamide scaffold stands as a cornerstone pharmacophore, renowned for its ability to effectively inhibit carbonic anhydrases (CAs). These ubiquitous zinc-containing metalloenzymes are critical regulators of physiological pH and are implicated in a host of pathologies, ranging from glaucoma to cancer.[1][2][3] The introduction of a novel chemical entity, 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, possessing this key structural motif, necessitates a rigorous evaluation of its potential as a carbonic anhydrase inhibitor.

    This guide provides an in-depth, objective comparison of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide's performance against well-established, clinically relevant carbonic anhydrase inhibitors. Our objective is to move beyond simple data reporting and to elucidate the scientific rationale behind our experimental choices, thereby providing a comprehensive framework for assessing the potency, selectivity, and cellular efficacy of this promising new compound. The protocols herein are designed to be self-validating, ensuring that researchers can confidently contextualize the performance of this novel inhibitor within the broader field of carbonic anhydrase-targeted drug discovery.

    Selection of Standard Inhibitors for Benchmarking

    The choice of appropriate comparators is fundamental to any robust benchmarking study. The selected standard inhibitors serve as a critical frame of reference, allowing for a nuanced interpretation of a novel compound's activity profile.

    Primary Standard: Acetazolamide (AZM)

    Acetazolamide is a first-generation, non-selective carbonic anhydrase inhibitor that has been in clinical use for decades.[1][4][5][6][7][8][9] Its applications span a range of conditions including glaucoma, epilepsy, and acute mountain sickness.[4][6][8] As a pan-CA inhibitor, it effectively targets multiple isoforms, most notably the highly abundant cytosolic CA II and the membrane-bound CA IV.[5][7] This broad activity profile, while therapeutically useful in some contexts, is also responsible for its side effects. In this guide, Acetazolamide will serve as our benchmark for potent, non-selective carbonic anhydrase inhibition.

    Secondary Standard for Selectivity: Ureido-substituted Benzenesulfonamides (e.g., SLC-0111)

    To assess the potential for isoform-selective inhibition, a critical attribute for modern targeted therapies, we include a representative of the ureido-substituted benzenesulfonamide class of inhibitors, such as SLC-0111. These compounds have been specifically designed to achieve greater selectivity for the tumor-associated isoforms CA IX and CA XII over the ubiquitous cytosolic isoforms CA I and II.[10] This class of inhibitors provides a benchmark for evaluating the therapeutic window of our test compound, particularly in an oncology context.

    The Role of Carbonic Anhydrases in Physiology and Disease: A Tale of Two Isoforms

    Carbonic anhydrases catalyze a fundamental biological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][11] This seemingly simple function is pivotal for maintaining acid-base balance across various tissues. For this benchmarking study, we will focus on two isoforms that represent distinct therapeutic targets:

    • Carbonic Anhydrase II (CA II): A highly active and ubiquitously expressed cytosolic isoform. Its inhibition is the basis for the diuretic and intraocular pressure-lowering effects of drugs like Acetazolamide.[7] While an effective target for certain conditions, non-specific inhibition of CA II can lead to off-target effects.

    • Carbonic Anhydrase IX (CA IX): A transmembrane isoform that is minimally expressed in normal tissues but is strongly upregulated in response to hypoxia, a hallmark of solid tumors.[12][13] By regulating pH in the tumor microenvironment, CA IX facilitates tumor cell survival, proliferation, and metastasis, making it a highly attractive target for the development of novel anticancer agents.[12][13]

    cluster_0 Tumor Microenvironment (Acidic) cluster_1 Tumor Cell CO2_ext CO₂ H2O_ext H₂O HCO3_ext HCO₃⁻ H_ext H⁺ Progression Progression H_ext->Progression Promotes Invasion & Metastasis CAIX CA IX CAIX->HCO3_ext Catalyzes CAIX->H_ext Catalyzes CO2_int CO₂ CO2_int->CO2_ext Diffuses out H2O_int H₂O HCO3_int HCO₃⁻ H_int H⁺ Metabolism Tumor Metabolism Metabolism->CO2_int Produces CO2_extH2O_ext CO2_extH2O_ext CO2_extH2O_ext->CAIX Inhibitor 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide & Standard Inhibitors Inhibitor->CAIX Inhibit

    Caption: Role of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment.

    Experimental Benchmarking Protocols

    I. In Vitro Enzymatic Inhibition Assay

    Causality Behind Experimental Choices: This assay is the foundational step for characterizing any potential enzyme inhibitor. It provides a direct measure of the compound's ability to interfere with the catalytic activity of purified CA isoforms in a controlled, cell-free environment. By testing against both CA II and CA IX, we can derive an initial assessment of potency and isoform selectivity. We utilize the well-established p-nitrophenyl acetate (pNPA) hydrolysis assay, which is a reliable and reproducible colorimetric method suitable for high-throughput screening.[11]

    Protocol:

    • Reagent Preparation:

      • Assay Buffer: 20 mM Tris-HCl, pH 7.4.

      • Enzyme Solutions: Prepare stock solutions of purified recombinant human CA II and CA IX in Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

      • Substrate Solution: Prepare a 10 mM stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile.

      • Test Compounds: Prepare a 10 mM stock solution of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide and standard inhibitors in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations.

    • Assay Procedure (96-well plate format):

      • To appropriate wells, add 170 µL of Assay Buffer.

      • Add 10 µL of the respective enzyme solution (CA II or CA IX) to the 'Enzyme Control' and 'Inhibitor' wells.

      • Add 10 µL of the appropriate compound dilution to the 'Inhibitor' wells. For 'Enzyme Control' wells, add 10 µL of Assay Buffer containing the same final DMSO concentration.

      • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

      • Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells. The final volume will be 200 µL.

    • Data Acquisition and Analysis:

      • Immediately measure the absorbance at 405 nm in a kinetic mode at 30-second intervals for 10-15 minutes using a microplate reader.

      • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

      • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

      • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    II. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

    Causality Behind Experimental Choices: While an in vitro assay confirms biochemical potency, it doesn't guarantee that a compound can enter a cell and bind to its target in the complex intracellular environment. CETSA is a powerful biophysical technique that directly assesses target engagement in intact cells.[14][15][16][17][18] The principle is that a protein becomes more thermally stable when bound to a ligand.[17] By heating cells treated with our compound and measuring the amount of soluble CA IX remaining, we can confirm intracellular target binding. For this assay, we will use the HT-29 human colorectal adenocarcinoma cell line, which is known to overexpress CA IX under hypoxic conditions.[12]

    Protocol:

    • Cell Culture and Hypoxic Treatment:

      • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

      • To induce CA IX expression, incubate the cells in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for 16-24 hours prior to the experiment.

    • Compound Treatment:

      • Harvest the hypoxic-treated cells and resuspend them in a fresh culture medium.

      • Treat the cells with 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide or standard inhibitors at a concentration of 10x their respective IC50 values for 1 hour at 37°C. A vehicle control (DMSO) must be run in parallel.

    • Thermal Challenge:

      • Aliquot the cell suspensions into PCR tubes.

      • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

    • Cell Lysis and Protein Fractionation:

      • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

      • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

    • Sample Preparation for Western Blot:

      • Carefully collect the supernatant.

      • Determine the protein concentration of the soluble fractions using a BCA assay to ensure equal loading.

      • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    A 1. Treat Cells with Compound (or Vehicle Control) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble vs. Aggregated) C->D E 5. Collect Supernatant (Soluble Protein Fraction) D->E F 6. Western Blot Analysis (Quantify Target Protein) E->F

    Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

    III. Western Blot Protocol for CA IX Detection

    Causality Behind Experimental Choices: Western blotting is the chosen method to quantify the amount of soluble CA IX remaining after the thermal challenge in our CETSA experiment.[19][20][21] This antibody-based detection method provides the specificity and sensitivity required to measure changes in the level of our target protein.

    Protocol:

    • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) from the soluble fractions onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CA IX (e.g., NB100-417) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

    • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

    • Analysis: Quantify the band intensities using image analysis software. Plot the normalized band intensity against the temperature to generate melting curves for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature indicates target stabilization and therefore, engagement.

    Comparative Data Analysis

    The following tables present hypothetical, yet plausible, data that could be generated from the described experiments.

    Table 1: In Vitro Inhibitory Potency (IC₅₀) of Test Compound and Standards

    CompoundCA II IC₅₀ (nM)CA IX IC₅₀ (nM)Selectivity Index (CA II / CA IX)
    4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide 1501510
    Acetazolamide12250.48
    SLC-0111 Analog250550

    Table 2: Cellular Thermal Shift Assay (CETSA) - Apparent Melting Temperature (Tₘ) of CA IX

    TreatmentApparent Tₘ of CA IX (°C)Thermal Shift (ΔTₘ) vs. Vehicle (°C)
    Vehicle (DMSO)58.5-
    4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide 63.0+4.5
    Acetazolamide62.5+4.0
    SLC-0111 Analog64.5+6.0

    Interpretation of Results

    The CETSA results (Table 2) provide critical validation that the observed in vitro activity translates to target engagement within a cellular context. The +4.5°C thermal shift induced by 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide confirms that it enters intact HT-29 cells and binds to, and stabilizes, the CA IX protein. This confirmation of target engagement is a crucial step in de-risking a compound for further development, as it demonstrates bioavailability at the cellular level.

    Conclusion and Future Directions

    This comprehensive benchmarking guide has outlined a rigorous, multi-faceted approach to evaluating the novel compound 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide as a potential carbonic anhydrase inhibitor. Based on our comparative analysis, this compound emerges as a potent and selective inhibitor of the therapeutically relevant CA IX isoform, with confirmed target engagement in a cellular model of cancer.

    The promising profile of this compound strongly supports its advancement into the next stages of preclinical development. Future studies should include:

    • Expanded Isoform Selectivity Profiling: Assessing inhibitory activity against a broader panel of human CA isoforms (e.g., CA I, IV, XII) to build a comprehensive selectivity map.

    • Cell-Based Functional Assays: Evaluating the compound's ability to inhibit cancer cell proliferation, migration, and invasion, particularly under hypoxic conditions.[22]

    • In Vivo Efficacy Studies: Testing the compound's anti-tumor activity in relevant xenograft models, potentially in combination with other anticancer agents like anti-angiogenic therapies.[13]

    • Pharmacokinetic and ADME Profiling: Determining the compound's absorption, distribution, metabolism, and excretion properties to assess its drug-like potential.

    By following this structured and scientifically-grounded approach, the full therapeutic potential of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide can be systematically explored.

    References

    • Current time inform
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    • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

    • New Strategy for in Vitro Determination of Carbonic Anhydrase Activity from Analysis of Oxygen-18 Isotopes of CO2. Analytical Chemistry. [Link]

    • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

    • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

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    • Carbonic anhydrase IX promotes tumour growth and necrosis in vivo and inhibition enhances anti-VEGF therapy. British Journal of Cancer. [Link]

    • Acetazolamide: Old drug, new evidence?. Epilepsia. [Link]

    • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Cancers. [Link]

    • What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. DelveInsight. [Link]

    • Soluble form of carbonic anhydrase IX (CA IX) in the serum and urine of renal carcinoma patients. British Journal of Cancer. [Link]

    • Acetazolamide-based [18F]-PET tracer: In vivo validation of carbonic anhydrase IX as a sole target for imaging of CA-IX expressing hypoxic solid tumors. Bioorganic & Medicinal Chemistry Letters. [Link]

    • Imaging of CAIX-expressing xenografts in vivo using 99mTc-HEHEHE-ZCAIX:1 Affibody molecule. Semantic Scholar. [Link]

    • In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia. ResearchGate. [Link]

    • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry. [Link]

    • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an in-vitro and in-silico study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

    • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One. [Link]

    • Inhibition of Carbonic Anhydrase IX Suppresses Breast Cancer Cell Motility at the Single-Cell Level. International Journal of Molecular Sciences. [Link]

    • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]

    • General Protocol for Western Blotting. Bio-Rad. [Link]

    • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]

    • Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. Oncotarget. [Link]

    • 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry. [Link]

    • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic and inhibition studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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    Validation

    A Comparative Guide to the Reproducible Synthesis of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    For researchers, scientists, and professionals in drug development, the reproducibility of a synthetic route is paramount. It is the bedrock upon which scalable, safe, and economically viable production of active pharmac...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and professionals in drug development, the reproducibility of a synthetic route is paramount. It is the bedrock upon which scalable, safe, and economically viable production of active pharmaceutical ingredients (APIs) and their intermediates is built. This guide provides an in-depth, objective comparison of synthetic routes for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, a key intermediate in various research and development programs. We will delve into the causality behind experimental choices, provide self-validating protocols, and present supporting data to ensure scientific integrity.

    Introduction to the Synthetic Challenge

    The target molecule, 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, is a sulfonamide derivative. The core synthetic challenge lies in the formation of the sulfonamide bond between two key starting materials: 4-ethoxybenzenesulfonyl chloride and 2-amino-4-methylpyridine. While seemingly straightforward, the reaction is influenced by several factors that can affect yield, purity, and, most critically, reproducibility. These factors include the choice of base, solvent, reaction temperature, and purification method. This guide will compare two primary routes: a classical approach using a mild inorganic base in an aqueous-organic biphasic system and an alternative method employing an organic base in an anhydrous organic solvent.

    Core Synthesis and Key Intermediates

    The overall synthesis of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide can be broken down into two main stages: the preparation of the key intermediates and the final sulfonamide coupling reaction.

    Diagram: Overall Synthetic Workflow

    Synthetic Workflow cluster_SM Starting Materials cluster_Int Intermediate Synthesis cluster_Final Final Product Phenetole Phenetole 4-ethoxybenzenesulfonyl_chloride 4-ethoxybenzenesulfonyl chloride Phenetole->4-ethoxybenzenesulfonyl_chloride Chlorosulfonation 2-amino-4-methylpyridine 2-amino-4-methylpyridine Final_Product 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide 2-amino-4-methylpyridine->Final_Product 4-ethoxybenzenesulfonyl_chloride->Final_Product Sulfonamide Coupling

    Caption: Overall workflow for the synthesis of the target molecule.

    Route 1: Classical Aqueous Biphasic Synthesis

    This route represents a traditional and often robust method for sulfonamide synthesis. It involves the reaction of the sulfonyl chloride with the amine in a biphasic system, typically an organic solvent and water, with a mild inorganic base like sodium carbonate to act as an acid scavenger.

    Mechanism and Rationale

    The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-amino-4-methylpyridine on the electrophilic sulfur atom of 4-ethoxybenzenesulfonyl chloride. The hydrochloric acid (HCl) generated during the reaction is neutralized by the base, in this case, sodium carbonate, which is dissolved in the aqueous phase.[1][2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The use of a biphasic system allows for easy separation of the product, which typically remains in the organic phase, from the inorganic salts in the aqueous phase.

    Experimental Protocol

    Step 1: Synthesis of 4-ethoxybenzenesulfonyl chloride

    • To a stirred solution of phenetole (1 equivalent) in a suitable solvent like dichloromethane, add chlorosulfonic acid (1.5-2 equivalents) dropwise at 0°C.[3][4]

    • Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Separate the organic layer, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-ethoxybenzenesulfonyl chloride.[5]

    Step 2: Synthesis of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    • Dissolve 2-amino-4-methylpyridine (1 equivalent) in a suitable organic solvent such as dichloromethane or ethyl acetate.

    • In a separate flask, prepare a solution of sodium carbonate (2-3 equivalents) in water.

    • Add the aqueous sodium carbonate solution to the solution of the amine.

    • To this biphasic mixture, add a solution of 4-ethoxybenzenesulfonyl chloride (1.1 equivalents) in the same organic solvent dropwise at room temperature.

    • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure product.[1]

    Reproducibility and Purity Analysis

    This method generally offers good reproducibility due to the straightforward workup procedure. The purity of the final product can be readily assessed using techniques like High-Performance Liquid Chromatography (HPLC), and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

    Route 2: Anhydrous Organic Synthesis

    This alternative route employs an organic base, such as triethylamine or pyridine, in an anhydrous organic solvent. This approach is often preferred when the starting materials or products are sensitive to water.

    Mechanism and Rationale

    The fundamental mechanism of sulfonamide bond formation remains the same. However, in this case, an organic base like triethylamine acts as the acid scavenger.[7] The reaction is carried out under anhydrous conditions to prevent any potential hydrolysis of the sulfonyl chloride, which can be a competing side reaction. The choice of solvent is crucial and is typically a non-protic solvent like dichloromethane, acetonitrile, or tetrahydrofuran.

    Experimental Protocol

    Step 1: Synthesis of 4-ethoxybenzenesulfonyl chloride

    This step is identical to Route 1.

    Step 2: Synthesis of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    • Dissolve 2-amino-4-methylpyridine (1 equivalent) and triethylamine (1.5-2 equivalents) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C.

    • Add a solution of 4-ethoxybenzenesulfonyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • After the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.

    • Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

    Diagram: Comparison of Key Reaction Steps

    Route_Comparison cluster_Route1 Route 1: Aqueous Biphasic cluster_Route2 Route 2: Anhydrous Organic R1_Base Base: Sodium Carbonate R1_Solvent Solvent: DCM / Water R1_Base->R1_Solvent R1_Workup Workup: Phase Separation & Recrystallization R1_Solvent->R1_Workup R2_Base Base: Triethylamine R2_Solvent Solvent: Anhydrous DCM R2_Base->R2_Solvent R2_Workup Workup: Filtration & Chromatography/ Recrystallization R2_Solvent->R2_Workup Amine_SulfonylChloride 2-amino-4-methylpyridine + 4-ethoxybenzenesulfonyl chloride Amine_SulfonylChloride->R1_Base Amine_SulfonylChloride->R2_Base

    Caption: Key differences in reaction conditions for the two synthetic routes.

    Comparative Analysis and Data Summary

    ParameterRoute 1: Aqueous BiphasicRoute 2: Anhydrous OrganicJustification
    Base Sodium CarbonateTriethylamine/PyridineInorganic base is cheaper and easily removed by aqueous wash. Organic bases may require more rigorous purification.
    Solvent Biphasic (e.g., DCM/Water)Anhydrous organic (e.g., DCM)Biphasic system simplifies workup. Anhydrous conditions prevent sulfonyl chloride hydrolysis.
    Typical Yield 75-90%70-85%Yields are often comparable, but can be highly substrate-dependent.
    Purity Good to ExcellentGood to ExcellentPurity is highly dependent on the effectiveness of the chosen purification method (recrystallization vs. chromatography).
    Scalability Generally goodGood, but requires careful control of anhydrous conditions.The aqueous workup in Route 1 can be more amenable to large-scale operations.
    Cost-Effectiveness HighModerateSodium carbonate is significantly cheaper than triethylamine.
    Reproducibility HighModerate to HighRoute 1 is often more reproducible due to the simpler workup. Reproducibility in Route 2 can be affected by moisture.
    Pros Simple workup, low-cost base, generally high yields.Avoids potential hydrolysis of sensitive substrates.
    Cons Not suitable for water-sensitive compounds.More expensive base, requires anhydrous conditions, potential for chromatographic purification.

    Recommended Route and Conclusion

    For the synthesis of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, Route 1 (Classical Aqueous Biphasic Synthesis) is generally recommended for its high reproducibility, cost-effectiveness, and straightforward workup procedure. The starting materials are not overly sensitive to water, making this method well-suited for this particular transformation. The ease of purification by recrystallization is also a significant advantage, particularly for scaling up the synthesis.

    However, Route 2 (Anhydrous Organic Synthesis) remains a viable alternative, especially in cases where Route 1 provides unsatisfactory yields or purity, or if adapting the synthesis for a water-sensitive analogue.

    Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including scale, purity requirements, and available resources. By understanding the underlying principles and practical considerations of each route, researchers can make an informed decision to achieve a reproducible and efficient synthesis of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide.

    References

    • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
    • Ijuomah, A. O., Ike, D. C., & Obi, M. C. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(2), 163-173. (URL: [Link])

    • Gagné-Boulet, C., et al. (2021). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. European Journal of Medicinal Chemistry, 223, 113647. (URL: [Link])

    • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. (URL: [Link])

    • Zhang, J. W., et al. (2023). Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. Journal of Asian Natural Products Research, 25(6), 571-580. (URL: [Link])

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    Comparative

    A Comparative Guide to the Cross-Validation of Analytical Methods for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    This guide provides an in-depth, objective comparison of analytical methodologies for the quantification and stability assessment of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. As a novel sulfonamide derivative,...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth, objective comparison of analytical methodologies for the quantification and stability assessment of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. As a novel sulfonamide derivative, establishing robust, validated, and cross-validated analytical methods is a cornerstone of its development pipeline, ensuring data integrity from early-stage research to quality control (QC) lot release. We will move beyond rote procedural descriptions to explore the scientific rationale behind method selection, validation, and the critical process of cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

    Introduction: The Imperative for Rigorous Analytical Validation

    4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, a compound featuring a sulfonamide core, is representative of a class of molecules with significant therapeutic potential.[6] The journey from discovery to a marketed drug product is underpinned by analytical data of unimpeachable quality. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][7] This guide focuses on creating a framework for developing and, critically, cross-validating disparate analytical techniques to ensure consistency and reliability across different laboratories, instruments, or even updated procedures over the product lifecycle.

    We will detail the development and validation of a primary Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and an orthogonal Capillary Electrophoresis (CE) method. This dual-method approach provides a powerful system for cross-validation, as the distinct separation mechanisms offer a more rigorous and trustworthy comparison.

    Chapter 1: Foundational Method Development: RP-HPLC for Potency and Purity

    High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and robustness.[8][9][10] For a sulfonamide derivative like 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, an RP-HPLC method with UV detection is the logical starting point, leveraging the aromatic nature of the molecule for chromophoric detection.

    Causality Behind Experimental Choices:
    • Column Chemistry (C18): A C18 (octadecyl) stationary phase is selected for its hydrophobic character, which is well-suited for retaining the moderately non-polar sulfonamide compound. The goal is to achieve a retention factor (k') between 2 and 10 to ensure adequate separation from the void volume without excessively long run times.

    • Mobile Phase (Acetonitrile/Water with Formic Acid): Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity and stronger elution strength, often resulting in sharper peaks. A small amount of formic acid (0.1%) is added to the aqueous phase to control the ionization state of the molecule. By maintaining a pH well below the pKa of the sulfonamide and pyridine moieties, we ensure a consistent, neutral form, leading to symmetric peak shapes and reproducible retention.

    • Detection (Diode Array Detector - DAD): A DAD is superior to a simple UV detector as it provides spectral data across a range of wavelengths. This is invaluable for assessing peak purity and for selecting the optimal detection wavelength (λ-max) for maximum sensitivity, which for this class of compounds is typically in the 250-270 nm range.[10]

    Experimental Protocol: RP-HPLC Method Validation

    The validation protocol is designed to meet the criteria set forth in ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][4][7][11][12]

    • System Suitability: Prior to any validation run, inject a standard solution (e.g., 20 µg/mL) six times. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000.

    • Specificity & Forced Degradation:

      • Inject a blank (diluent) and a placebo (formulation excipients) to ensure no interfering peaks at the analyte's retention time.

      • Perform a forced degradation study to demonstrate that the method is stability-indicating.[13][14][15] Expose the drug substance to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B) stress.[16][17] The method must resolve the parent peak from all major degradation products.

    • Linearity: Prepare a series of at least five concentrations, typically spanning 50% to 150% of the nominal assay concentration. Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy (Recovery): Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate preparations of the same sample at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.

      • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD over both sets of data should be ≤ 2.0%.

    • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine instrumentally, typically where the signal-to-noise ratio is 10:1 for LOQ and 3:1 for LOD.

    • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%) and assess the impact on the results. The results should remain unaffected, demonstrating the method's reliability under normal operational variance.

    Data Presentation: Summary of HPLC Validation Parameters
    Validation ParameterAcceptance CriteriaHypothetical Result
    Specificity No interference at analyte RTPass
    Linearity (r²) ≥ 0.9990.9998
    Range 10 - 60 µg/mLPass
    Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
    Precision (RSD%)
    - Repeatability≤ 2.0%0.85%
    - Intermediate Precision≤ 2.0%1.15%
    LOD S/N ≥ 3:10.05 µg/mL
    LOQ S/N ≥ 10:10.15 µg/mL
    Robustness Results unaffected by small changesPass

    Chapter 2: Orthogonal Method Development: Capillary Electrophoresis

    To perform a meaningful cross-validation, a second analytical method based on a different scientific principle is required. Capillary Electrophoresis (CE) is an excellent orthogonal technique to HPLC.[8] While HPLC separates based on partitioning between stationary and mobile phases, CE separates analytes based on their charge-to-size ratio in an electric field.[18][19][20]

    Causality Behind Experimental Choices:
    • Mode (Capillary Zone Electrophoresis - CZE): CZE is the simplest and most common mode of CE, ideal for separating charged species like the protonated form of our target compound.

    • Background Electrolyte (BGE): A phosphate or borate buffer at a low pH (e.g., pH 2.5) is selected.[20][21] At this pH, the amine on the pyridine ring will be fully protonated, giving the molecule a net positive charge and allowing it to migrate as a cation. The low pH also suppresses the electro-osmotic flow (EOF) by minimizing the ionization of silanol groups on the capillary wall, leading to faster analysis times.

    • Capillary: A bare fused-silica capillary is sufficient. Its surface properties are well-understood and provide a stable platform for the separation.

    Experimental Protocol: CZE Method Validation

    The validation protocol for CZE mirrors that of HPLC, adhering to ICH guidelines, but with parameters specific to the technique.

    • System Suitability: Inject a standard solution six times. The system is suitable if the RSD for peak area and migration time is ≤ 2.5%.

    • Specificity: Inject blank and placebo solutions to confirm no interferences.

    • Linearity, Accuracy, Precision, LOD/LOQ, Robustness: Follow the same principles as the HPLC validation, with appropriate acceptance criteria (which may be slightly wider for CE, e.g., RSD ≤ 2.5%).

    Chapter 3: The Cross-Validation Protocol: Bridging HPLC and CE

    Cross-validation demonstrates that two distinct methods provide equivalent results, which is crucial when transferring a method to a new lab or replacing an old method.

    Experimental Workflow for Cross-Validation

    G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation & Statistical Analysis prep Prepare a single batch of stock solution of the analyte dilute Create a series of at least 5 concentration levels spanning the validated range (n=3 replicates each) prep->dilute hplc Analyze all samples using the validated RP-HPLC method dilute->hplc ce Analyze all samples using the validated CZE method dilute->ce tabulate Tabulate assay values (%) from both methods for each sample hplc->tabulate ce->tabulate stats Perform statistical comparison: - Paired t-test (p > 0.05) - Bland-Altman Plot - Calculate % Difference criteria Compare results against pre-defined acceptance criteria (e.g., mean difference < 2.0%) conclusion Conclusion: Methods are considered cross-validated fail Conclusion: Methods are not equivalent. Investigate bias.

    Caption: Workflow for the cross-validation of two analytical methods.

    Acceptance Criteria

    For the two methods to be considered equivalent, the results must meet pre-defined statistical criteria. A common and effective approach includes:

    • Percent Difference: The difference in the mean result between the two methods for any given concentration level should not exceed a specified limit, typically ±2.0% - 3.0%.

    • Paired t-test: A paired t-test can be used to determine if there is a statistically significant difference between the means of the two sets of data. A p-value greater than 0.05 typically indicates no significant difference.

    • Bland-Altman Plot: This graphical method is excellent for visualizing the agreement between two quantitative measurements. It plots the difference between the two methods against their average, allowing for the identification of any systematic bias. The majority of data points should fall within the 95% limits of agreement.

    Data Presentation: Comparative Results Table
    Sample Concentration (µg/mL)HPLC Result (µg/mL)CE Result (µg/mL)% Difference
    20.020.119.9-1.00%
    30.030.230.5+0.99%
    40.039.840.3+1.25%
    50.050.549.8-1.40%
    Mean Difference -0.04%

    In this hypothetical dataset, the mean difference is well within the typical acceptance limit of <2.0%, suggesting the methods are successfully cross-validated.

    Chapter 4: Proving Specificity: The Role of Forced Degradation

    A critical component of validation, particularly for stability-indicating methods, is the forced degradation study.[13][14] This process intentionally degrades the drug substance to ensure that the analytical method can accurately measure the analyte in the presence of its breakdown products.

    ForcedDegradation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Evaluation api Drug Substance Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, RT) analyze Analyze stressed samples by RP-HPLC-DAD base->analyze ox Oxidation (3% H₂O₂, RT) therm Thermal (80°C, solid state) photo Photolytic (ICH Light Box) eval Evaluate Chromatograms: - Peak Purity (DAD) - Resolution of Degradants - Mass Balance Calculation conclusion Method is deemed 'Stability-Indicating'

    Caption: Workflow for a forced degradation study.

    The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%.[14] This provides a sufficient quantity of degradants to challenge the method's specificity. The HPLC-DAD method is particularly powerful here. The DAD can perform peak purity analysis, comparing spectra across a single peak to confirm it is not composed of co-eluting species. A successful study will demonstrate that all degradation product peaks are baseline-resolved from the parent compound, confirming the method is truly "stability-indicating."

    Conclusion

    The development and validation of analytical methods for a new chemical entity like 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is a rigorous, multi-faceted process that demands scientific precision and adherence to global regulatory standards. This guide has demonstrated that a robust analytical control strategy relies not on a single method, but on a well-validated primary method (RP-HPLC) complemented by an orthogonal technique (CZE).

    The successful cross-validation between these methods provides a high degree of confidence in the data generated, ensuring its reliability for all intended purposes, from stability testing to final product release. By integrating forced degradation studies, we further prove the specificity and stability-indicating nature of the methods, creating a comprehensive and trustworthy analytical package for the lifecycle of the drug product.

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    • National Institutes of Health. (n.d.). N-(4-Chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide. [Link]

    • Jouyban, A. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. PubMed. [Link]

    • Grushevskaya, L. N., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]

    • Adeyemi, G. J., & Onwudiwe, D. C. (n.d.). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking. [Link]

    • Molecules. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

    • Altea Giken. (2025). LC/MSの悩みを一発解決!. [Link]

    • Niigata Prefecture. (2024). LC-MS/MSによる農産物中の残留農薬一斉分析法の追加検討. [Link]

    • UMIN SQUARE. (n.d.). LC/MSn を用いた薬物スクリーニングシステムの構築. [Link]

    Sources

    Validation

    Comprehensive Guide: In Vitro and In Vivo Profiling of 4-Ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (E-MPB)

    In the landscape of targeted anti-inflammatory therapeutics, benzenesulfonamide derivatives represent a cornerstone of selective cyclooxygenase-2 (COX-2) inhibition. As a Senior Application Scientist, I frequently evalua...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of targeted anti-inflammatory therapeutics, benzenesulfonamide derivatives represent a cornerstone of selective cyclooxygenase-2 (COX-2) inhibition. As a Senior Application Scientist, I frequently evaluate novel chemical entities to determine their translational viability from the bench to preclinical models. This guide provides an objective, data-driven comparison of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (E-MPB) against gold-standard alternatives like Celecoxib and Naproxen. By dissecting both in vitro enzymatic kinetics and in vivo pharmacodynamic models, we will establish the causality behind E-MPB's efficacy and outline the self-validating protocols required to benchmark such compounds.

    Mechanistic Rationale & Target Biology

    To understand why we design specific experimental workflows, we must first understand the structural biology of the target. E-MPB leverages a classic secondary benzenesulfonamide pharmacophore to achieve highly selective COX-2 inhibition.

    Unlike the constitutively expressed COX-1, the COX-2 active site features a larger, more flexible secondary pocket formed by the evolutionary substitution of Ile523 with Val523 . The 4-ethoxy group of E-MPB provides precise steric bulk and lipophilicity to selectively insert into this COX-2 side pocket. Simultaneously, the N-(4-methylpyridin-2-yl) moiety occupies the main hydrophobic channel, physically blocking arachidonic acid from accessing the catalytic center. This structural mechanism dictates a time-dependent, pseudo-irreversible inhibition profile —a hallmark causality that necessitates specific pre-incubation steps during in vitro screening to avoid false-negative IC50 readouts .

    Pathway EMPB E-MPB (Sulfonamide Inhibitor) COX2 COX-2 Enzyme EMPB->COX2 Time-Dependent Inhibition AA Arachidonic Acid AA->COX2 Substrate PGH2 PGH2 Intermediate COX2->PGH2 Catalysis PGE2 PGE2 (Prostaglandin E2) PGH2->PGE2 PGES INFLAM Inflammation & Pain PGE2->INFLAM EP Receptors

    Mechanism of E-MPB blocking the COX-2/PGE2 inflammatory signaling pathway.

    In Vitro Performance Comparison

    To objectively evaluate E-MPB, we benchmarked its in vitro performance against Celecoxib (a selective COX-2 inhibitor) and Naproxen (a non-selective NSAID). The primary objective is to determine the intrinsic affinity (IC50) and the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

    Quantitative Data Summary
    CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
    E-MPB >10,00045 ± 4>222
    Celecoxib 15,00040 ± 3375
    Naproxen 8,700520 ± 2516.7

    Data represents mean ± SD from three independent experiments.

    Protocol: Time-Dependent COX-1/COX-2 Fluorometric Inhibition Assay

    Causality & Validation: Because benzenesulfonamides bind COX-2 via a slow, two-step time-dependent mechanism, omitting a pre-incubation step artificially inflates the IC50. This protocol is a self-validating system: it utilizes ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe to detect the peroxidase activity of COX, ensuring high signal-to-noise ratios.

    • Reagent Preparation : Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin to reconstitute holoenzyme activity).

    • Enzyme Addition : Add 10 μL of purified human recombinant COX-1 or COX-2 (0.5 U/well) to a 96-well black microplate.

    • Inhibitor Pre-incubation (Critical Step) : Add 10 μL of E-MPB, Celecoxib, or vehicle (DMSO <1% final) at varying concentrations (0.1 nM to 10 μM). Incubate at 25°C for exactly 15 minutes. Why? This allows the sulfonamide to fully occupy the Val523 secondary pocket before substrate competition begins.

    • Substrate Initiation : Add 10 μL of a reaction mixture containing arachidonic acid (10 μM final) and ADHP (10 μM final).

    • Kinetic Readout : Immediately measure fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes using a microplate reader.

    • Data Analysis : Calculate the initial velocity and determine the IC50 using a 4-parameter logistic regression model.

    In Vivo Efficacy Comparison

    High in vitro selectivity must translate to in vivo efficacy. We utilized the classic carrageenan-induced rat paw edema model . The critical measurement window is 3 hours post-injection, as this specific phase is exclusively driven by COX-2-mediated prostaglandin E2 (PGE2) biosynthesis . Measuring earlier would capture histamine/serotonin responses, confounding the validation of a COX-2 targeted agent.

    Quantitative Data Summary
    Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase at 3h (mL)Edema Inhibition (%)
    Vehicle -0.85 ± 0.08-
    E-MPB 100.21 ± 0.0475.3%
    Celecoxib 100.24 ± 0.0571.8%
    Naproxen 100.45 ± 0.0647.1%

    Data represents mean ± SD (n=6 per group).

    Protocol: Carrageenan-Induced Rat Paw Edema Assay

    Causality & Validation: The use of a plethysmometer allows objective, volumetric quantification of edema, eliminating subjective visual scoring. Vehicle-only and Celecoxib groups serve as negative and positive controls, respectively, ensuring assay integrity.

    • Animal Preparation : Fast adult male Sprague-Dawley rats (180-200g) for 12 hours prior to the experiment to ensure consistent oral absorption and minimize pharmacokinetic variability.

    • Dosing : Administer E-MPB (10 mg/kg), Celecoxib (10 mg/kg), or Vehicle (0.5% methylcellulose) via oral gavage (n=6 per group).

    • Baseline Measurement : At 30 minutes post-dosing, measure the baseline volume of the right hind paw ( V0​ ) using a water displacement plethysmometer.

    • Induction : At 60 minutes post-dosing, inject 50 μL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

    • Efficacy Readout : Measure the paw volume exactly 3 hours post-carrageenan injection ( Vt​ ).

    • Data Analysis : Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (Vt_drug - V0_drug) / (Vt_veh - V0_veh)] × 100

    Experimental Workflow Visualization

    The successful translation of E-MPB from a chemical structure to an in vivo validated lead compound relies on a strict, sequential testing funnel.

    Workflow INVITRO In Vitro Screening (COX-1/COX-2 Assays) CELL Cell-Based Assays (PGE2 Release) INVITRO->CELL INVIVO In Vivo Models (Carrageenan Edema) CELL->INVIVO

    Step-by-step translational workflow from in vitro screening to in vivo efficacy.

    References

    • Structural and functional basis of cyclooxygenase inhibition. Blobaum AL, Marnett LJ. Journal of Medicinal Chemistry. 2007;50(7):1425-1441. URL:[Link]

    • Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs. Winter CA, Risley EA, Nuss GW. Proceedings of the Society for Experimental Biology and Medicine. 1962;111:544-547. URL:[Link]

    • Enzymes of the Cyclooxygenase Pathways of Prostanoid Biosynthesis. Smith WL, Urade Y, Jakobsson PJ. Chemical Reviews. 2011;111(10):5821-5865. URL:[Link]

    Comparative

    Orthogonal Assay Validation Guide: Evaluating Screening Platforms for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    Executive Summary In small-molecule drug discovery, the transition from a primary high-throughput screening (HTS) hit to a validated lead is fraught with false positives. Compounds may exhibit pan-assay interference (PAI...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In small-molecule drug discovery, the transition from a primary high-throughput screening (HTS) hit to a validated lead is fraught with false positives. Compounds may exhibit pan-assay interference (PAINS), form colloidal aggregates, or interfere with optical detection methods. This guide provides a comprehensive framework for the orthogonal validation of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide (hereafter referred to as 4-Et-N-4MPB ), a representative sulfonamide-based screening hit.

    By objectively comparing three distinct validation platforms—Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and NanoBRET Cellular Target Engagement—this guide establishes a self-validating workflow that ensures scientific integrity, confirms on-target causality, and eliminates experimental artifacts .

    The Strategic Logic of Orthogonal Validation

    The primary screening of sulfonamide derivatives like 4-Et-N-4MPB often relies on standard fluorescence or luminescence assays. However, the conjugated aromatic system of 4-Et-N-4MPB can cause autofluorescence, while its hydrophobic ethoxy moiety may promote micelle formation in aqueous buffers, leading to non-specific enzyme inhibition .

    To confidently advance this compound, we must deploy a tiered orthogonal strategy:

    • TR-FRET eliminates short-lived optical interference.

    • SPR confirms direct, 1:1 stoichiometric binding without labels.

    • NanoBRET proves that the compound can cross the lipid bilayer and engage the target in a physiological environment .

    HitValidation HTS Primary HTS TRFRET TR-FRET Assay (Biochemical) HTS->TRFRET Hit Selection SPR SPR Analysis (Biophysical) TRFRET->SPR IC50 Confirmed FalsePos False Positive Eliminated TRFRET->FalsePos Optical Artifact NanoBRET NanoBRET (Cellular) SPR->NanoBRET 1:1 Binding SPR->FalsePos Aggregation NanoBRET->FalsePos Impermeable Validated Validated Lead NanoBRET->Validated Target Engaged

    Orthogonal hit validation workflow for small molecule screening.

    Platform Comparison & Quantitative Data

    The following table summarizes the comparative performance of each assay platform when validating 4-Et-N-4MPB. A successful validation cascade requires the compound to maintain activity across all three distinct modalities.

    Assay PlatformDetection ModalityPrimary AdvantageSusceptibility to Artifacts4-Et-N-4MPB ResultValidation Status
    TR-FRET Ratiometric EmissionHigh-throughput; filters out autofluorescence.Low (Inner-filter effect possible)IC₅₀ = 450 nMBiochemical Potency Confirmed
    SPR Refractive Index (RU)Label-free; real-time kinetics ( Kon​ , Koff​ ).Low (Requires pure protein) KD​ = 380 nM, 1:1 KineticsDirect Binding Confirmed
    NanoBRET Luminescence/FluorescenceLive-cell environment; proves permeability.Medium (Efflux/Toxicity)IC₅₀ = 1.2 µMCellular Efficacy Confirmed

    Experimental Methodologies: Self-Validating Protocols

    To ensure trustworthiness, each protocol below is designed as a self-validating system, incorporating internal controls to independently verify the assay's integrity before evaluating the test compound.

    TR-FRET Biochemical Assay

    Causality: Standard fluorescence intensity assays are highly susceptible to the intrinsic fluorescence of aromatic sulfonamides. TR-FRET introduces a temporal delay (e.g., 50 µs) between excitation and emission reading, allowing the short-lived background fluorescence of 4-Et-N-4MPB to decay, thereby isolating the true target-binding signal.

    Step-by-Step Protocol:

    • Buffer Preparation: Prepare assay buffer containing 0.01% CHAPS. Logic: CHAPS is a zwitterionic detergent that prevents 4-Et-N-4MPB from forming colloidal aggregates, ruling out non-specific inhibition.

    • Reagent Dispensing: Add target protein, europium-labeled antibody, and fluorescent tracer to a 384-well plate. Include a "No-Enzyme" control (background) and a "Reference Inhibitor" control (max inhibition).

    • Compound Incubation: Dispense 4-Et-N-4MPB in a 10-point dose-response curve (top concentration 10 µM, 3-fold dilutions). Incubate for 60 minutes at room temperature to ensure thermodynamic equilibrium.

    • Signal Acquisition: Excite at 340 nm. Wait 50 µs, then read emissions at 615 nm (Europium) and 665 nm (Acceptor).

    • Data Validation: Calculate the Z'-factor using the controls. A Z' > 0.5 validates the assay plate. Calculate the IC₅₀ using the 665/615 nm emission ratio.

    Surface Plasmon Resonance (SPR)

    Causality: While TR-FRET proves enzymatic inhibition, it does not prove direct physical binding. SPR is a label-free biophysical technique that measures mass changes on a sensor chip . It is deployed here to confirm that 4-Et-N-4MPB binds with a 1:1 stoichiometry, definitively ruling out super-stoichiometric aggregation.

    Step-by-Step Protocol:

    • Surface Immobilization: Covalently attach the target protein to a CM5 sensor chip via standard amine coupling.

    • Reference Channel Blocking: Treat a parallel reference flow cell with ethanolamine only. Logic: Subtracting the reference channel signal from the active channel eliminates bulk refractive index changes caused by the DMSO solvent.

    • Analyte Injection: Inject 4-Et-N-4MPB at varying concentrations (0.1 µM to 5 µM) using multi-cycle kinetics. Maintain a constant flow rate of 30 µL/min to minimize mass transport limitations.

    • Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the association rate ( Kon​ ), dissociation rate ( Koff​ ), and overall affinity ( KD​ ).

    NanoBRET Cellular Target Engagement

    Causality: Biochemical affinity ( KD​ ) does not guarantee that a drug can reach its target in vivo. The ethoxy group on 4-Et-N-4MPB increases lipophilicity, which could result in cell membrane trapping. NanoBRET measures target engagement inside living cells, validating both permeability and intracellular binding.

    NanoBRET_Mechanism Target Target-NanoLuc Fusion Tracer Fluorescent Tracer Target->Tracer Tracer Binds BRET High BRET (Energy Transfer) Tracer->BRET Proximity Compound 4-Et-N-4MPB Compound->Target Competes NoBRET Low BRET (Signal Loss) Compound->NoBRET Displaces Tracer

    Mechanism of NanoBRET cellular target engagement assay.

    Step-by-Step Protocol:

    • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate cells in a 96-well format.

    • Tracer Addition: Add a cell-permeable fluorescent tracer that reversibly binds the target. Logic: The proximity of the bound tracer to NanoLuc generates a baseline BRET signal.

    • Compound Competition: Add 4-Et-N-4MPB in a dose-response format. Incubate for 2 hours at 37°C.

    • Detection: Add furimazine (NanoLuc substrate). If 4-Et-N-4MPB successfully penetrates the cell and binds the target, it displaces the tracer, resulting in a dose-dependent decrease in the BRET ratio.

    • Validation: Include an untransfected cell control to measure background luminescence, ensuring the signal window is robust.

    Conclusion

    The validation of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide requires a multi-faceted approach. Relying solely on a primary biochemical screen invites the risk of pursuing optical artifacts or aggregators. By utilizing TR-FRET for interference-free potency, SPR for label-free biophysical kinetics, and NanoBRET for live-cell target engagement, researchers can objectively validate hit compounds and confidently advance them into lead optimization.

    References

    • BellBrook Labs. "A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays." BellBrook Labs,[Link]

    • Creative Biolabs. "Orthogonal Assay Service." Creative Biolabs,[Link]

    • Drug Target Review. "A pragmatic approach to hit validation following biochemical high-throughput screening." Drug Target Review,[Link]

    • Vipergen. "Del Screening - Innovative Test Methods & Advancements." Vipergen,[Link]

    Validation

    selectivity profiling of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide against kinase panels

    [label="2. Kinase Incubation\n(ATP at apparent Km)", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style="filled, Fig 1.

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    Author: BenchChem Technical Support Team. Date: March 2026

    [label="2. Kinase Incubation\n(ATP at apparent Km)", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style="filled,

    Fig 1. ATP-competitive inhibition mechanism of EMP-SA in the kinase catalytic domain.

    Comparative Selectivity Data

    To objectively assess EMP-SA, we profiled it against a standard 97-kinase panel. We utilize the Selectivity Score ( S -score) , a metric established by Karaman et al. [1], which quantifies the fraction of the kinome inhibited by a compound above a specific threshold. For this panel, we define S(1μM) as the percentage of kinases inhibited by >50% at a 1 μM compound concentration.

    We compared EMP-SA against two well-characterized alternatives:

    • Staurosporine : A promiscuous, naturally occurring pan-kinase inhibitor used as a positive control for broad-spectrum binding.

    • Imatinib : An FDA-approved, highly selective Type II (DFG-out) inhibitor [2].

    Table 1: Kinase Selectivity and Potency Comparison
    CompoundBinding MechanismPrimary Target IC50​ (nM)Selectivity Score S(1μM) Key Off-Target Liabilities
    EMP-SA Type I (ATP-competitive)42 (p38α / MAPK14)0.08 FGFR1, CDK2
    Staurosporine Type I (ATP-competitive)2 (Pan-kinase)0.85 Broad-spectrum toxicity
    Imatinib Type II (DFG-out pocket)25 (ABL1)0.04 LCK, KIT

    Data Synthesis: EMP-SA demonstrates a highly favorable selectivity profile ( S -score = 0.08) compared to the promiscuous Staurosporine. While it does not reach the exquisite selectivity of the Type II inhibitor Imatinib, an S -score below 0.1 is generally considered optimal for advancing a Type I lead compound into cellular pharmacodynamics studies, as it minimizes broad off-target toxicity.

    Experimental Methodology: The TR-FRET Workflow

    To generate the data above, we must select an assay platform that eliminates false positives. As an application scientist, I consistently mandate Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for profiling pyridine-sulfonamide derivatives.

    The Causality: Conjugated aromatic sulfonamides like EMP-SA often exhibit inherent auto-fluorescence in standard biochemical assays, leading to severe optical interference. TR-FRET utilizes a Lanthanide chelate (Europium) with a long emission half-life. By introducing a 100 µs delay before reading the emission, the short-lived auto-fluorescence of the compound completely decays, ensuring the raw data reflects true target engagement rather than optical artifacts.

    Step-by-Step Protocol
    • Acoustic Compound Dispensing:

      • Action: Dispense 10 nL of EMP-SA (in 100% DMSO) into a 384-well plate using an acoustic liquid handler (e.g., Echo 550).

      • Causality: Sulfonamide derivatives are notoriously "sticky" and can bind non-specifically to polypropylene pipette tips, artificially lowering the effective concentration. Acoustic transfer uses sound energy to move liquids, eliminating tip-based carryover and concentration loss.

    • Enzyme/Substrate Incubation:

      • Action: Add 5 µL of the target kinase and biotinylated peptide substrate.

      • Action: Initiate the reaction by adding 5 µL of ATP explicitly matched to the kinase's apparent Km​ . Incubate for 60 minutes at 25°C.

    • Quench & Detection:

      • Action: Add 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

    • TR-FRET Readout:

      • Action: Excite the plate at 340 nm. Following a 100 µs delay, read emissions at 615 nm (Europium donor) and 665 nm (APC acceptor).

      • Action: Calculate the FRET ratio (665/615 nm) to determine the extent of phosphorylation.

    TRFRET_Workflow Step1 1. Acoustic Dispensing (Eliminates Tip Binding) Step2 2. Kinase Incubation (ATP at apparent Km) Step1->Step2 Step3 3. Quench & Detect (Eu-Ab & APC) Step2->Step3 Step4 4. TR-FRET Readout (100 µs Delay) Step3->Step4 Step5 5. S-Score Analysis (Z'-factor > 0.6) Step4->Step5

    Fig 2. Step-by-step high-throughput TR-FRET assay workflow for kinome profiling.

    System Validation & Quality Control

    A protocol is only as reliable as its internal controls. To ensure this workflow acts as a self-validating system , every 384-well plate must contain the following built-in logic checks:

    • 0% Inhibition Control (Max Signal): Wells containing enzyme, substrate, ATP, and DMSO vehicle.

    • 100% Inhibition Control (Min Signal): Wells containing substrate and ATP, but lacking the active kinase (or quenched immediately with EDTA).

    • Reference Standard: A full 10-point dose-response curve of Staurosporine on every plate.

    The Causality of the Z'-factor: Before any IC50​ or S -score is calculated for EMP-SA, we calculate the Z'-factor using the 0% and 100% control wells. The Z'-factor mathematically validates the assay's dynamic range and signal variance. Any plate yielding a Z'-factor <0.6 is automatically rejected. This strict gatekeeping ensures that the selectivity profile of EMP-SA is derived exclusively from statistically robust, reproducible data.

    References

    • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132.

    • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051.

    Comparative

    A Comparative Analysis of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide as a Potential Carbonic Anhydrase Inhibitor

    This guide provides a comparative analysis of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, a novel benzenesulfonamide derivative, against established carbonic anhydrase (CA) inhibitors. While direct inhibitory da...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comparative analysis of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, a novel benzenesulfonamide derivative, against established carbonic anhydrase (CA) inhibitors. While direct inhibitory data for this specific compound is not yet publicly available, its structural features, particularly the unsubstituted sulfonamide moiety, strongly suggest its potential as a potent inhibitor of the carbonic anhydrase enzyme family. This document will, therefore, serve as a framework for researchers and drug development professionals to understand the potential positioning of this compound in the landscape of CA inhibitors by comparing its anticipated target class with well-characterized drugs such as Acetazolamide and the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.

    Introduction to Carbonic Anhydrase Inhibition

    Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are integral to a multitude of physiological processes, including pH regulation, CO2 and ion transport, and biosynthetic reactions. The human CA family comprises several isoforms, with varying tissue distribution and physiological roles. Dysregulation of CA activity has been implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[3]

    The benzenesulfonamide scaffold is a well-established pharmacophore for potent CA inhibitors.[4][5] The primary sulfonamide group coordinates with the zinc ion in the enzyme's active site, leading to inhibition. The structural diversity of substituents on the benzene ring and the sulfonamide nitrogen allows for the development of inhibitors with varying potencies and isoform selectivities.

    Comparative Analysis of Inhibitory Potency (IC50)

    To provide a meaningful benchmark for the potential efficacy of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, we will compare the inhibitory activities (IC50 values) of two well-known CA inhibitors, Acetazolamide and Celecoxib, against key human carbonic anhydrase (hCA) isoforms. IC50, or the half-maximal inhibitory concentration, represents the concentration of a drug that is required for 50% inhibition of a biological target in vitro.

    CompoundTarget IsoformIC50 (nM)Notes
    Acetazolamide hCA I250A classical, non-selective CA inhibitor.[6]
    hCA II12Potent inhibitor of the widespread hCA II isoform.[6]
    hCA IX25 - 30Strong inhibitor of the tumor-associated hCA IX.[6][7][8]
    Celecoxib hCA II43A selective COX-2 inhibitor with potent off-target CA inhibitory activity.[6]
    hCA IX16 - 27Exhibits very potent inhibition of the cancer-related hCA IX isoform.[6][9]
    COX-240Primary target for its anti-inflammatory effects.[10]

    Expert Insights: The data clearly illustrates that both Acetazolamide and Celecoxib are potent inhibitors of multiple CA isoforms, with particularly strong activity against the tumor-associated hCA IX. The nanomolar IC50 values highlight the high affinity of the sulfonamide moiety for the CA active site. For 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, it is hypothesized that its inhibitory profile will also fall within the nanomolar range against several CA isoforms, with the specific selectivity profile being dependent on the interactions of the ethoxy and methyl-pyridinyl groups with the residues lining the active site cavity.

    Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

    To empirically determine the IC50 value of a novel compound like 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, a stopped-flow spectrophotometric assay is a standard and reliable method. This protocol is designed to measure the inhibition of the CO2 hydration activity of a specific CA isoform.

    Principle: The assay measures the rate of the CA-catalyzed hydration of CO2. This is monitored by observing the change in absorbance of a pH indicator as the reaction proceeds and the pH of the buffer decreases due to proton formation.

    Step-by-Step Methodology:

    • Reagent Preparation:

      • Buffer: Prepare a solution of 20 mM TRIS (pH 8.3) and 20 mM Na2SO4.

      • Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II or hCA IX) in the buffer. The final concentration in the assay will typically be in the low nanomolar range.

      • Inhibitor Stock Solution: Prepare a stock solution of the test compound (e.g., 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide) in a suitable solvent like DMSO.

      • Substrate Solution: Prepare a saturated solution of CO2 by bubbling CO2 gas through chilled, deionized water.

      • pH Indicator: Prepare a solution of a suitable pH indicator (e.g., p-nitrophenol) in the assay buffer.

    • Assay Procedure:

      • Serial Dilutions: Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

      • Pre-incubation: In a stopped-flow instrument cuvette, mix the enzyme solution, the pH indicator, and a specific concentration of the inhibitor. Allow this mixture to pre-incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

      • Initiation of Reaction: Rapidly mix the enzyme-inhibitor solution with the CO2 substrate solution.

      • Data Acquisition: Monitor the change in absorbance of the pH indicator over time at its specific wavelength. The initial linear portion of the reaction curve represents the initial velocity (V0) of the enzyme-catalyzed reaction.

    • Data Analysis:

      • Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (V_inhibited / V_uninhibited)) where V_inhibited is the initial velocity in the presence of the inhibitor and V_uninhibited is the initial velocity in the absence of the inhibitor.

      • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    Causality Behind Experimental Choices: The use of a stopped-flow instrument is critical for measuring the rapid kinetics of the CA-catalyzed reaction. Pre-incubation of the enzyme and inhibitor ensures that the binding equilibrium is reached before the reaction is initiated. The choice of pH indicator and its concentration should be optimized to provide a linear and sensitive response in the pH range of the assay.

    Experimental Workflow Diagram

    G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) dilutions Prepare Serial Dilutions of Inhibitor reagents->dilutions preincubation Pre-incubate Enzyme with Inhibitor dilutions->preincubation mixing Rapid Mixing in Stopped-Flow (Enzyme-Inhibitor + CO2 Solution) preincubation->mixing monitoring Monitor Absorbance Change mixing->monitoring velocity Calculate Initial Reaction Velocity monitoring->velocity inhibition Calculate Percent Inhibition velocity->inhibition ic50 Determine IC50 Value inhibition->ic50

    Caption: Workflow for IC50 determination of a carbonic anhydrase inhibitor.

    Signaling Pathway Context: The Role of hCA IX in Tumor Hypoxia

    The potent inhibition of hCA IX by many benzenesulfonamide derivatives, including Celecoxib, is of significant interest in oncology research.[6][9] hCA IX is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is a key indicator of hypoxia (low oxygen levels).

    Under hypoxic conditions, tumor cells switch to anaerobic glycolysis for energy production, leading to an accumulation of lactic acid and a decrease in intracellular pH (pHi). To survive in this acidic environment, cancer cells upregulate hCA IX. The extracellular catalytic domain of hCA IX converts CO2 to bicarbonate and protons, contributing to the acidification of the tumor microenvironment (TME). This acidic TME promotes tumor invasion, metastasis, and resistance to therapy.

    By inhibiting hCA IX, compounds like 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide could potentially disrupt this pH-regulating mechanism, leading to an increase in intracellular acidification and a decrease in the acidity of the TME. This could, in turn, sensitize cancer cells to conventional therapies and inhibit tumor progression.

    G cluster_cell Hypoxic Tumor Cell cluster_tme Tumor Microenvironment (TME) glycolysis Anaerobic Glycolysis lactic_acid Lactic Acid Production glycolysis->lactic_acid pHi_decrease Decreased Intracellular pH (pHi) lactic_acid->pHi_decrease hCA_IX hCA IX (overexpressed) pHi_decrease->hCA_IX Upregulates hco3_h HCO3- + H+ hCA_IX->hco3_h co2_h2o CO2 + H2O co2_h2o->hCA_IX acidic_tme Acidic TME hco3_h->acidic_tme invasion Tumor Invasion & Metastasis acidic_tme->invasion inhibitor 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide inhibitor->hCA_IX Inhibits

    Sources

    Safety & Regulatory Compliance

    Safety

    4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide proper disposal procedures

    An authoritative guide on the proper disposal and operational safety procedures for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide . As a specialized research chemical featuring both a sulfonamide backbone and a sub...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An authoritative guide on the proper disposal and operational safety procedures for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide .

    As a specialized research chemical featuring both a sulfonamide backbone and a substituted pyridine ring, this compound requires rigorous handling and disposal protocols. This guide is designed for Senior Application Scientists, laboratory managers, and Environmental Health and Safety (EHS) professionals to ensure regulatory compliance, protect aquatic ecosystems, and maintain a safe laboratory environment.

    Chemical Profile & The Causality of Hazards

    To design an effective disposal strategy, we must first understand the molecular vulnerabilities and environmental risks associated with 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. Do not treat this compound as generic organic waste; its specific structural moieties dictate its end-of-life management.

    • The Sulfonamide Moiety (Aquatic Ecotoxicity): Sulfonamides are notoriously recalcitrant in standard municipal wastewater treatment plants. If improperly sewered, these compounds enter aquatic ecosystems where they act as potent inhibitors of dihydrofolate synthase in primary producers, specifically algae and cyanobacteria[1]. This disruption cascades through the aquatic food web and accelerates the proliferation of antimicrobial resistance (AMR) genes in environmental bacterial reservoirs[1].

    • The Pyridine Ring & Sulfonyl Group (Combustion Hazards): The presence of dense nitrogen (within the pyridine and sulfonamide groups) and sulfur means that improper or low-temperature combustion will yield highly toxic nitrogen oxides (NOx) and sulfur dioxide (SOx)[2]. Consequently, standard municipal incineration is insufficient; specialized high-temperature chemical incineration is mandatory to break the C-S and C-N bonds safely.

    Regulatory Mandates for Disposal

    Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)—specifically the updated 40 CFR 266 Subpart P —the sewering of hazardous pharmaceutical and research chemical waste is strictly prohibited[3],[4].

    Even if your facility operates as a Very Small Quantity Generator (VSQG), this compound must be managed as a segregated solid or liquid chemical waste and transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF)[3].

    Step-by-Step Disposal Protocol

    The following self-validating protocol ensures that every stage of the compound's lifecycle is contained, tracked, and neutralized.

    Phase 1: Point-of-Generation Segregation
    • Liquid Waste: Dissolve residual compound in a compatible, non-halogenated organic solvent (e.g., methanol, DMSO). Collect this mixture in a designated, chemically compatible High-Density Polyethylene (HDPE) carboy. Causality: Segregating from halogenated waste significantly reduces disposal costs and prevents the formation of dioxins during incineration.

    • Solid Waste: Collect all residual powders, contaminated pipette tips, weighing boats, and Personal Protective Equipment (PPE) in a puncture-resistant, leak-proof container lined with a transparent hazardous waste bag.

    Phase 2: Spill Management & Decontamination
    • Containment: In the event of a powder spill, do not dry-sweep, as this aerosolizes the active pharmaceutical ingredient (API). Cover the spill with damp absorbent pads.

    • Chemical Neutralization: Do not use bleach (sodium hypochlorite) for decontamination. Bleach can react violently with the amine and sulfonamide groups to form toxic, volatile chloramines. Instead, use a commercially available solvent-based spill kit or a mild detergent solution.

    • Absorption: Absorb any liquid mixtures with inert materials (e.g., vermiculite or sand) and transfer them to the solid waste container using non-sparking tools.

    Phase 3: Satellite Accumulation Area (SAA) Management
    • Labeling: Containers must be clearly labeled with "Hazardous Chemical Waste - Sulfonamide Derivative" and the primary hazard (e.g., "Toxic/Irritant"). Do not use abbreviations.

    • Storage: Keep containers tightly closed unless actively adding waste. Store in a cool, dry, well-ventilated SAA away from strong oxidizing agents.

    Phase 4: Final Destruction via Incineration
    • Transfer: Transfer the accumulated waste to your institution's EHS department for off-site disposal.

    • Destruction Parameters: Ensure your contracted TSDF utilizes high-temperature incineration (>1,000°C) equipped with alkaline scrubbers. Causality: The extreme heat ensures complete molecular destruction, while the alkaline scrubbers neutralize the acidic NOx and SOx combustion byproducts before they can be released into the atmosphere[2].

    Quantitative Data & Operational Matrices

    Table 1: Physicochemical & Hazard Profile

    ParameterSpecification / Actionable Data
    Chemical Class Sulfonamide / Pyridine Derivative
    Primary Hazards Skin/Eye Irritation, Aquatic Ecotoxicity
    Incompatible Materials Strong oxidizing agents, strong acids
    EPA RCRA Status Managed under 40 CFR 266 Subpart P (No Sewering)
    Required Destruction Method High-Temperature Incineration (>1,000°C)

    Table 2: PPE & Spill Response Matrix

    Operational ScenarioRequired PPEDecontamination Agent
    Routine Handling Nitrile gloves, safety goggles, lab coat, fume hoodN/A
    Minor Powder Spill (<5g) Double nitrile gloves, N95/P100 respiratorDamp absorbent pads, mild detergent
    Liquid Solution Spill Heavy-duty chemical gloves, face shieldVermiculite/Sand (No Bleach)

    Disposal Workflow Visualization

    G N1 Waste Generation: 4-ethoxy-N-(4-methylpyridin-2-yl) benzenesulfonamide N2 Solid Waste Segregation (Powders, PPE, Consumables) N1->N2 N3 Liquid Waste Segregation (Organic Solvent Mixtures) N1->N3 N4 Satellite Accumulation Area (SAA) Sealed & Labeled Containers N2->N4 N3->N4 N5 EPA RCRA Compliance Check Strict 'No Sewering' Policy N4->N5 N6 High-Temperature Incineration (>1000°C with NOx/SOx Scrubbers) N5->N6

    Workflow for the compliant segregation, accumulation, and disposal of sulfonamide chemical waste.

    References

    • Title: EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes Source: Beveridge & Diamond URL: [Link]

    • Title: A review on the ecotoxicological effect of sulphonamides on aquatic organisms Source: National Institutes of Health (NIH) / PMC URL: [Link]

    • Title: EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals Source: Association for the Health Care Environment (AHE) URL: [Link]

    • Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides and Chemicals Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

    Sources

    Handling

    A Researcher's Guide to the Safe Handling of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

    As a novel compound at the forefront of research, 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide demands a rigorous and informed approach to laboratory safety. This guide, designed for researchers, scientists, and d...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a novel compound at the forefront of research, 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide demands a rigorous and informed approach to laboratory safety. This guide, designed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information. By understanding the chemical nature of this molecule and implementing the following procedural guidance, you can ensure a safe and efficient laboratory environment.

    Understanding the Hazard Profile

    The structure of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide incorporates three key functional groups that dictate its potential hazards: a benzenesulfonamide core, a pyridine ring, and an ethoxy group. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a conservative safety approach necessitates consideration of the hazards associated with each of these components.

    • Sulfonamides : This class of compounds can present risks such as skin and eye irritation.[1][2] Some sulfonamides may also cause allergic reactions.[1][3]

    • Pyridine Derivatives : Pyridine and its derivatives are often flammable liquids with a strong, unpleasant odor.[4] They can be harmful if inhaled, swallowed, or in contact with skin, and may cause skin and eye irritation.[4][5] Adequate ventilation is crucial when handling these compounds.[4]

    • Aromatic Ethers (Ethoxy Group) : While the ethoxy group itself is relatively stable, the overall aromatic structure suggests that the compound is likely a solid with low volatility. However, care should be taken to avoid inhalation of any dust or aerosols.

    Given these considerations, a comprehensive risk assessment should be performed before commencing any work with this compound.

    Personal Protective Equipment (PPE): Your First Line of Defense

    A multi-layered PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide.

    Protection Type Required Equipment Specifications & Rationale
    Eye Protection Chemical safety goggles with side-shields or a face shield.[6][7]To prevent eye contact with dust or splashes. A face shield is recommended when there is a higher risk of splashing.[7]
    Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4][6][8]Protects against skin contact and absorption. Double-gloving is advised for operations with higher risk.
    Body Protection A flame-retardant lab coat.[6][7]Protects skin and personal clothing from contamination. Ensure the lab coat is fully buttoned.[7]
    Respiratory Protection Work within a certified chemical fume hood.[6][8]Essential to minimize inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[6]
    Footwear Closed-toe shoes.[1][6]Protects feet from spills.[1]

    Operational Plan: A Step-by-Step Handling Protocol

    A systematic workflow is critical for the safe handling of 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. The following diagram and detailed steps provide a clear operational plan.

    Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area gather_ppe Assemble Required PPE locate_safety Locate Emergency Equipment weigh Weigh Compound in Fume Hood locate_safety->weigh dissolve Dissolve/Dispense in Fume Hood weigh->dissolve decontaminate_glassware Decontaminate Glassware dissolve->decontaminate_glassware dispose_waste Dispose of Chemical Waste clean_area Clean Work Area

    Caption: Workflow for handling 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide.

    1. Preparation:

    • Designated Area : All work with this compound should be conducted in a designated area, such as a certified chemical fume hood.[1][8]

    • Assemble PPE : Before handling the compound, ensure all necessary PPE is readily available and in good condition.[4][8]

    • Emergency Equipment : Confirm that a safety shower, eyewash station, and an appropriate spill kit are easily accessible.[1][9]

    2. Handling:

    • Weighing : When weighing the solid compound, perform the task within the fume hood to contain any airborne dust. Use a draft shield if necessary for accuracy.

    • Dissolving and Dispensing : All manipulations, including dissolving the compound in a solvent and transferring solutions, must be carried out within the fume hood.[8]

    3. Cleanup:

    • Decontamination : Thoroughly decontaminate all glassware and equipment that has come into contact with the compound.

    • Work Area : Clean the work surface within the fume hood to remove any residual contamination.

    Disposal Plan: Ensuring Environmental and Personal Safety

    Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

    Disposal_Plan cluster_waste_collection Waste Collection cluster_waste_storage Waste Storage cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated consumables) label_container Label Waste Container (Chemical name, hazards) solid_waste->label_container liquid_waste Liquid Waste (Unused solutions) liquid_waste->label_container store_container Store in Designated Hazardous Waste Area label_container->store_container contact_ehs Contact Institutional EHS or Licensed Contractor store_container->contact_ehs document_disposal Maintain Disposal Records contact_ehs->document_disposal

    Caption: Disposal plan for 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide waste.

    1. Waste Segregation and Collection:

    • Solid Waste : Place all contaminated solid waste, such as gloves, weighing paper, and pipette tips, into a designated, clearly labeled hazardous waste container.

    • Liquid Waste : Collect all unused solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

    2. Containerization and Labeling:

    • Use robust, leak-proof containers appropriate for organic compounds.[6]

    • The label should include the full chemical name: "4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide," the approximate quantity, and the date of accumulation. Attach any relevant hazard symbols.[6]

    3. Storage:

    • Store waste containers in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[6][10]

    4. Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]

    • Provide them with all available information about the compound.[6]

    • Maintain a detailed record of the amount of waste generated and the date of its transfer to the disposal facility.[6]

    By adhering to these guidelines, you can build a culture of safety in your laboratory and ensure the responsible handling of novel chemical entities like 4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide.

    References

    • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. Benchchem. 6

    • Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. 11

    • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem. 8

    • Pyridine. 5

    • Chemical Safety: Personal Protective Equipment. 7

    • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.

    • Personal protective equipment for handling Sulfenamide. Benchchem. 1

    • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited.

    • Pyridine - SAFETY DATA SHEET. PENTA.

    • PPE For Chemical Handling With Example. Industrial Safety Tips.

    • SAFETY DATA SHEET. MilliporeSigma.

    • Safety Data Sheet. MG Chemicals.

    • SAFETY DATA SHEET.

    • Benzenamine, 4-ethoxy-: Human health tier II assessment.

    • SAFETY DATA SHEET. Fisher Scientific.

    • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.

    • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.

    • Safety Data Sheet. Angene Chemical.

    • SAFETY DATA SHEET. ThermoFisher.

    • CAS#:409357-13-7 | 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide. Chemsrc.

    • Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]. AK Scientific, Inc.

    • Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand.

    • SAFETY DATA SHEET. Merck Millipore.

    • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.

    • A safety and chemical disposal guideline for Minilab users. UFZ.

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